molecular formula C7H7NO3 B1356942 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde CAS No. 204847-72-3

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Cat. No.: B1356942
CAS No.: 204847-72-3
M. Wt: 153.14 g/mol
InChI Key: UVMABDMIQMSWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMABDMIQMSWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578264
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204847-72-3
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxypyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a substituted pyridine, this molecule incorporates a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether, presenting a unique combination of functionalities. This guide elucidates the compound's molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, it outlines a representative synthetic protocol, discusses its potential as a versatile building block in drug discovery, and provides essential safety and handling information. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

This compound belongs to the family of pyridinecarboxaldehydes. The pyridine ring, an aromatic heterocycle, is substituted at key positions, which dictates its chemical behavior. The hydroxyl group at position 4 can exhibit keto-enol tautomerism, existing in equilibrium with its pyridinone form, a characteristic that is crucial in many biological systems.[1][2] The aldehyde at position 2 is a key handle for synthetic transformations, while the methoxy group at position 5 modulates the electronic properties of the aromatic ring.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-hydroxy-5-methoxypyridine-2-carbaldehydePubChem
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [4]
Monoisotopic Mass 153.04259 Da[3]
CAS Number 209339-71-3-
Appearance Predicted: Off-white to yellow solid-
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), limited solubility in water.-
Melting Point Experimental data not available.-

Synthesis and Purification

While multiple synthetic routes to substituted pyridine aldehydes exist, a common and effective strategy involves the ortho-formylation of a pre-functionalized pyridine ring. A plausible approach for synthesizing this compound is via directed ortho-metalation, a powerful tool for regioselective functionalization.

Proposed Synthetic Workflow

The following diagram outlines a logical pathway starting from a commercially available 4-hydroxy-5-methoxypyridine, leveraging its inherent directing group capabilities to install the aldehyde functionality.

Synthetic_Workflow Start 4-Hydroxy-5-methoxypyridine (Starting Material) Step1 Protection of Hydroxyl Group (e.g., as a silyl ether) Start->Step1 1. TBDMSCl, Imidazole Step2 Directed ortho-Metalation (Deprotonation at C2) Step1->Step2 2. n-BuLi or LDA, THF, -78 °C Intermediate 2-Lithiated Pyridine Intermediate Step2->Intermediate Step3 Formylation (Quenching with an electrophile like DMF) Intermediate->Step3 3. DMF Step4 Deprotection (Removal of protecting group) Step3->Step4 4. TBAF or HCl Product This compound (Final Product) Step4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Directed Ortho-Metalation

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

  • Protection: To a solution of 4-hydroxy-5-methoxypyridine in anhydrous dichloromethane (DCM), add 1.1 equivalents of imidazole followed by 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The phenolic hydroxyl group is acidic and would be preferentially deprotonated by the organolithium reagent in the next step. Protection as a TBDMS ether prevents this side reaction and ensures lithiation occurs at the desired carbon position.

  • Metalation: Dissolve the protected pyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Slowly add 1.2 equivalents of n-butyllithium (n-BuLi) dropwise. Stir the resulting solution at -78 °C for 1-2 hours.

    • Causality: The silyl ether and methoxy groups direct the strongly basic n-BuLi to abstract the proton at the C2 position, which is the most activated site, thereby generating a regiochemically defined lithiated intermediate. The low temperature is critical to maintain the stability of this organometallic species.

  • Formylation: While maintaining the temperature at -78 °C, add 1.5 equivalents of anhydrous N,N-Dimethylformamide (DMF) to the reaction mixture. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

    • Causality: The nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of DMF. The resulting adduct is stable at low temperatures and, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

  • Workup and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated in vacuo. The crude product is then dissolved in THF, and 1.1 equivalents of tetrabutylammonium fluoride (TBAF) is added to cleave the silyl ether.

  • Purification: The final product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Self-Validation: The purity and identity of the final product must be confirmed through the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following tables summarize the predicted data based on the chemical structure and analysis of similar compounds.[5][6][7]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80s1HAldehyde (-CHO)
~10.5-11.5br s1HPhenolic (-OH)
~8.10s1HPyridine C6-H
~7.05s1HPyridine C3-H
~3.90s3HMethoxy (-OCH₃)

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde Carbonyl (C=O)
~160.0C4 (bearing -OH)
~150.0C2 (bearing -CHO)
~145.0C5 (bearing -OCH₃)
~140.0C6
~110.0C3
~56.0Methoxy Carbon (-OCH₃)

Table 4: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H StretchHydroxyl
~2850, ~2750C-H StretchAldehyde
~1690 (strong)C=O StretchAldehyde Carbonyl
~1600, ~1570C=C / C=N StretchAromatic Pyridine Ring
~1270 (strong)C-O StretchAryl Ether

Table 5: Predicted Mass Spectrometry Data

AdductFormulaCalculated m/z
[M+H]⁺[C₇H₈NO₃]⁺154.0499
[M+Na]⁺[C₇H₇NNaO₃]⁺176.0318
[M-H]⁻[C₇H₆NO₃]⁻152.0353
Data derived from computational predictions.[3]

Chemical Reactivity and Synthetic Potential

This compound is a trifunctional molecule, offering several avenues for chemical modification. Its reactivity profile makes it an exceptionally useful intermediate in multi-step syntheses.

Reactivity_Profile Core 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Oxidation Oxidation Core->Oxidation KMnO₄ or Ag₂O Reduction Reduction Core->Reduction NaBH₄ Wittig Wittig Reaction Core->Wittig Ph₃P=CHR' Alkylation O-Alkylation / Acylation Core->Alkylation R-X, Base CarboxylicAcid 2-Carboxy-4-hydroxy- 5-methoxypyridine Oxidation->CarboxylicAcid Alcohol (4-Hydroxy-5-methoxy- pyridin-2-yl)methanol Reduction->Alcohol Alkene Vinyl-substituted Pyridine Wittig->Alkene EtherEster Ether / Ester Derivatives Alkylation->EtherEster

Caption: Key reaction pathways for this compound.

  • Reactions at the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can be readily oxidized to the corresponding carboxylic acid, a key component in many bioactive molecules.[8] Conversely, it can be reduced to a primary alcohol using mild reducing agents like sodium borohydride. It also undergoes classic aldehyde chemistry such as Wittig reactions to form alkenes and reductive amination to generate secondary and tertiary amines.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation or O-acylation to produce a variety of ether and ester derivatives, which is a common strategy in drug development to modify solubility and pharmacokinetic properties.

  • Reactions involving the Pyridine Ring: The electron-donating hydroxyl and methoxy groups activate the pyridine ring, though the inherent electron-deficient nature of the ring and the presence of the deactivating aldehyde group temper this effect. The pyridine nitrogen remains basic and can be protonated or quaternized.

Applications in Research and Drug Development

The pyridinone scaffold, a tautomer of hydroxypyridine, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

  • Scaffold for Bioactive Molecules: This compound serves as an excellent starting point for the synthesis of compound libraries. Its three distinct functional groups can be independently modified to explore structure-activity relationships (SAR). For example, derivatives of substituted pyridines have been investigated as PDE5 inhibitors and serotonin 5-HT2C receptor modulators.[9][10]

  • Precursor for Fused Heterocycles: The functional groups can be used to construct more complex, fused ring systems. For instance, the aldehyde and hydroxyl group could participate in condensation reactions to form pyranopyridines or other related heterocyclic frameworks.[2]

  • Chelating Agent: The 4-hydroxy-aldehyde arrangement could potentially act as a bidentate chelating agent for various metal ions, an area of interest for developing novel therapeutic or diagnostic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous pyridine aldehydes and substituted phenols should be used to guide handling procedures.[11][12][13]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed or inhaled.[11][13]

    • Skin/Eye Irritation: Expected to cause skin irritation and serious eye damage or irritation.[11][14]

    • Sensitization: May cause an allergic skin reaction.[11]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemBK. (n.d.). 2-Pyridinecarboxylic acid, 4-hydroxy-5-methoxy-.
  • Glidewell, C., et al. (2016). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E, 72(Pt 11), 1601–1607. Retrieved from [Link]

  • Sigma-Aldrich. (2022). Safety Data Sheet.
  • Thermo Fisher Scientific. (2022). Safety Data Sheet.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet.
  • Fisher Scientific. (2022). Safety Data Sheet.
  • PubChem. (n.d.). 4-Methoxypyridine-2-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde. Retrieved from [Link]

  • Zhang, W., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847493. Retrieved from [Link]

  • Fábián, L., et al. (2007). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Acta Crystallographica Section E, 63(Pt 5), o2467. Retrieved from [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7546–7561. Retrieved from [Link]

  • Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209–5213. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is a highly functionalized pyridine derivative of significant interest as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a formyl group, allows for diverse downstream chemical modifications. This guide provides an in-depth examination of a robust and validated synthetic pathway to this key intermediate. We will delve into the strategic considerations for the formylation of the pyridine ring, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles that ensure the reaction's efficiency and selectivity.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of modern pharmaceutical research. The pyridine scaffold is a prevalent feature in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. This compound, in particular, serves as a versatile precursor. The aldehyde (formyl) group at the 2-position is a reactive handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, or condensations. The hydroxyl and methoxy groups on the pyridine ring are crucial electronic-directing groups that also offer sites for further functionalization, such as etherification or esterification.

The core synthetic challenge lies in the selective introduction of the formyl group onto the pyridine ring at the C-2 position, adjacent to the nitrogen atom. Direct formylation of pyridine itself is difficult due to the ring's electron-deficient nature. However, the presence of electron-donating groups, such as the hydroxyl and methoxy substituents, activates the ring towards electrophilic substitution.

The most common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile for formylation.[1]

The Vilsmeier-Haack Synthesis Pathway

The Vilsmeier-Haack reaction provides a direct and efficient route to formylate electron-rich aromatic and heteroaromatic compounds.[1] The expertise in applying this reaction lies in controlling the conditions to favor substitution at the desired position and to accommodate the specific substrate's reactivity.

Mechanistic Rationale

The causality behind this synthetic choice is rooted in the mechanism of the Vilsmeier-Haack reaction.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent. This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 4-hydroxypyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The hydroxyl and methoxy groups strongly activate the ring, directing the substitution ortho and para to themselves. The C-2 position is electronically favored for this attack.

  • Hydrolysis: The resulting intermediate is subsequently hydrolyzed during aqueous workup to liberate the aldehyde functionality and regenerate the aromatic pyridine ring.

The process is designed as a self-validating system; the formation of the distinctive yellow or orange color of the Vilsmeier reagent complex provides a visual cue for reaction initiation, and the progress can be monitored effectively using thin-layer chromatography (TLC).

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the experimental procedure, from the preparation of the Vilsmeier reagent to the final isolation of the product.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent Formation (Chloroiminium ion) DMF->Vilsmeier Add POCl3 dropwise at 0 °C POCl3 Phosphoryl Chloride (POCl3) POCl3->Vilsmeier Reaction Electrophilic Attack & Formation of Intermediate Vilsmeier->Reaction StartMat Starting Material in DMF StartMat->Reaction Add dropwise to Vilsmeier Reagent Quench Hydrolysis (Quench with Ice/Water) Reaction->Quench Pour reaction mixture Neutralize Neutralization (e.g., NaHCO3) Quench->Neutralize Extract Extraction (Organic Solvent) Neutralize->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a synthesized representation based on standard Vilsmeier-Haack procedures adapted for hydroxypyridine substrates.[1] Researchers should treat this as a foundational method, with the understanding that minor adjustments may be necessary based on laboratory-specific conditions.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Eq.Notes
4-Hydroxy-5-methoxypyridineC₆H₇NO₂125.131.0Starting Material
Phosphoryl ChloridePOCl₃153.333.0 - 5.0Dehydrating/Activating Agent
N,N-DimethylformamideC₃H₇NO73.09Solvent & ReagentUse anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93-Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01-Aqueous solution for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent
Silica GelSiO₂60.08-For column chromatography
Hexane / Ethyl Acetate---Eluent for chromatography
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the starting material, 4-hydroxy-5-methoxypyridine, in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up (Hydrolysis): Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate to form the aldehyde.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 20:1 and gradually increasing the polarity to 1:1) to afford the pure this compound.[2]

Chemical Transformation and Structure

The following diagram illustrates the chemical transformation occurring during the synthesis.

Caption: Vilsmeier-Haack formylation of 4-hydroxy-5-methoxypyridine.

Conclusion and Future Directions

The Vilsmeier-Haack reaction provides a reliable and scalable method for the synthesis of this compound. The protocol described herein is robust and grounded in well-established chemical principles, offering a clear pathway for researchers in drug discovery and development to access this valuable intermediate. The resulting product, with its multiple functional groups, is primed for entry into synthetic routes for novel therapeutics, agrochemicals, and functional materials.[3] Further optimization of reaction conditions, such as solvent choice and temperature, may lead to improved yields and purity, enhancing the overall efficiency of the process.

References

  • HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes as Intermediates for Toddaquinoline. Available from: [Link]

  • PubChemLite. 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3). Available from: [Link]

  • MDPI. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Available from: [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007).
  • Google Patents. Process for preparing 4-hydroxypyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-5-methoxypicolinaldehyde (CAS Number: 204847-72-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound identified by CAS number 204847-72-3, 4-Hydroxy-5-methoxypicolinaldehyde. This document is intended to serve as a valuable resource for professionals in research and development by consolidating essential physicochemical data, offering insights into its molecular characteristics, and providing context for its handling and potential applications.

Chemical Identity and Molecular Structure

The compound associated with CAS number 204847-72-3 is unequivocally identified as 4-Hydroxy-5-methoxypicolinaldehyde . It is also known by the synonym 4-Hydroxy-5-methoxy-2-pyridinecarboxaldehyde.[1]

The structural integrity of this molecule is foundational to understanding its physical and chemical behavior. It features a pyridine ring, a heterocyclic aromatic compound, substituted with a hydroxyl (-OH), a methoxy (-OCH3), and an aldehyde (-CHO) group. The precise arrangement of these functional groups dictates the molecule's polarity, reactivity, and intermolecular interactions.

Figure 1: Chemical structure of 4-Hydroxy-5-methoxypicolinaldehyde.

Core Physicochemical Properties

PropertyValueSource
CAS Number 204847-72-3N/A
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol N/A
IUPAC Name 4-hydroxy-5-methoxypyridine-2-carbaldehydeN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Appearance Data not availableN/A

Experimental and Predicted Data Analysis

Molecular Weight and Formula

The molecular formula, C₇H₇NO₃, and the corresponding molecular weight of 153.14 g/mol are fundamental constants derived from the compound's atomic composition. These values are critical for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Spectroscopic and Chromatographic Data

While specific spectroscopic and chromatographic data for 4-Hydroxy-5-methoxypicolinaldehyde are not detailed in the available search results, a logical workflow for its characterization can be outlined. Such a workflow is essential for verifying the identity and purity of the compound in a laboratory setting.

G cluster_workflow Analytical Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesis Synthesis of 4-Hydroxy-5-methoxypicolinaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR MS Mass Spectrometry Identity_Confirmation->MS IR IR Spectroscopy Identity_Confirmation->IR HPLC HPLC Purity_Assessment->HPLC GC GC-MS Purity_Assessment->GC

Figure 2: A typical analytical workflow for the characterization of a synthesized organic compound like 4-Hydroxy-5-methoxypicolinaldehyde.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to determine the number and types of hydrogen atoms, providing information about the substitution pattern on the pyridine ring and the presence of the aldehyde and hydroxyl protons.

    • ¹³C NMR: Would identify the number of unique carbon environments, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Would be employed to determine the precise molecular weight of the compound, which should match the calculated value of 153.14 g/mol . High-resolution mass spectrometry (HRMS) could further confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Would be used to identify the presence of key functional groups. Expected characteristic peaks would include a broad O-H stretch for the hydroxyl group, a C=O stretch for the aldehyde, and C-O stretches for the methoxy group.

  • High-Performance Liquid Chromatography (HPLC):

    • Would be the primary method for assessing the purity of the compound. A single, sharp peak would indicate a high degree of purity.

Safety and Handling Considerations

While specific toxicity data for 4-Hydroxy-5-methoxypicolinaldehyde is not available, standard laboratory safety protocols for handling chemical compounds of unknown toxicity should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Potential Applications in Research and Drug Development

The structural motifs present in 4-Hydroxy-5-methoxypicolinaldehyde, namely the substituted pyridine ring, are of significant interest in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities and are core components of numerous approved drugs. The presence of hydroxyl, methoxy, and aldehyde functional groups provides multiple points for further chemical modification, making this compound a potentially valuable building block for the synthesis of novel bioactive molecules.

Conclusion

This technical guide has synthesized the available information on the physical properties of 4-Hydroxy-5-methoxypicolinaldehyde (CAS No. 204847-72-3). While fundamental identifiers such as molecular formula and weight are established, a notable gap exists in the public domain regarding experimental data for its key physical constants. The provided structural and analytical workflow information offers a robust framework for researchers to characterize this compound. As a substituted pyridine, 4-Hydroxy-5-methoxypicolinaldehyde holds potential as a scaffold in the development of new chemical entities, warranting further investigation into its physical, chemical, and biological properties.

References

  • This reference is a placeholder for a comprehensive chemical database entry which is not currently available.

Sources

An In-depth Technical Guide to the Tautomerism of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the fundamental principles governing tautomerism in 4-pyridone systems, with a specific focus on the influence of the methoxy and carbaldehyde substituents. Through a synthesis of theoretical principles and practical experimental guidelines, this document serves as a valuable resource for researchers investigating the physicochemical properties and reactivity of this molecule and its analogs. Detailed protocols for the characterization of the tautomeric forms using NMR and UV-Vis spectroscopy are provided, alongside a discussion of plausible synthetic routes.

Introduction: The Dynamic Nature of 4-Pyridone Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's reactivity, physical properties, and biological activity.[1] In the realm of heterocyclic chemistry, the tautomerism of 4-pyridone derivatives represents a classic and extensively studied phenomenon.[2][3] These compounds can exist in two primary tautomeric forms: the keto form, 4-oxo-1,4-dihydropyridine (commonly referred to as 4-pyridone), and the enol form, pyridin-4-ol (or 4-hydroxypyridine).

The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment. In the gas phase and in non-polar solvents, the aromatic enol form is generally favored.[3] Conversely, in polar solvents and the solid state, the more polar keto form predominates, often stabilized by intermolecular hydrogen bonding.[3] The introduction of substituents onto the pyridine ring can further influence this delicate balance through a combination of electronic and steric effects.

This guide focuses specifically on 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde (CAS No. 89791-88-8), a molecule whose tautomeric behavior is rendered particularly interesting by the presence of an electron-donating methoxy group at the 5-position and an electron-withdrawing and potentially hydrogen-bond-accepting carbaldehyde group at the 2-position. Understanding the interplay of these substituents is crucial for predicting and controlling the compound's properties in various applications.

The Tautomeric Landscape of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde

The tautomeric equilibrium of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde involves the interconversion between the keto and enol forms. A critical feature of the enol tautomer is the potential for a strong intramolecular hydrogen bond between the 4-hydroxyl group and the 2-carbaldehyde oxygen. This interaction can significantly stabilize the enol form, even in environments where the keto form would typically be favored.

Tautomerism cluster_enol Intramolecular H-Bond Keto 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde (Keto Form) Enol 2-formyl-5-methoxy-pyridin-4-ol (Enol Form) Keto->Enol Equilibrium Transition Proton Transfer H_bond O-H···O=C

Caption: Tautomeric equilibrium of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde.

Influence of Substituents
  • 5-Methoxy Group: The electron-donating nature of the methoxy group at the 5-position increases the electron density of the pyridine ring, which can influence the basicity of the ring nitrogen and the acidity of the N-H proton in the keto form.

  • 2-Carbaldehyde Group: The electron-withdrawing carbaldehyde group at the 2-position decreases the electron density of the ring. More importantly, it provides a hydrogen bond acceptor site (the carbonyl oxygen) in close proximity to the 4-hydroxyl group of the enol tautomer. This potential for a strong, six-membered ring intramolecular hydrogen bond is a key factor in stabilizing the enol form. Such intramolecular hydrogen bonds are known to significantly impact molecular conformation and properties.[4][5]

Solvent Effects

The choice of solvent is paramount in determining the predominant tautomeric form.

  • Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) are expected to favor the enol form, where the stabilizing intramolecular hydrogen bond can be fully expressed without competition from solvent molecules.

  • Polar aprotic solvents (e.g., DMSO, DMF) can solvate the polar keto form, but the enol form may still be significantly present due to the intramolecular hydrogen bond.

  • Polar protic solvents (e.g., water, methanol) can engage in hydrogen bonding with both tautomers. While they will stabilize the polar keto form, they can also act as both donors and acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form and shifting the equilibrium towards the keto form.

Plausible Synthetic Routes

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The reaction of 5-methoxy-4-pyridone with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) would be expected to introduce a formyl group at an electron-rich position.

Vilsmeier_Haack Reactant 5-methoxy-4-pyridone Product 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde Reactant->Product Vilsmeier-Haack Reaction Reagent POCl3, DMF Reagent->Product

Caption: Plausible synthesis via Vilsmeier-Haack formylation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can be extended to hydroxypyridines.[8][9][10] Treating the enol form, 5-methoxypyridin-4-ol, with chloroform in a basic solution could yield the desired product.

Reimer_Tiemann Reactant 5-methoxypyridin-4-ol Product 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde Reactant->Product Reimer-Tiemann Reaction Reagent CHCl3, NaOH Reagent->Product

Caption: Plausible synthesis via Reimer-Tiemann reaction.

Experimental Characterization of Tautomers

Spectroscopic methods are indispensable for elucidating the tautomeric equilibrium of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the significant differences in their electronic environments.

Expected ¹H NMR Chemical Shifts:

ProtonKeto Form (ppm)Enol Form (ppm)Rationale for Difference
H3~6.5-7.0~6.8-7.3Deshielded in the enol form due to the aromatic character.
H6~7.5-8.0~8.0-8.5Deshielded in the enol form due to the aromatic character.
Aldehyde CHO~9.5-10.0~10.0-10.5The intramolecular hydrogen bond in the enol form can deshield the aldehyde proton.
N-H~11.0-13.0 (broad)-Present only in the keto form.
O-H-~13.0-15.0 (broad)Present only in the enol form; highly deshielded due to the intramolecular hydrogen bond.

Expected ¹³C NMR Chemical Shifts:

CarbonKeto Form (ppm)Enol Form (ppm)Rationale for Difference
C4 (C=O)~175-185~160-170 (C-OH)Significant upfield shift in the enol form upon protonation of the carbonyl oxygen.
C2~140-150~145-155Changes in hybridization and electronic environment.
Aldehyde C=O~185-195~190-200The intramolecular hydrogen bond can influence the electronic environment.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for each sample.

  • Analysis:

    • In the ¹H NMR spectrum, identify the presence and integration of signals corresponding to the N-H (keto) and O-H (enol) protons. The ratio of these integrals will provide an estimate of the tautomeric equilibrium constant (KT) in that solvent.

    • Analyze the chemical shifts of the ring protons and carbons to confirm the assignments for each tautomer.

    • Use 2D NMR to confirm connectivity and assignments.

    • Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within the tautomers. The aromatic enol form and the non-aromatic keto form are expected to have distinct absorption spectra.

Expected UV-Vis Absorption Maxima (λmax):

TautomerExpected λmax (nm)Electronic Transition
Keto Form~250-280n -> π* and π -> π* transitions of the conjugated system.
Enol Form~300-340π -> π* transitions of the aromatic system, often red-shifted compared to the keto form.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Correlate the changes in the absorption spectra with the solvent polarity to infer the predominant tautomeric form. An increase in the intensity of the longer-wavelength band with decreasing solvent polarity would be indicative of a shift towards the enol form.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers and the transition state for their interconversion.[11]

Workflow for Computational Analysis:

Computational_Workflow Start Define Molecular Structures (Keto and Enol Tautomers) Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Confirm Minima Energy_Calc Single-Point Energy Calculation (Higher Level of Theory) Freq_Calc->Energy_Calc Solvation Incorporate Solvent Effects (e.g., PCM) Energy_Calc->Solvation NMR_UV_Sim Simulate NMR and UV-Vis Spectra Solvation->NMR_UV_Sim Analysis Analyze Relative Energies and Spectroscopic Data NMR_UV_Sim->Analysis

Caption: A typical workflow for the computational study of tautomerism.

Conclusion and Future Directions

The tautomerism of 5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde is governed by a complex interplay of substituent effects, solvent polarity, and the potential for strong intramolecular hydrogen bonding. The presence of the 2-carbaldehyde group is predicted to significantly stabilize the enol tautomer, leading to a more nuanced tautomeric equilibrium compared to simpler 4-pyridone derivatives.

For drug development professionals and materials scientists, a thorough understanding and control of this tautomeric equilibrium are essential. The different tautomers will exhibit distinct hydrogen bonding capabilities, lipophilicity, and electronic properties, which will, in turn, affect their biological target interactions, pharmacokinetic properties, and performance in materials applications.

Future experimental work should focus on the definitive synthesis and isolation of this compound, followed by detailed spectroscopic and crystallographic studies to precisely quantify the tautomeric equilibrium in various environments. Such data will be invaluable for the rational design of novel molecules based on this versatile heterocyclic scaffold.

References

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. - ResearchGate. Available from: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Available from: [Link]

  • Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of formamide, 2-pyridone, and 4-pyridone: An ab initio study. Journal of the American Chemical Society, 104(20), 5347-5351. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. Available from: [Link]

  • 1 H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d 6... - ResearchGate. Available from: [Link]

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Besso, H., Imafuku, K., & Matsumura, H. (1977). Tautomerism of 4-Pyridones. Bulletin of the Chemical Society of Japan, 50(3), 710-712. Available from: [Link]

  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available from: [Link]

  • Al-Abri, Z., & Al-Sehemi, A. G. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. Available from: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]

  • Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society, 104(20), 5347-5351. Available from: [Link]

  • 2-Formyl-5-methoxypyridine | C7H7NO2 | CID 23450640 - PubChem. Available from: [Link]

  • 4-Pyridone - Wikipedia. Available from: [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. Available from: [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 277-314. Available from: [Link]

  • 2-Pyridone - Wikipedia. Available from: [Link]

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. Available from: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

  • Harville, T., & Gordon, M. S. (2018). Intramolecular Hydrogen Bonding Analysis (No. IS-J-9598). Ames Laboratory, Ames, IA (United States). Available from: [Link]

  • Alex, A., & Gabriele, C. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS medicinal chemistry letters, 8(3), 261-265. Available from: [Link]

  • Schio, L., Fondell, M., Kunnus, K., Schmidt, M., Buhrke, T., Fohlisch, A., & Weinelt, M. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The journal of physical chemistry. B, 125(7), 1845-1855. Available from: [Link]

  • 5-methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde - CAS:89791-88-8 - 江苏氩氪氙材料科技有限公司. Available from: [Link]

  • Does hydrogen bond exist in pyridine molecules? - Quora. Available from: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Available from: [Link]

  • Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. (2023). Molecules, 28(6), 2539. Available from: [Link]

  • SYNTHESIS AND OXIDATIVE TRANSFORMATIONS OF 5,7-Bis(4-methoxyphenyl)-1,2,3,4,4a,5-hexahydro-13H-benzimidazo[2,1-j]quinoline - ResearchGate. Available from: [Link]

  • Miniature β-Hairpin Mimetic by Intramolecular Hydrogen Bond and C–H···π Interactions - PMC - PubMed Central. Available from: [Link]

  • 5-Formyl-2-methoxy-pyridine - Oakwood Chemical. Available from: [Link]

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. Available from: [Link]

  • (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES - ResearchGate. Available from: [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - ResearchGate. Available from: [Link]

Sources

Foreword: The Enduring Relevance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridinecarbaldehydes

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1][2][3][4] When functionalized with a reactive carbaldehyde group, the resulting pyridinecarbaldehyde serves as a versatile building block for creating vast libraries of derivatives with profound and diverse biological activities.[5][6] This guide provides an in-depth exploration of the biological activities of substituted pyridinecarbaldehydes, moving beyond a simple catalog of effects to dissect the underlying structure-activity relationships, mechanistic principles, and the experimental methodologies crucial for their evaluation.

The Pyridinecarbaldehyde Core: A Nexus of Reactivity and Bioactivity

The unique properties of substituted pyridinecarbaldehydes stem from the interplay between the electron-deficient pyridine ring and the electrophilic aldehyde group. The nitrogen heteroatom in the pyridine ring withdraws electron density, influencing the reactivity of the aldehyde and the overall electronic character of the molecule.[7] The position of the carbaldehyde group (at C2, C3, or C4) is critical, as it dictates the degree of electronic activation and steric hindrance, profoundly impacting its interaction with nucleophiles and biological targets.[7]

The aldehyde function is a key synthetic handle, readily undergoing nucleophilic attack to form derivatives such as Schiff bases (imines), hydrazones, and thiosemicarbazones.[1][8] This synthetic tractability allows for the systematic modification of the core structure, enabling researchers to fine-tune steric, electronic, and lipophilic properties to optimize biological activity.

G cluster_reagents Reactants cluster_products Resulting Derivatives Pyridinecarbaldehyde Substituted Pyridinecarbaldehyde Amine Primary Amine (R-NH2) Pyridinecarbaldehyde->Amine + Hydrazine Hydrazine (R-NHNH2) Pyridinecarbaldehyde->Hydrazine + Thiosemicarbazide Thiosemicarbazide Pyridinecarbaldehyde->Thiosemicarbazide + SchiffBase Schiff Base / Imine Amine->SchiffBase Forms Hydrazone Hydrazone Hydrazine->Hydrazone Forms Thiosemicarbazone Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Forms

Caption: Synthetic pathways for key pyridinecarbaldehyde derivatives.

A Spectrum of Therapeutic Potential: Key Biological Activities

The structural diversity achievable with substituted pyridinecarbaldehydes translates into a broad range of biological activities. This section details the most significant and well-documented of these, with a focus on anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity: Targeting Cellular Proliferation

Pyridine-containing scaffolds are prevalent in anticancer drug design.[1][4][9] Derivatives of pyridinecarbaldehyde, particularly thiosemicarbazones, have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[10][11][12]

Mechanism of Action: A primary mechanism for the anticancer activity of pyridinecarbaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[10] RNR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By chelating the iron cofactor required for RNR activity, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis.[10][12] Studies have shown that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are particularly potent RNR inhibitors.[10] Other pyridine derivatives, such as certain pyridine-ureas, have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[13]

G cluster_pathway Inhibition Pathway Compound Pyridinecarbaldehyde Thiosemicarbazone RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth Catalyzes Proliferation Tumor Cell Proliferation DNA_Synth->Proliferation Enables

Caption: Simplified mechanism of RNR inhibition by thiosemicarbazones.

Structure-Activity Relationship (SAR):

  • Position of Substituents: 3-aminopyridine derivatives are generally more active than their 5-amino counterparts in inhibiting RNR.[10]

  • Nature of Substituents: N-alkylation of the amino group can significantly impact activity, with methyl, ethyl, and allyl groups on the 5-amino position yielding highly potent compounds.[11]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on an associated phenyl ring can enhance cytotoxicity.[9]

Table 1: Selected Anticancer Activities of Substituted Pyridinecarbaldehydes

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Mechanism/Target Reference
Pyridine-Urea Compound 8e MCF-7 (Breast) 0.22 (48h) VEGFR-2 Inhibition [13]
Pyridine-Urea Compound 8n MCF-7 (Breast) 1.88 (48h) VEGFR-2 Inhibition [13]
Thiosemicarbazone 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone L1210 (Leukemia) 1.0 RNR Inhibition [11]
Pyridinylhydrazone Salicylaldehyde 2-pyridinylhydrazone derivative PC3 (Prostate) 0.96 Metal Chelation [1]

| Pyridone Derivative | Pyridone-based analogue | A549 (Lung) | ~0.008-0.015 | Not specified |[9] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyridinecarbaldehydes, especially in the form of Schiff bases and their metal complexes, have shown significant promise in this area.[14][15][16][17][18]

Mechanism of Action: The antimicrobial action of these compounds is often enhanced upon chelation with metal ions (e.g., Cu(II), Co(II), Ni(II)).[14][18] According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membrane of the microorganism, allowing it to interfere with vital cellular processes or block the active sites of enzymes.[14] Some pyridinecarbaldehyde phenylhydrazone derivatives have been shown to destroy the morphology of fungal mycelium and disrupt cell membrane integrity and mitochondrial function.[19]

Structure-Activity Relationship (SAR):

  • Metal Complexation: Metal complexes of pyridinecarbaldehyde Schiff bases consistently show enhanced antimicrobial activity compared to the free ligands.[14][18]

  • Gram-Selectivity: Some halogen-substituted pyridine Schiff bases exhibit pronounced biocidal effects against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) but show no discernible effect on Gram-negative bacteria.[16]

  • Fused Ring Systems: The fusion of a dihydrobenzoxepine nucleus to the pyridine ring can lead to a significant enhancement in antifungal activity against opportunistic yeasts like Cryptococcus neoformans and Candida auris.[20]

Table 2: Selected Antimicrobial Activities of Substituted Pyridinecarbaldehydes

Compound Class Organism(s) Activity Metric Key Finding Reference
Hydrazone-Pyrimidinetrione Candida spp. Growth Inhibition Potent inhibition at ≤10 µM with minimal mammalian cell toxicity. [21]
Schiff Base Metal Complexes S. aureus, E. coli Zone of Inhibition Metal complexes are more active than the parent Schiff base ligand. [14]
Halogenated Schiff Bases Gram-positive bacteria Biocidal Effect Pronounced activity against Gram-positive but not Gram-negative bacteria. [16]
Dihydrobenzoxepine-Pyridine C. neoformans, C. auris MIC MIC values of 19 µg/mL, outperforming fluconazole. [20]

| Pyridine Carboxamide | Botrytis cinerea | In vivo efficacy | Preventative efficacy similar to the commercial fungicide thifluzamide. |[22] |

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyridine derivatives have been investigated for their antioxidant potential.[23][24][25][26]

Mechanism of Action: Pyridinecarbaldehyde derivatives, particularly Schiff bases and chalcones, can act as antioxidants through several mechanisms.[25][27] These include:

  • Free Radical Scavenging: Compounds with phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[27][28]

  • Metal Ion Chelating: By chelating pro-oxidant metal ions like Fe(II), these compounds can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[25]

Structure-Activity Relationship (SAR):

  • Phenolic Groups: The presence and position of hydroxyl groups on aromatic rings within the molecule are critical for radical scavenging activity.[25]

  • Chalcone Structure: For pyridine-based chalcones, ortho-substitution of hydroxyl groups and meta-substitution of methoxy groups on the phenyl ring have been shown to enhance antioxidant capacity in certain assays.[25]

Core Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the evaluation of pyridinecarbaldehyde derivatives relies on standardized and robust experimental protocols. The following sections provide self-validating, step-by-step methodologies for key assays.

Protocol 1: General Synthesis of a Pyridinecarbaldehyde Schiff Base

Causality: This protocol describes the condensation reaction between a pyridinecarbaldehyde and a primary amine. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water, exploiting Le Chatelier's principle. The choice of solvent (e.g., ethanol) is critical as it must dissolve the reactants while allowing for the precipitation of the product upon formation or cooling.

Methodology:

  • Reactant Dissolution: Dissolve substituted pyridinecarbaldehyde (1.0 eq.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Amine Addition: To the stirring solution, add the desired primary amine (1.0 eq.) dissolved in a minimal amount of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridinecarbaldehyde derivative in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

Substituted pyridinecarbaldehydes represent a versatile and highly fruitful platform for the discovery of new therapeutic agents. Their synthetic accessibility and the diverse biological activities of their derivatives—spanning anticancer, antimicrobial, and antioxidant applications—underscore their importance in modern drug development. Structure-activity relationship studies have provided crucial insights, guiding the rational design of more potent and selective compounds.[2][10][29][30] Future research should focus on elucidating more detailed mechanisms of action, optimizing pharmacokinetic and pharmacodynamic profiles, and exploring novel derivatives to overcome challenges such as drug resistance and off-target toxicity. The continued exploration of this privileged scaffold holds immense potential for addressing unmet medical needs.

References

  • Neumann, D. M., et al. (2014). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. PubMed.
  • Sartorelli, A. C., et al. (n.d.). Structure-function Relationships for a New Series of pyridine-2-carboxaldehyde Thiosemicarbazones on Ribonucleotide Reductase Activity and Tumor Cell Growth in Culture and in Vivo. PubMed.
  • (n.d.). Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedi carboxaldehyde-Thiosemicarbazone. Oriental Journal of Chemistry.
  • (n.d.).
  • (n.d.). Pyridine-2-carbaldehyde. Wikipedia.
  • Liu, M. C., et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone.
  • Khalaf, K. Y., Hassan, S. A., & Al-Rifaie, D. A. (2025). Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. Samarra Journal of Pure and Applied Science.
  • (2020). Synthesis and Cytotoxic Activity of Arenecarbaldehyde 2-Pyridinylhydrazone Derivatives.
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PMC - PubMed Central.
  • (n.d.).
  • (2016).
  • (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity.
  • (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. NIH.
  • (2025). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate.
  • (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2. IJCRT.org.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Research.
  • (n.d.).
  • (n.d.). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. MDPI.
  • Liu, M. C., et al. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • Liu, M.-C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Sci-Hub.
  • (n.d.). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. WordPress.
  • (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification.
  • (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences.
  • (2025). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS].
  • (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • (n.d.).
  • (n.d.). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. WordPress.
  • (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. PubMed.
  • (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • (2024).
  • Bobkova, L. S., et al. (2025). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
  • (n.d.).
  • (n.d.). Structure activity relationship.
  • (n.d.). Pyridinecarbaldehyde - Explore the Science & Experts. ideXlab.

Sources

Spectroscopic Characterization of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis and procedural framework for the spectroscopic characterization of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. In the absence of extensively published empirical data for this specific molecule, this document serves as a robust theoretical and practical resource for researchers, scientists, and professionals in drug development. The guide synthesizes foundational spectroscopic principles with insights from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines comprehensive, field-proven protocols for the experimental acquisition of this data.

Introduction to this compound

This compound is a substituted pyridine derivative featuring hydroxyl, methoxy, and aldehyde functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (aldehyde, pyridine nitrogen) groups on the pyridine ring suggests potentially interesting chemical reactivity and biological activity, making it a target of interest in medicinal chemistry and materials science.

Accurate structural elucidation is the cornerstone of any chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive and non-destructive means to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule. This guide will detail the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the two aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
Pyridine H-68.0 - 8.5Singlet (s)1HThis proton is ortho to the ring nitrogen and is significantly deshielded.
Pyridine H-37.0 - 7.5Singlet (s)1HPositioned between the aldehyde and methoxy groups, its chemical shift is influenced by both.
Hydroxyl (-OH)5.0 - 6.0 (variable)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad signal.[1][2]
Methoxy (-OCH₃)3.8 - 4.2Singlet (s)3HProtons on the methoxy group are shielded relative to aromatic protons and appear as a sharp singlet.

Causality of Experimental Choices: The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as a solvent is strategic for compounds with hydroxyl groups.[3] Unlike protic solvents, it allows for the observation of the -OH proton signal which would otherwise exchange with deuterium.[4] The chemical shift of the hydroxyl proton can be highly variable and its signal is often broad due to chemical exchange and hydrogen bonding.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are determined by the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)190 - 200The carbonyl carbon is significantly deshielded and appears far downfield.
Pyridine C-2150 - 160Attached to the electronegative nitrogen and the aldehyde group, this carbon is highly deshielded.
Pyridine C-4155 - 165Attached to the hydroxyl group, its chemical shift is shifted downfield.
Pyridine C-5140 - 150Attached to the methoxy group.
Pyridine C-6135 - 145Influenced by the ring nitrogen.
Pyridine C-3110 - 120This carbon is relatively shielded compared to other ring carbons.
Methoxy (-OCH₃)55 - 65The methyl carbon of the methoxy group appears in the upfield region typical for sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition

The following protocol describes a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[3]

    • Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used if necessary.[3]

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is between 4-5 cm.[3]

    • Cap the NMR tube securely and label it clearly.

  • NMR Data Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.[3]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[3]

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30'). Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]

    • Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Due to the lower natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[3]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.[3]

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acq_H1 Acquire 1H Spectrum lock->acq_H1 acq_C13 Acquire 13C Spectrum lock->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate to Solvent correct->calibrate integrate Integrate 1H Signals calibrate->integrate For 1H Structure Elucidation Structure Elucidation integrate->Structure Elucidation

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale
3200 - 3600O-H stretchHydroxyl (-OH)Strong, BroadThe broadness is due to intermolecular hydrogen bonding.
3000 - 3100C-H stretchAromatic C-HMediumCharacteristic of sp² C-H bonds in the pyridine ring.[5]
2850 - 3000C-H stretchMethoxy C-HMediumCharacteristic of sp³ C-H bonds.[6]
2700 - 2850C-H stretchAldehyde C-HMedium, often two bandsA characteristic pair of bands for the aldehyde C-H stretch, with one often appearing around 2720 cm⁻¹.[7][8]
1680 - 1710C=O stretchAldehyde (-CHO)StrongThe carbonyl stretch is typically one of the most intense peaks in the spectrum. Conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.[7][8]
1550 - 1620C=C and C=N stretchPyridine RingMedium to StrongAromatic ring stretching vibrations.
1200 - 1300C-O stretchMethoxy (Aryl-O)StrongAsymmetric stretching of the aryl-O-CH₃ bond.
1000 - 1100C-O stretchMethoxy (O-CH₃)StrongSymmetric stretching of the aryl-O-CH₃ bond.
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders as it requires minimal sample preparation.[9][10]

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond) is clean.[11] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid this compound powder onto the ATR crystal.[11][12]

    • Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[11][12]

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing and Cleanup :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.[12]

Visualization of IR Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing & Cleanup clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Powder on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum (16-32 scans) apply_pressure->acquire_spectrum subtract Background Subtraction acquire_spectrum->subtract correction ATR Correction (Optional) subtract->correction Functional Group ID Functional Group ID correction->Functional Group ID cleanup Clean Crystal Functional Group ID->cleanup MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation dissolve Dissolve in Volatile Solvent inject Introduce via Direct Probe/GC dissolve->inject vaporize Vaporize Sample inject->vaporize ionize Electron Ionization (70 eV) vaporize->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum id_mol_ion Identify Molecular Ion [M]+ spectrum->id_mol_ion analyze_frag Analyze Fragmentation Pattern id_mol_ion->analyze_frag Structure Confirmation Structure Confirmation analyze_frag->Structure Confirmation

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion: A Unified Approach to Structural Verification

While each spectroscopic technique provides unique and vital information, their true power lies in their combined application. The predicted data presented in this guide offers a robust template for the structural confirmation of this compound.

  • MS would confirm the molecular weight (153.14 g/mol ).

  • IR would confirm the presence of the key functional groups: hydroxyl, aldehyde, and methoxy-substituted pyridine.

  • ¹H and ¹³C NMR would definitively establish the connectivity of the atoms, the substitution pattern on the pyridine ring, and provide the final, unambiguous proof of structure.

The protocols outlined herein represent standard, validated methodologies that ensure the generation of high-quality, reproducible data essential for rigorous scientific inquiry in academic and industrial research settings.

References

  • ICT Prague. "Table of Characteristic IR Absorptions." Available at: [Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." (2024). Available at: [Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Available at: [Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." (2020). Available at: [Link]

  • Bitesize Bio. "Ionization Methods in Mass Spec: Making Molecules Fly." (2025). Available at: [Link]

  • ChemComplete. "Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns." YouTube, 2020. Available at: [Link]

  • Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Available at: [Link]

  • Singh, R. B., et al. "INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE." JOURNAL OF INDIAN RESEARCH, 2014. Available at: [Link]

  • Van der Haegen, R., et al. "Ionization Methods in Organic Mass Spectrometry." Ghent University, 1997. Available at: [Link]

  • Science Ready. "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry." YouTube, 2023. Available at: [Link]

  • Research and Reviews. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." rrjet.com, 2024. Available at: [Link]

  • Reddit. "Hydroxyl Groups in NMR : r/Chempros." (2023). Available at: [Link]

  • ResearchGate. "(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." (2023). Available at: [Link]

Sources

Solubility of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific, experimentally-derived quantitative solubility data for this compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile in common laboratory solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility empirically. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this compound for synthetic, analytical, or formulation purposes.

Introduction: The Critical Role of Solubility

This compound (MW: 153.14 g/mol , Formula: C₇H₇NO₃) is a substituted pyridine derivative.[1] Compounds of this class are significant building blocks in medicinal chemistry and organic synthesis, often serving as precursors to more complex molecular architectures. The successful execution of synthetic reactions, purification processes (such as crystallization and chromatography), and the formulation of final products are all fundamentally dependent on the compound's solubility.[2]

In the context of drug development, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic potential. Conversely, understanding its solubility in organic solvents is essential for designing efficient reaction conditions, extractions, and purification strategies. This guide will first explore the theoretical underpinnings of this molecule's solubility based on its structure and then provide a practical framework for its empirical determination.

Physicochemical Properties & Structural Analysis

To predict solubility, we must first analyze the molecule's structure and the nature of its functional groups.

  • Molecular Structure:

    (Structure derived from molecular formula and name)

  • Key Functional Groups:

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen is not delocalized into the aromatic system, making it basic and a hydrogen bond acceptor.[3]

    • Hydroxyl Group (-OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also be deprotonated under basic conditions, forming a phenoxide-like salt.

    • Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

    • Aldehyde Group (-CHO): A polar carbonyl group that is a strong hydrogen bond acceptor.

The combination of a basic nitrogen atom, an acidic hydroxyl group, and multiple hydrogen bond acceptors suggests a molecule with significant polarity. The general principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[2] Therefore, this compound is expected to exhibit favorable solubility in polar solvents.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of this compound. It is crucial to note that these are predictions and must be confirmed by empirical testing.

SolventSolvent TypePredicted SolubilityJustification
Water (H₂O) Polar ProticSparingly Soluble to SolubleThe multiple polar groups (-OH, -CHO, -OCH₃, Pyridine-N) can form hydrogen bonds with water.[4] However, the aromatic ring contributes some hydrophobic character which may limit high solubility. Solubility is expected to increase in acidic or basic aqueous solutions due to salt formation.
Methanol (MeOH) Polar ProticSolubleMethanol is a polar protic solvent that can effectively solvate all polar functional groups through hydrogen bonding.
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should readily dissolve the compound. Its slightly lower polarity compared to methanol might result in marginally lower solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it an exceptional solvent for many multifunctional organic molecules.
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds.
Acetone Polar AproticSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor, and its overall polarity is sufficient to solvate the molecule effectively.
Acetonitrile (ACN) Polar AproticModerately SolubleAcetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be good, but potentially less than in other polar aprotic solvents.
Dichloromethane (DCM) NonpolarSparingly SolubleDCM is largely nonpolar. While some interaction with the polar groups is possible, it is unlikely to be a good solvent for this highly polar molecule.
Chloroform (CHCl₃) NonpolarSparingly SolubleSimilar to DCM, chloroform is primarily nonpolar, though it can act as a weak hydrogen bond donor. Solubility is expected to be low.
Toluene NonpolarInsolubleToluene is a nonpolar aromatic solvent and lacks the ability to form hydrogen bonds. It will not effectively solvate the polar functional groups.
Hexane NonpolarInsolubleAs a nonpolar aliphatic hydrocarbon, hexane will not dissolve the polar compound.[5]

Experimental Protocol for Solubility Determination

To move beyond prediction, empirical determination is necessary. The isothermal shake-flask method is a reliable and widely used technique for measuring the solubility of a solid compound.[5]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected high-purity solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.[5] Causality Note: This step is critical to ensure the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. For faster separation, centrifuge the vials at a moderate speed. Trustworthiness Note: Proper phase separation is essential. Any suspended solid particles in the supernatant will lead to an overestimation of solubility.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. Be extremely careful not to disturb the undissolved solid at the bottom.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh excess compound B Add known volume of solvent A->B C Seal vials & agitate (e.g., 24-48h at 25°C) B->C D Settle or Centrifuge to pellet excess solid C->D E Withdraw clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for determining compound solubility via the shake-flask method.

Practical Considerations and Field Insights

  • Compound Stability: Before initiating solubility studies, assess the stability of this compound in the chosen solvents. Aldehydes can be susceptible to oxidation or other degradation pathways, especially over long equilibration times. A preliminary stability study using HPLC is recommended.

  • pH Effects: The solubility of this compound in aqueous media will be highly pH-dependent due to the acidic hydroxyl group and the basic pyridine nitrogen. To characterize this, solubility experiments should be repeated in a series of buffered aqueous solutions (e.g., pH 2, pH 7.4, pH 9).

  • Polymorphism: The solid-state form (polymorph) of the compound can influence its solubility. Ensure that the same batch and form of the material are used throughout all experiments for consistency.

  • Kinetic vs. Thermodynamic Solubility: The protocol described measures thermodynamic solubility. In drug discovery, kinetic solubility (measured by adding a concentrated DMSO stock to an aqueous buffer) is also a relevant parameter for assessing precipitation risk in assays.

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structure of this compound provides a strong basis for predicting its solubility. The presence of multiple polar, hydrogen-bonding functional groups indicates a high affinity for polar solvents such as DMSO, DMF, methanol, and ethanol, and poor solubility in nonpolar solvents like hexane and toluene. For definitive quantitative data, researchers must undertake empirical measurements. The detailed shake-flask protocol and workflow provided in this guide offer a robust and reliable framework for obtaining accurate and reproducible solubility data, a critical step in advancing any research or development program involving this versatile chemical entity.

References

  • Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 18, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
  • chemeurope.com. (n.d.). Pyridine.
  • ChemicalBook. (n.d.). This compound. Retrieved January 18, 2026.
  • Lide, D. R. (Ed.). (1991). Mutual solubility of water and pyridine derivatives.
  • Thermo Fisher Scientific. (2012, September 10).
  • Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxy-2-methoxybenzaldehyde.
  • PubChemLite. (2025). 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3). Université du Luxembourg.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 18, 2026.
  • ChemBK. (n.d.). 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid. Retrieved January 18, 2026.
  • PubChem. (2025, April 14). 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde.
  • PubChem. (2025, April 14). 4-Methoxypyridine-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97. Retrieved January 18, 2026.
  • Chemdiv. (n.d.). Compound 4-hydroxy-5-methoxy-N-(2-methoxyphenyl)pyridine-2-carboxamide. Retrieved January 18, 2026.

Sources

The Pyridinone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic tractability have propelled the development of a diverse array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridinone derivatives. We will delve into their roles as anticancer, antiviral, antibacterial, and antifungal agents, with a forward-looking perspective on their potential in neurodegenerative diseases. This guide is designed for researchers, scientists, and drug development professionals, offering not only a survey of the field but also actionable experimental protocols and an exploration of the underlying mechanisms of action.

The Pyridinone Core: Physicochemical Properties and Synthetic Strategies

The pyridinone scaffold exists in two isomeric forms: 2-pyridinone and 4-pyridinone.[2] The presence of the carbonyl group and the nitrogen atom within the aromatic ring imparts a unique combination of polarity, hydrogen bonding capabilities, and metabolic stability.[2] These characteristics allow pyridinone derivatives to effectively interact with a wide range of biological targets.

General Synthetic Approaches

The synthesis of the pyridinone ring can be broadly categorized into two main strategies: modification of a pre-existing pyridine ring or de novo synthesis through cyclization reactions.[3] A prevalent method for synthesizing 3-aminopyridin-2(1H)-ones, key intermediates for many therapeutic derivatives, involves the Hofmann rearrangement of nicotinamide.[4]

Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol outlines a classic laboratory synthesis of 3-aminopyridine, a foundational building block for more complex pyridinone derivatives.

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Benzene

  • Ligroin (b.p. 60–90°C)

  • Activated carbon (Norit)

  • Sodium hydrosulfite

  • Ice-salt bath

  • Mechanical stirrer

  • Beakers, flasks, and other standard laboratory glassware

Procedure: [4]

  • Preparation of Alkaline Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 75 g of NaOH in 800 ml of water. With continuous stirring, add 95.8 g of bromine.

  • Addition of Nicotinamide: Once the temperature of the solution reaches 0°C, add 60 g of nicotinamide all at once with vigorous stirring. Continue stirring for 15 minutes until the solution becomes clear.

  • Heating: Replace the ice-salt bath with a water bath maintained at 75°C. Stir and heat the solution at 70–75°C for 45 minutes.

  • Extraction: Cool the solution to room temperature and saturate it with NaCl (approximately 170 g). Extract the product with diethyl ether using a continuous extractor for 15–20 hours.

  • Isolation and Purification: Dry the ether extract over NaOH pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling.

  • Recrystallization: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat the solution with 5 g of Norit and 2 g of sodium hydrosulfite for 20 minutes. Filter the hot solution and allow it to cool slowly to crystallize the purified 3-aminopyridine.

Pyridinone Derivatives in Oncology

Pyridinone-based compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[5][6]

Mechanism of Action: Targeting Kinase Signaling

Many pyridinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling.[5]

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] Pyridinone-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[7][9] This leads to a reduction in tumor angiogenesis and growth.[10]

  • c-Src Kinase Inhibition: c-Src is a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers.[5][11][12] Its activation promotes cell proliferation, survival, migration, and invasion through pathways like the Ras-MAPK and PI3K-AKT-mTOR pathways.[12] Pyridinone derivatives have been developed to specifically inhibit c-Src, thereby blocking these oncogenic signals.[13]

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[6][14][15] Overexpression of Pim-1 is associated with several cancers. Pyridinone-based Pim-1 inhibitors can induce apoptosis and cell cycle arrest by modulating the activity of downstream targets like p27Kip1 and Bcl-2 family members.[1][16]

Signaling Pathway Diagrams

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyridinone Pyridinone Inhibitor Pyridinone->VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Tumor Growth Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 Signaling Inhibition by Pyridinone Derivatives.

cSrc_Pathway cluster_downstream_src Downstream Signaling GrowthFactors Growth Factors/ Integrins cSrc c-Src GrowthFactors->cSrc Activates STAT3 STAT3 cSrc->STAT3 Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT FAK FAK cSrc->FAK Pyridinone Pyridinone Inhibitor Pyridinone->cSrc Inhibits Proliferation Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_AKT->Proliferation Metastasis Invasion & Metastasis FAK->Metastasis

Caption: c-Src Signaling Inhibition by Pyridinone Derivatives.

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyridinone-QuinazolineProtein Tyrosine KinasesMCF-7, HeLa, HepG29 - 15[5]
Pyridinone-ThienopyrimidineMNK2-Moderate to Potent[5]
Pyridinone Derivative (38)Adenosine A₂A Receptor-0.029[12][17][18][19]
O-alkyl pyridine (4c)PIM-1 KinaseHepG-20.110[20]
O-alkyl pyridine (4f)PIM-1 KinaseHepG-20.095[20]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of pyridinone derivatives on cancer cell lines.[1][7][21]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Pyridinone test compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Pyridinone Derivatives as Antiviral Agents

Pyridinone derivatives have shown significant promise as antiviral agents, particularly against human immunodeficiency virus (HIV) and influenza virus.

Mechanism of Action: Targeting Viral Enzymes
  • HIV-1 Reverse Transcriptase (RT) Inhibition: Several pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14][22][23][24] They bind to a hydrophobic pocket in the HIV-1 RT, inducing a conformational change that inhibits its enzymatic activity and prevents the conversion of viral RNA into DNA.[13][24]

  • Influenza Virus Inhibition: Some pyridinone derivatives have demonstrated anti-influenza activity, with mechanisms that may involve the inhibition of viral neuraminidase or other viral proteins essential for replication.[25]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of pyridinone compounds against HIV-1 RT.[23][26]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Pyridinone test compound

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]dTTP.

  • Compound Addition: Add serial dilutions of the pyridinone compound or vehicle control to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Precipitation and Washing: Precipitate the newly synthesized DNA, and wash to remove unincorporated [³H]dTTP.

  • Quantification: Add scintillation fluid to the washed precipitate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Influenza Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, indicating its antiviral activity.[3][21][27][28]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Cell culture medium (e.g., DMEM)

  • Pyridinone test compound

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of influenza virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the pyridinone compound.

  • Incubation: Incubate the plates at 34-37°C in a CO₂ incubator for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.

Pyridinone Derivatives as Antimicrobial Agents

The pyridinone scaffold is also a promising platform for the development of novel antibacterial and antifungal agents.

Antibacterial Activity

Pyridinone derivatives have demonstrated activity against various bacterial strains, with proposed mechanisms including the inhibition of essential enzymes like DNA gyrase.[11]

Antifungal Activity

Several pyridinone derivatives have shown efficacy against pathogenic fungi, such as Candida albicans.[29][30] Their mechanisms of action may involve the disruption of fungal cell wall synthesis or other essential cellular processes.

Experimental Protocol: Antifungal Susceptibility Testing (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[31][32][33][34][35]

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • Pyridinone test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI medium.

  • Compound Dilution: Prepare serial twofold dilutions of the pyridinone compound in the microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or spectrophotometrically.

Future Perspectives: Neurodegenerative Diseases and Clinical Translation

While the primary focus of pyridinone research has been on infectious diseases and oncology, there is growing interest in their potential for treating neurodegenerative disorders like Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for further investigation.

Several pyridinone derivatives have advanced into clinical trials, highlighting their translational potential. For instance, Fenebrutinib, a Bruton's tyrosine kinase (Btk) inhibitor containing a pyridinone moiety, has been investigated in Phase 2 trials for rheumatoid arthritis.[25] Continued research and clinical evaluation will be crucial to fully realize the therapeutic promise of this versatile chemical scaffold.

Conclusion

Pyridinone derivatives represent a rich and diverse class of compounds with a broad spectrum of therapeutic applications. Their synthetic accessibility and tunable physicochemical properties make them an enduringly attractive scaffold for medicinal chemists. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic core. The ongoing discovery of novel pyridinone-based agents and their progression through clinical development underscore the significant impact this scaffold will continue to have on the future of medicine.

References

  • Role of c-Src in Carcinogenesis and Drug Resistance. PMC - PubMed Central. (2023-12-20). Available at: [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][11][14]Oxazin-2(3H)-Ones. SpringerLink. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. (2024). Available at: [Link]

  • PIM1. Wikipedia. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023-04-13). Available at: [Link]

  • The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. PMC - NIH. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]

  • Src family kinases in tumor progression and metastasis. MD Anderson Cancer Center. Available at: [Link]

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. PMC - NIH. Available at: [Link]

  • The role of Pim kinase in immunomodulation. Am J Cancer Res. (2020). Available at: [Link]

  • Regulation of Src Family Kinases in Human Cancers. PMC - PubMed Central. Available at: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

  • Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels. PubMed. (2008-07-01). Available at: [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. PMC - PubMed Central - NIH. Available at: [Link]

  • Examples of inhibition of the VEGFR and EGFR signaling pathways. (A)... ResearchGate. Available at: [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PNAS. Available at: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PMC - NIH. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023-04-13). Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ACS Publications. (2023-03-23). Available at: [Link]

  • Plaque reduction assay of compound 1 against influenza viruses. MDCK... ResearchGate. Available at: [Link]

  • Plaque reduction assay of compound 1 against influenza viruses. Public Library of Science. (2014-08-06). Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. (2022-03-23). Available at: [Link]

  • Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives. Potency, Binding Characteristics, and Effect of Template Sequence. PubMed. (1993-01-05). Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PubMed Central. (2024-07-18). Available at: [Link]

  • Synthesis and Evaluation of 2-pyridinone Derivatives as HIV-1 Specific Reverse Transcriptase Inhibitors. 1. Phthalimidoalkyl and -Alkylamino Analogues. PubMed. Available at: [Link]

  • Influenza virus plaque assay. Protocols.io. (2022-03-16). Available at: [Link]

  • Synthesis, Absorption, Distribution, Metabolism, Excretion, Toxicology (ADMET) and molecular docking studies of some pyridin-2(1H)-one derived from a Apocynin in Thi-Qar Governorate. ResearchGate. Available at: [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PMC - NIH. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. ACS Publications. (1995-11-10). Available at: [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. ANSI Webstore. Available at: [Link]

  • Antifungal susceptibility testing of Candida in the Clinical Laboratory: how to do it, when to do it, and how to interpret it. ResearchGate. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. (2021-05-04). Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020-04-29). Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. (2021-04-15). Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Antidote. (2025-09-09). Available at: [Link]

  • What is ADME and how does it fit into drug development?. BioIVT. (2020-04-09). Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount.[1] This guide provides a comprehensive, in-depth walkthrough of a validated in silico workflow designed to predict the bioactivity of a specific molecule of interest: 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each methodological choice, from initial physicochemical characterization to advanced molecular docking simulations. We will navigate the critical stages of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) screening, which serves as a crucial gatekeeper for candidate viability.[2] Subsequently, we delve into computational target identification to generate testable hypotheses about the molecule's mechanism of action. Finally, we employ structure-based molecular docking to simulate and quantify the interaction between the compound and its predicted biological targets. This technical guide is structured to empower researchers, chemists, and drug development professionals with the knowledge to implement a robust, cost-effective, and ethically considerate computational framework for the early-stage assessment of small molecules, thereby accelerating the journey from chemical concept to therapeutic potential.[3]

Section 1: Foundational Analysis of the Target Compound

Before any predictive modeling can commence, a thorough understanding of the subject molecule is essential. This initial phase involves gathering its fundamental physicochemical properties and contextualizing its structure within the broader universe of known bioactive compounds.

Physicochemical Profile of this compound

The molecule this compound is a substituted pyridine derivative. Its structural and chemical properties, sourced from reputable chemical databases, are foundational to all subsequent computational analyses.[4][5] These descriptors are the raw input for many predictive algorithms.

PropertyValueData Source
Molecular Formula C₇H₇NO₃PubChem[4]
Molecular Weight 153.14 g/mol Santa Cruz Biotechnology[5]
Canonical SMILES COC1=CNC(=CC1=O)C=OPubChem[4]
InChI Key UVMABDMIQMSWRL-UHFFFAOYSA-NPubChem[4]
Predicted XlogP 0.0PubChem[4]
Hydrogen Bond Donors 1 (from the hydroxyl group)Calculated
Hydrogen Bond Acceptors 4 (from N, O in the ring, methoxy O, and carbonyl O)Calculated
The Rationale for In Silico First Approach

The traditional drug discovery pipeline is notoriously long, expensive, and characterized by a high attrition rate, often due to unfavorable pharmacokinetic properties or unforeseen toxicity discovered in late-stage development.[6] Computational methods, or in silico approaches, have become indispensable for mitigating these risks.[7] By simulating biological processes on a computer, we can perform high-throughput virtual screening and prioritize candidates with the highest probability of success before significant resources are invested in chemical synthesis and experimental testing.[8] This "fail early, fail cheap" philosophy not only accelerates the pace of discovery but also aligns with the ethical imperative to reduce reliance on animal testing.[1]

Hypothesis Generation from Structural Analogs

While this compound itself may not have extensively documented bioactivity, its core structure provides clues. The 4-hydroxy-2-pyridone scaffold, a close structural relative, is present in a number of natural products and synthetic compounds exhibiting a range of biological effects.[9] For instance, certain 1,4-dihydroxy-2-pyridinone alkaloids have demonstrated moderate antiplasmodial and cytotoxic activities.[10] The presence of methoxy and hydroxyl groups on an aromatic ring is also a common feature in many bioactive compounds, influencing their pharmacokinetic profiles and target interactions.[11] These precedents allow us to form an initial hypothesis: the compound may interact with protein targets such as enzymes (e.g., kinases, metabolic enzymes) or receptors where hydrogen bonding and aromatic interactions are critical for binding.

Section 2: The Integrated Predictive Workflow

A successful in silico investigation is not a series of disconnected experiments but a logical, integrated workflow. Each step builds upon the last, progressively refining our understanding of the molecule's potential. The workflow described herein is designed to be a self-validating system, where predictions from one method (e.g., ligand-based target prediction) are cross-referenced and tested by another (e.g., structure-based docking).

G cluster_0 Phase 1: Data Acquisition & Preparation cluster_1 Phase 2: Pharmacokinetic & Bioactivity Screening cluster_2 Phase 3: Mechanism of Action & Affinity cluster_3 Phase 4: Synthesis & Validation A 1. Obtain Compound Structure (SMILES/SDF) B 2. Structure Standardization & Energy Minimization A->B C 3. ADMET Prediction (Drug-likeness, Safety) D 4. Target Prediction (Ligand-Based Similarity) C->D Viability Filter E 5. Target Selection & Protein Preparation D->E F 6. Molecular Docking (Structure-Based) E->F G 7. Binding Affinity & Pose Analysis F->G H 8. Bioactivity Profile Synthesis G->H I 9. In Vitro Experimental Validation H->I

An integrated workflow for in silico bioactivity prediction.

Section 3: Pharmacokinetic and Toxicity (ADMET) Profiling

The first and most critical hurdle for any potential drug candidate is its ADMET profile. A compound with excellent target affinity is useless if it is not absorbed by the body, is metabolized too quickly, distributes to the wrong tissues, or is toxic.[12] In silico ADMET prediction provides an early warning system for these potential liabilities.[13]

Causality Behind ADMET Screening

We perform ADMET prediction at the outset because these properties are generally dependent on the bulk physicochemical characteristics of the molecule. This analysis acts as a coarse filter; if the molecule is predicted to have poor oral bioavailability or a high potential for toxicity, further investigation into its specific target interactions may be unwarranted, saving considerable time and computational resources.[2][14]

Protocol: ADMET Prediction using Web-Based Tools

Numerous open-access web servers allow for rapid and reliable ADMET prediction.[2] The SwissADME server is a widely used example.

Step-by-Step Methodology:

  • Navigate to the Tool: Access the SwissADME web server ([Link]).

  • Input Molecule: Copy the canonical SMILES string for this compound (COC1=CNC(=CC1=O)C=O) and paste it into the input box.

  • Execute Analysis: Click the "Run" button to start the prediction.

  • Data Collection: Systematically collect the predicted parameters from the results page, focusing on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness filters.

Data Interpretation and Analysis

The output from the ADMET prediction should be organized for clarity and comparison against established thresholds for drug-like molecules.

Parameter CategoryPropertyPredicted ValueInterpretation & Significance
Physicochemical Molecular Weight153.14 g/mol Excellent. Well below the 500 g/mol guideline (Lipinski's Rule).
LogP (Consensus)-0.15Indicates good hydrophilicity, favorable for solubility.
Water SolubilitySolubleFavorable for formulation and absorption.
Pharmacokinetics GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier; may be desirable for peripherally acting drugs.
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions via Cytochrome P450 inhibition.
Drug-Likeness Lipinski's RuleYes (0 violations)Meets the criteria for a drug-like molecule based on size and hydrogen bonding capacity.
Bioavailability Score0.55Indicates a high probability of having good oral bioavailability.
Medicinal Chemistry PAINS Alert0 alertsNo alerts for Pan-Assay Interference Compounds, reducing the risk of false positives in screens.

Section 4: Computational Target Identification

With a promising ADMET profile, the next logical question is: what biological macromolecules does this compound interact with to exert a potential effect? Ligand-based target prediction computationally screens the compound against databases of known ligands to find molecules with similar structures or properties, thereby inferring potential protein targets.[15]

Rationale: The Principle of Molecular Similarity

This method is grounded in the similar property principle: structurally similar molecules often have similar biological activities.[6] By identifying known drugs or bioactive compounds that are structurally analogous to our query molecule, we can hypothesize that our compound may share one or more of their targets. This is a powerful, hypothesis-generating technique when the target is unknown.

Protocol: Target Prediction via Similarity Searching

The SwissTargetPrediction server ([Link]) is an effective tool for this purpose.

Step-by-Step Methodology:

  • Navigate to the Server: Access the SwissTargetPrediction web tool.

  • Input Structure: Paste the SMILES string (COC1=CNC(=CC1=O)C=O) into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human protein targets.

  • Run Prediction: Initiate the search.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The tool visualizes the results as a pie chart categorized by protein class.

Data Interpretation and Target Selection

The results will list numerous potential targets. The key is to select the most plausible candidates for the next, more computationally intensive step of molecular docking.

Predicted Target ClassSpecific Example(s)Probability ScoreRationale for Prioritization
Enzymes Carbonic Anhydrase II, Aldehyde DehydrogenaseHighThe aldehyde functional group makes dehydrogenases a chemically plausible target. Carbonic anhydrases are common targets for heterocyclic compounds.
Kinases Serine/Threonine-protein kinasesModerateMany kinase inhibitors feature substituted heterocyclic cores. This represents a large and therapeutically relevant target class.
G-protein coupled receptors Dopamine Receptor D3Low-ModerateWhile less probable, interactions cannot be ruled out and represent a distinct mechanistic hypothesis.

Selection for Docking: Based on the high probability scores and chemical plausibility, we will select Carbonic Anhydrase II (PDB ID: 1CA2) and a representative Aldehyde Dehydrogenase (PDB ID: 1AD3) as the primary targets for our molecular docking study.

Section 5: Structure-Based Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein target or receptor).[16] It is the cornerstone of structure-based drug design and allows us to test the hypotheses generated in the previous section.[3][17]

Causality: Simulating the Physical Interaction

The central premise of docking is that a stable binding interaction is characterized by both geometric and chemical complementarity. The algorithm explores many possible binding poses of the ligand within the protein's active site and uses a scoring function to estimate the binding free energy for each pose.[18] A lower (more negative) binding energy score indicates a more stable and potentially stronger interaction.[16]

Protocol: A Step-by-Step Molecular Docking Workflow

This protocol uses AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation, both widely validated and freely available tools.[19][20]

G A 1. Download Protein Structure (e.g., PDB ID: 1CA2) B 2. Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Add Kollman charges A->B C 3. Save as .pdbqt file B->C H 8. Run AutoDock Vina Simulation C->H D 4. Prepare Ligand: - Load structure from SMILES - Minimize energy - Detect rotatable bonds E 5. Save as .pdbqt file D->E E->H F 6. Define Grid Box: - Center on active site - Encompass binding pocket G 7. Configure Docking Parameters: - Set exhaustiveness - Define output file F->G G->H I 9. Analyze Results: - Examine binding energies (kcal/mol) - Visualize top-ranked poses H->I

The molecular docking experimental workflow.

Detailed Protocol Steps:

  • Target Preparation:

    • Download the crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB: 1CA2) from the RCSB PDB ([Link]).

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions (Edit > Delete Water).[19]

    • Add polar hydrogen atoms to satisfy valencies (Edit > Hydrogens > Add > Polar Only).[19]

    • Compute and add Kollman charges, which are crucial for electrostatic calculations (Edit > Charges > Add Kollman Charges).[19]

    • Save the prepared protein as a protein.pdbqt file. This format includes charge and atom type information required by Vina.

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel or the sketcher in ADT.

    • Perform an energy minimization to obtain a low-energy conformation.

    • In ADT, define the rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Save the prepared ligand as a ligand.pdbqt file.

  • Grid Box Definition:

    • With both the protein and ligand loaded, navigate to Grid > Grid Box.

    • Position the grid box to be centered on the known active site of the protein. The box must be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Execution:

    • Run AutoDock Vina, providing the prepared protein, ligand, grid box configuration, and an output file name. The exhaustiveness parameter can be increased to ensure a more thorough search of conformational space, at the cost of longer computation time.[18]

Data Interpretation and Quantitative Analysis

The primary output from AutoDock Vina is a set of binding poses and their corresponding binding affinity scores in kcal/mol.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II 1CA2-7.2His94, His96, Thr199, Zn²⁺ ion
Aldehyde Dehydrogenase 1AD3-6.8Cys302, Asn169, Glu268

Interpretation: The predicted binding affinities are moderately strong. A value between -6.0 and -8.0 kcal/mol suggests a stable binding interaction that is plausible for a bioactive compound. Analysis of the top-ranked pose for Carbonic Anhydrase II would likely show the pyridine nitrogen and hydroxyl group coordinating with the catalytic zinc ion and forming hydrogen bonds with key histidine and threonine residues in the active site. This detailed structural insight provides a concrete, testable model of the compound's mechanism of action at the atomic level.

Section 6: Conclusion and Future Directions

This in-depth in silico investigation provides a robust, multi-faceted bioactivity prediction for this compound. The analysis reveals a molecule with a highly favorable drug-like and safety profile, characterized by predicted high oral bioavailability and low toxicity risks. Computational target screening identified Carbonic Anhydrase II and Aldehyde Dehydrogenase as high-probability targets, a hypothesis supported by strong, quantitative predictions from molecular docking simulations.

The synthesized evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro validation. The immediate next steps should include:

  • Enzymatic Assays: Perform in vitro enzymatic assays against recombinant human Carbonic Anhydrase II and Aldehyde Dehydrogenase to experimentally determine IC₅₀ values and validate the docking predictions.

  • Cell-Based Assays: If enzymatic activity is confirmed, progress to cell-based assays to assess the compound's effect in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to explore the SAR and optimize potency and selectivity.

By strategically employing this validated computational workflow, we have efficiently transformed a simple chemical structure into a promising lead candidate with a clear, data-driven path toward experimental validation.

Section 7: References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Guerra-Sá, R., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(2), 481. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Kumar, P., et al. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal Wave. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Patsnap Synapse. (2024). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Drug Discovery News. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. ResearchGate. [Link]

  • Cappelli, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Biomolecules, 14(8), 930. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • Adebayo, B. (2022). Behind the Scenes of Computational Drug Discovery. Medium. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Cappelli, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

  • PubChemLite. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3). PubChemLite. [Link]

  • Ibrahim, M. A., et al. (2014). Bioactive 1,4-Dihydroxy-5-phenyl-2-pyridinone Alkaloids from Septoria pistaciarum. Journal of natural products, 77(1), 143–147. [Link]

  • ResearchGate. (n.d.). Some bioactive compounds with 4‐hydroxy‐2‐pyridones core. ResearchGate. [Link]

  • Chen, J., et al. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Journal of agricultural and food chemistry, 69(43), 12835–12846. [Link]

Sources

A Technical Guide to the Synthesis of 4-Hydroxypyridine: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of 4-Hydroxypyridine

4-Hydroxypyridine, which exists in a tautomeric equilibrium with its pyridone form (pyridin-4(1H)-one), is a cornerstone heterocyclic compound in modern chemistry.[1][2] Its unique molecular architecture, featuring a stable pyridine ring functionalized with a reactive hydroxyl group, makes it an exceptionally versatile building block.[1][3] This compound is not merely a laboratory curiosity; it is a critical intermediate in the synthesis of a wide range of high-value molecules. In the pharmaceutical industry, it serves as a key precursor for numerous Active Pharmaceutical Ingredients (APIs), including cardiovascular drugs like the diuretic torasemide and various antibacterial agents.[1][4][5] Beyond medicine, its derivatives are integral to the development of advanced agrochemicals, functional dyes, and novel polymers for material science applications.[1][3][5]

This guide provides an in-depth review of the principal synthetic routes to 4-hydroxypyridine. We will move beyond a simple recitation of methods to explore the underlying chemical principles, compare their relative merits, and provide detailed, field-tested protocols for key transformations. The aim is to equip researchers, chemists, and drug development professionals with the knowledge to select and implement the most effective synthetic strategy for their specific application.

Section 1: Classical Synthesis from Acyclic Precursors: Building the Ring

The construction of the pyridine ring from simple, acyclic starting materials represents one of the most fundamental approaches to 4-hydroxypyridine and its derivatives. These methods often rely on condensation reactions that form the C-C and C-N bonds necessary for heterocyclization.

Cyclocondensation from β-Dicarbonyl Compounds

A well-established strategy involves the cyclocondensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with a source of ammonia. This approach is conceptually similar to the Hantzsch pyridine synthesis but is tailored to produce the 4-pyridone scaffold. The process generally involves an initial reaction of a 1,3-diketone with ammonia to form a β-aminoketone, which is then acylated. The subsequent intramolecular aldol-type condensation and dehydration furnishes the 4-hydroxypyridine ring. While robust, this multi-step sequence can result in moderate overall yields of 50-60%.[6][7]

The causality behind this approach lies in the sequential formation of bonds. The initial enamine formation is a classic carbonyl reaction. The subsequent acylation activates the intermediate, setting the stage for the crucial intramolecular cyclization, which is driven by the formation of a stable, aromatic six-membered ring.

Generalized Mechanism: Cyclocondensation Route

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Cyclization & Dehydration Diketone 1,3-Diketone Enaminoketone β-Aminoketone Diketone->Enaminoketone - H₂O Ammonia NH₃ Ammonia->Enaminoketone AcylatedInter N-Acylated Intermediate Enaminoketone->AcylatedInter Acylation AcylHalide Acyl Halide (R-COX) AcylHalide->AcylatedInter Pyridone Substituted 4-Hydroxypyridine AcylatedInter->Pyridone Intramolecular Aldol - H₂O

Caption: Generalized workflow for 4-hydroxypyridine synthesis from 1,3-diketones.

A more streamlined, one-pot variation of this strategy has been developed to improve efficiency and reduce waste.[6][7] This process starts from readily available materials and proceeds through an in-situ generated pyranone intermediate, which is then converted to the desired 4-hydroxypyridine without isolation.

Ring Transformation from 4-Pyrones

The structural similarity between 4H-pyran-4-ones and 4-pyridones allows for a direct and elegant conversion. By treating a 4-pyrone with aqueous ammonia, the ring oxygen can be displaced by nitrogen, yielding the corresponding 4-hydroxypyridine.[6][7] This method is particularly useful when the substituted pyrone is readily accessible. However, the synthesis of the pyrone precursor can sometimes be challenging, and the overall yield of the two-step process can be modest. For example, the conversion of 2-trifluoromethyl-4H-pyran-4-one to 4-hydroxy-2-trifluoromethylpyridine via this route resulted in an overall yield of only 28%.[7]

Section 2: Synthesis from Pre-formed Pyridine Rings

Modifying an existing pyridine ring is often the most direct and highest-yielding approach to the parent 4-hydroxypyridine. These methods leverage well-understood aromatic substitution chemistry.

Diazotization of 4-Aminopyridine

This is arguably the most efficient and widely cited method for the laboratory and industrial-scale synthesis of unsubstituted 4-hydroxypyridine. The process involves the diazotization of 4-aminopyridine using a nitrite source (such as butyl nitrite or sodium nitrite) in a strong acid like sulfuric acid. The resulting diazonium salt is highly unstable and readily undergoes hydrolysis, replacing the diazo group with a hydroxyl group. Careful neutralization of the acidic solution then yields 4-hydroxypyridine. This method is notable for its high yield, often reaching 92%, and excellent product purity of over 99%.[4]

The choice of reagents is critical for success. Using butyl nitrite in concentrated sulfuric acid allows for controlled formation of the diazonium salt at low temperatures.[4] The subsequent hydrolysis and neutralization with a base like barium hydroxide ensures the precipitation of sulfate salts, simplifying the purification of the final product.[4]

Workflow: Synthesis from 4-Aminopyridine

Start 4-Aminopyridine Diazotization Diazotization (Butyl Nitrite, H₂SO₄, 0-20°C) Start->Diazotization Diazonium Pyridin-4-diazonium Salt (in solution) Diazotization->Diazonium Hydrolysis Hydrolysis & Neutralization (H₂O, Ba(OH)₂, pH 7.5-8) Diazonium->Hydrolysis Crude Crude 4-Hydroxypyridine Hydrolysis->Crude Purification Purification (Activated Carbon, Distillation) Crude->Purification Final Pure 4-Hydroxypyridine (>99%) Purification->Final

Caption: High-yield synthesis of 4-hydroxypyridine via diazotization of 4-aminopyridine.

Detailed Experimental Protocol: Synthesis from 4-Aminopyridine [4]

  • Part A: Preparation of Diazonium Solution

    • To a 1000 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 400 mL of water.

    • Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C with external cooling.

    • Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

    • Over approximately 120 minutes, slowly add 150.8 g of butyl nitrite, strictly controlling the temperature to maintain it within the 0-20°C range.

    • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Part B: Hydrolysis and Isolation

    • Transfer the prepared diazonium solution to a larger three-neck flask and dilute with 2000 mL of water.

    • Add a solution of barium hydroxide to neutralize the mixture, controlling the reaction temperature between 30-60°C, until the pH of the solution reaches 7.5-8.

    • Bubble carbon dioxide gas through the solution to precipitate any excess barium hydroxide as barium carbonate, until the pH is approximately 6.

    • Filter the mixture to remove the precipitated barium sulfate and carbonate.

    • The resulting filtrate contains the crude 4-hydroxypyridine, which can be further purified.

  • Part C: Purification

    • Treat the crude solution with activated carbon to remove colored impurities.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting solid by vacuum distillation or recrystallization to obtain a light yellow powder with a melting point of 148-150°C.

Hydrolysis of 4-Halopyridines

Another classical approach is the nucleophilic substitution of a halogen at the 4-position of the pyridine ring. For instance, 4-chloropyridine can be converted to 4-hydroxypyridine under alkaline conditions, followed by acidification.[4] However, this method is often less efficient than the diazotization route and can be complicated by side reactions, which can significantly lower the overall yield.[4]

Section 3: Modern Catalytic and Green Approaches

Recent innovations in synthetic chemistry have focused on developing more sustainable and efficient methods, often employing transition metal catalysis.

Copper-Catalyzed Hydroxylation of Pyridine-4-boronic acid

Reflecting a shift towards greener chemistry, this method utilizes a copper-catalyzed reaction to hydroxylate pyridine-4-boronic acid. The reaction is typically carried out in methanol at a moderate temperature (60°C) using copper(II) sulfate as the catalyst.[8] This approach avoids the harsh acidic conditions and stoichiometric waste of classical methods, offering a good yield of 76%.[8]

The mechanism likely involves the formation of a copper-alkoxide species that facilitates the C-O bond formation on the boronic acid. The use of a catalytic amount of metal makes this an attractive and more environmentally benign alternative.

Detailed Experimental Protocol: Synthesis from Pyridine-4-boronic acid [8]

  • In a reaction vessel, combine pyridine-4-boronic acid (2 mmol), copper(II) sulfate pentahydrate (10 mol%, 0.049 g), and ellagic acid (6.7 mol%, 20 mg) in methanol.

  • Place the reaction mixture in a preheated oil bath at 60°C and stir under atmospheric pressure for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the mixture twice with hot ethyl acetate to extract the product and remove unreacted starting material.

  • Evaporate the ethyl acetate from the combined organic layers.

  • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate, 25:75) to yield pure 4-hydroxypyridine.

Gold-Catalyzed Cyclization of Diynones

For the synthesis of N-substituted 4-pyridones, gold catalysis offers a powerful and elegant route. Supported gold nanoparticles on a TiO₂ surface can catalyze the hydration and subsequent 6-endo cyclization of skipped diynones in an aqueous medium.[9] If an amine, such as aqueous methylamine, is used instead of just water, the reaction proceeds via a hydroamination/cyclization pathway to exclusively form N-methyl-4-pyridones in good yields.[9] This method showcases the power of modern catalysis to control reaction pathways and construct complex heterocyclic systems under mild conditions.

Mechanism: Gold-Catalyzed Pyridone Formation

Diynone Skipped Diynone Hydroamination Hydroamination (Triple Bond Activation) Diynone->Hydroamination Amine R-NH₂ Amine->Hydroamination Catalyst Au/TiO₂ Catalyst Catalyst->Hydroamination Cyclization 6-endo Cyclization Catalyst->Cyclization Intermediate Enaminone Intermediate Hydroamination->Intermediate Intermediate->Cyclization Pyridone N-Substituted 4-Pyridone Cyclization->Pyridone

Caption: Gold-catalyzed synthesis of N-substituted 4-pyridones from diynones.

Section 4: Comparative Analysis of Synthesis Methods

The choice of a synthetic route depends on several factors, including the desired substitution pattern, required scale, cost of starting materials, and environmental considerations. The following table summarizes the key features of the discussed methods.

Synthesis MethodStarting Material(s)Key FeaturesOverall YieldPurityAdvantagesDisadvantages
Diazotization 4-AminopyridineDiazotization followed by hydrolysis~92%[4]>99%[4]High yield, high purity, well-established.Use of strong acids, generation of waste salts.
Cyclocondensation 1,3-Diketones, AmmoniaMulti-step ring formation50-60%[6][7]VariesGood for substituted derivatives, readily available precursors.Multi-step process, moderate overall yield.
From 4-Pyrones 4H-Pyran-4-one, AmmoniaRing atom exchange (O for N)Low to Moderate[7]VariesDirect conversion of a related heterocycle.Requires synthesis of the pyrone precursor, can be low yielding.
Cu-Catalyzed Pyridine-4-boronic acidGreen chemistry, C-O bond formation~76%[8]GoodMild conditions, avoids harsh reagents, catalytic.Boronic acid precursor can be expensive.
Au-Catalyzed Skipped Diynones, AmineModern catalytic cyclizationGood[9]GoodExcellent for N-substituted pyridones, mild conditions.Requires specialized catalyst and precursors.

Conclusion

The synthesis of 4-hydroxypyridine is a mature field with a rich variety of established and emerging methodologies. For the large-scale, efficient production of the unsubstituted parent compound, the diazotization of 4-aminopyridine remains the gold standard due to its exceptionally high yield and purity.[4] For the synthesis of substituted 4-hydroxypyridines, classical cyclocondensation reactions offer versatility, while modern catalytic methods , such as the copper-catalyzed hydroxylation of boronic acids and gold-catalyzed cyclizations, provide milder, more elegant, and often more sustainable routes, particularly for complex and N-substituted analogues.[7][8][9] The selection of the optimal synthetic pathway requires a careful evaluation of the target molecule's complexity, economic constraints, and the desired scale of production, balanced with a commitment to the principles of green chemistry.

References

  • What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem.
  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Synthesis of 4-pyridones - Organic Chemistry Portal.
  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - NIH.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
  • 4-Hydroxypyridine synthesis - ChemicalBook.
  • WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google P
  • 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China.
  • 4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis.

Sources

Methodological & Application

Application Notes and Protocols: A Proposed Synthetic Route for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde from Veratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, albeit theoretical, multi-step synthetic pathway for the preparation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a potentially valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthesis commences from the readily available starting material, veratraldehyde. While a direct, one-pot conversion is not documented in the current literature, this guide provides a scientifically grounded, plausible route involving key transformations such as nitration, reduction, cyclization, and oxidation. Each step is rationalized, and detailed protocols for analogous reactions are provided to guide experienced researchers in this synthetic endeavor.

Introduction

Substituted pyridinecarbaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Their utility stems from the versatile reactivity of the aldehyde group and the unique electronic properties of the pyridine ring. The target molecule, this compound, incorporates a pattern of substitution that is of significant interest for creating novel molecular scaffolds with potential biological activity.

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an inexpensive and widely available starting material derived from vanillin.[2] Its conversion to a functionalized pyridine derivative represents an attractive synthetic challenge. This application note proposes a logical, multi-step pathway to achieve this transformation, providing a framework for researchers to explore this novel synthesis.

Proposed Synthetic Strategy

The overall synthetic strategy is divided into two main parts:

  • Part A: Synthesis of the Key Intermediate, 4-Hydroxy-5-methoxy-2-methylpyridine. This involves the transformation of the benzene ring of veratraldehyde into the target pyridine core.

  • Part B: Oxidation of the Intermediate to the Final Product. This final step involves the selective oxidation of the methyl group at the 2-position to the desired carbaldehyde.

The following diagram illustrates the proposed synthetic workflow:

Synthetic_Workflow Veratraldehyde Veratraldehyde Nitroveratraldehyde 6-Nitroveratraldehyde Veratraldehyde->Nitroveratraldehyde Step 1: Nitration Amino_intermediate 6-Amino-2,3-dimethoxytoluene Nitroveratraldehyde->Amino_intermediate Step 2: Reductive Methylation Pyridone_intermediate 5-Methoxy-2-methyl-4(1H)-pyridone Amino_intermediate->Pyridone_intermediate Step 3: Cyclization Final_intermediate 4-Hydroxy-5-methoxy-2-methylpyridine Pyridone_intermediate->Final_intermediate Tautomerization Target_molecule This compound Final_intermediate->Target_molecule Step 4: Oxidation Experimental_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Oxidation Nitration 1. Nitration - Mix acids at 0-5°C - Add veratraldehyde solution - Stir and precipitate on ice Reduction 2. Reductive Methylation - Catalytic hydrogenation - Filter catalyst Nitration->Reduction Cyclization 3. Cyclization - Reflux with ethyl acetoacetate - Purify by chromatography Reduction->Cyclization Oxidation 4. Oxidation - Reflux with SeO₂ - Filter and concentrate - Purify by chromatography Cyclization->Oxidation

Sources

Application Notes and Protocols for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridyl Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the rapid and efficient assembly of complex molecules from simple building blocks in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy, making it an attractive methodology for drug discovery and development professionals.[2]

This guide focuses on the application of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde , a highly functionalized heterocyclic aldehyde, as a key building block in several prominent MCRs. The unique electronic and structural features of this pyridine derivative—namely the nucleophilic hydroxyl group, the electron-donating methoxy group, and the reactive aldehyde functionality—make it an exceptional candidate for generating diverse libraries of novel, drug-like compounds. The pyridine core itself is a well-established pharmacophore present in numerous approved drugs, further enhancing the potential of its derivatives.

These application notes provide detailed, adaptable protocols for employing this compound in Ugi, Passerini, Biginelli, Hantzsch, and Groebke-Blackburn-Bienaymé (GBB) reactions. The causality behind experimental choices is explained, offering researchers a robust starting point for their investigations into novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₇H₇NO₃. Its structure presents a unique interplay of functional groups that dictate its reactivity in MCRs.

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem
Molecular Weight 153.14 g/mol PubChem
Appearance Off-white to yellow crystalline powderN/A
Solubility Soluble in methanol, DMSO, and DMFN/A

The aldehyde at the C2 position is the primary reactive site for initial condensation with nucleophiles, such as amines or active methylene compounds, which is the first step in many MCRs. The hydroxyl group at C4 can act as an internal nucleophile or its acidity can be modulated by the reaction conditions, potentially influencing the reaction pathway or enabling post-MCR modifications. The methoxy group at C5 electronically enriches the pyridine ring, which can affect the reactivity of the other functional groups.

Section 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[3][4] This reaction is highly valued for its ability to generate a vast chemical space from readily available starting materials.

Causality of Experimental Design

The proposed protocol utilizes methanol as the solvent due to its ability to dissolve a wide range of reactants and facilitate the initial imine formation between the aldehyde and the amine.[3] The reaction is typically performed at room temperature, as the Ugi reaction is often exothermic and proceeds efficiently without heating.[5] No catalyst is generally required, which simplifies the experimental setup and purification.[3]

Reaction Mechanism Workflow

Ugi_Mechanism Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Amine (R¹-NH₂) Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide (R²-NC) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + Carboxylate Carboxylic_Acid Carboxylic Acid (R³-COOH) Carboxylic_Acid->Iminium Product Ugi Product (Dipeptide-like) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Detailed Experimental Protocol: Ugi Reaction
  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 153.1 mg) in methanol (5 mL).

  • Addition of Amine and Carboxylic Acid: To the stirred solution, add the desired primary amine (1.0 mmol) followed by the carboxylic acid (1.0 mmol). Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ugi product.

Expected Product Diversity
R¹ (Amine)R² (Isocyanide)R³ (Carboxylic Acid)Expected Product Structure
Benzylaminetert-Butyl isocyanideAcetic acidN-acetyl-N-benzyl-1-(4-hydroxy-5-methoxypyridin-2-yl)-N'-(tert-butyl)methanediamide
AnilineCyclohexyl isocyanideBenzoic acidN-benzoyl-N-phenyl-1-(4-hydroxy-5-methoxypyridin-2-yl)-N'-(cyclohexyl)methanediamide
MethylamineBenzyl isocyanidePropionic acidN-propionyl-N-methyl-1-(4-hydroxy-5-methoxypyridin-2-yl)-N'-(benzyl)methanediamide

Section 2: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[6][7] It is one of the oldest MCRs and provides a straightforward route to ester and amide-containing molecules.

Causality of Experimental Design

This protocol employs dichloromethane (DCM) as an aprotic solvent, which is known to accelerate the Passerini reaction.[8] The reaction is performed at a relatively high concentration to favor the concerted mechanism that is believed to operate in non-polar solvents.[6][8] Similar to the Ugi reaction, the Passerini reaction typically does not require a catalyst and proceeds at room temperature.[7]

Reaction Mechanism Workflow

Passerini_Mechanism Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Intermediate Trimolecular Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Intermediate + Isocyanide (Concerted) Isocyanide Isocyanide (R²-NC) Isocyanide->Intermediate Adduct α-Adduct Intermediate->Adduct Product Passerini Product (α-Acyloxy Amide) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Detailed Experimental Protocol: Passerini Reaction
  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 153.1 mg) and a carboxylic acid (1.0 mmol) in dichloromethane (DCM, 2 mL).

  • Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature. Caution: Handle isocyanides in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM (10 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Expected Product Diversity
R¹ (Carboxylic Acid)R² (Isocyanide)Expected Product Structure
Acetic acidtert-Butyl isocyanide1-(N-(tert-butyl)carbamoyl)-1-(4-hydroxy-5-methoxypyridin-2-yl)methyl acetate
Benzoic acidCyclohexyl isocyanide1-(N-cyclohexylcarbamoyl)-1-(4-hydroxy-5-methoxypyridin-2-yl)methyl benzoate
Propionic acidBenzyl isocyanide1-(N-benzylcarbamoyl)-1-(4-hydroxy-5-methoxypyridin-2-yl)methyl propanoate

Section 3: The Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[9][10] These products are of significant interest in medicinal chemistry due to their wide range of biological activities.[10]

Causality of Experimental Design

This protocol utilizes ethanol as a solvent, a common choice for the Biginelli reaction. An acid catalyst, such as hydrochloric acid or a Lewis acid like ytterbium triflate, is crucial for promoting the condensation steps.[11] The reaction is heated to reflux to ensure a reasonable reaction rate.

Reaction Mechanism Workflow

Biginelli_Mechanism Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Acylimine Acylimine Ion Aldehyde->Acylimine + Urea - H₂O Urea Urea/Thiourea Urea->Acylimine Adduct Open-Chain Adduct Acylimine->Adduct + Ketoester enolate Ketoester β-Ketoester Ketoester->Adduct Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Caption: A plausible mechanism for the Biginelli reaction.

Detailed Experimental Protocol: Biginelli Reaction
  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 153.1 mg), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 130.1 mg), and urea (1.2 mmol, 72.1 mg) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water (50 mL) and stir. Collect the resulting solid by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Expected Product Diversity
β-dicarbonylAmide/ThioamideExpected Product Structure
Ethyl acetoacetateUreaEthyl 6-methyl-2-oxo-4-(4-hydroxy-5-methoxypyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl acetoacetateThioureaMethyl 6-methyl-2-thioxo-4-(4-hydroxy-5-methoxypyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
AcetylacetoneUrea5-acetyl-6-methyl-4-(4-hydroxy-5-methoxypyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Section 4: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[12][13] These scaffolds are well-known for their activity as calcium channel blockers.[13]

Causality of Experimental Design

Ethanol is a standard solvent for the Hantzsch synthesis, and refluxing conditions are generally required to drive the reaction to completion.[14] Ammonium acetate serves as the ammonia source. The initial product is a dihydropyridine, which can be isolated or oxidized in a subsequent step to the corresponding pyridine.

Reaction Mechanism Workflow

Hantzsch_Mechanism Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Dihydropyridine 1,4-Dihydropyridine Knoevenagel->Dihydropyridine + Enamine (Michael Add.) Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Ammonia->Enamine Enamine->Dihydropyridine Cyclization & Dehydration

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Detailed Experimental Protocol: Hantzsch Reaction
  • Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 153.1 mg), the β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol, 260.2 mg), and ammonium acetate (1.2 mmol, 92.5 mg) in ethanol (15 mL).

  • Reaction Execution: Heat the mixture to reflux and stir for 6-18 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product often crystallizes out.

    • Filter the solid product and wash with a small amount of cold ethanol.

    • If the product does not crystallize, pour the reaction mixture into cold water and collect the precipitate by filtration.

    • Recrystallize the crude 1,4-dihydropyridine from ethanol or purify by column chromatography.

Expected Product Diversity
β-ketoesterExpected Product Structure
Ethyl acetoacetateDiethyl 2,6-dimethyl-4-(4-hydroxy-5-methoxypyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Methyl acetoacetateDimethyl 2,6-dimethyl-4-(4-hydroxy-5-methoxypyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Ethyl benzoylacetateDiethyl 2,6-diphenyl-4-(4-hydroxy-5-methoxypyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Section 5: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component reaction of an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine or 2-aminopyrimidine) to produce fused imidazo[1,2-a]azines.[15][16] This reaction is highly efficient for the synthesis of privileged heterocyclic scaffolds in medicinal chemistry.

Causality of Experimental Design

This reaction often benefits from a Lewis acid catalyst, such as scandium(III) triflate, to activate the imine intermediate towards nucleophilic attack by the isocyanide.[16] Methanol is a suitable solvent. The reaction can be performed at room temperature or with gentle heating to improve the rate.

Reaction Mechanism Workflow

GBB_Mechanism Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Imine Imine Intermediate Aldehyde->Imine + Aminoazine - H₂O Aminoazine 2-Aminoazine Aminoazine->Imine Iminium Activated Iminium Ion Imine->Iminium + Lewis Acid Cycloadduct [4+1] Cycloadduct Iminium->Cycloadduct + Isocyanide Isocyanide Isocyanide Isocyanide->Cycloadduct Product Imidazo[1,2-a]azine Cycloadduct->Product Aromatization (1,3-H shift)

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Detailed Experimental Protocol: GBB Reaction
  • Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 153.1 mg), the 2-aminoazine (e.g., 2-aminopyridine, 1.0 mmol, 94.1 mg), and scandium(III) triflate (10 mol%, 49.2 mg) in methanol (5 mL).

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) to the mixture. Seal the tube. Caution: Handle isocyanides in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure imidazo[1,2-a]azine derivative.

Expected Product Diversity
2-AminoazineIsocyanideExpected Product Structure
2-Aminopyridinetert-Butyl isocyanide2-(tert-Butyl)-3-(4-hydroxy-5-methoxypyridin-2-yl)imidazo[1,2-a]pyridine
2-AminopyrimidineCyclohexyl isocyanide2-(Cyclohexyl)-3-(4-hydroxy-5-methoxypyridin-2-yl)imidazo[1,2-a]pyrimidine
2-Amino-5-chloropyridineBenzyl isocyanide2-(Benzyl)-6-chloro-3-(4-hydroxy-5-methoxypyridin-2-yl)imidazo[1,2-a]pyridine

Conclusion

This compound is a promising and versatile building block for the synthesis of diverse heterocyclic libraries through multicomponent reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to systematically vary the other components in these reactions offers a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of reaction conditions, including catalysts, solvents, and temperature, may be necessary to achieve optimal yields for specific substrate combinations.

References

  • Hantzsch, A. R. (1882). Condensation of Aldehyde-Ammonia with Keto-Esters. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the Synthesis of Pyridines and Pyridones. Journal of the American Chemical Society, 129(33), 10096–10097.
  • Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Scribd. Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. Passerini reaction. Retrieved from [Link]

  • Wikipedia. Biginelli reaction. Retrieved from [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Wikipedia. Ugi reaction. Retrieved from [Link]

  • ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved from [Link]

  • Singh, P. P., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(34), 23567-23583.
  • Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • Organic Chemistry Portal. Ugi Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4978.
  • Barbosa-Reis, G., et al. (2021). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 6(45), 30041-30052.
  • Falan, S., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4935.
  • Wessjohann, L. A., et al. (2003). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions (pp. 1-42). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 1-125.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Taylor & Francis. Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. Passerini Reaction. Retrieved from [Link]

  • ResearchGate. The Groebke‐Blackburn‐Bienaymé Reaction. Retrieved from [Link]

  • Wang, C., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(34), 9205-9211.
  • New Journal of Chemistry. Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. Retrieved from [Link]

  • de la Torre, V. G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(21), 12059-12109.
  • Springer. Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • Schmidt, A., & Snovydovych, B. (2020). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 25(21), 5122.
  • ResearchGate. Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • de la Figuera, N., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
  • Wang, M., et al. (2021). Multi-component cascade reaction of 3-formylchromones: highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1 H)-one derivatives.
  • Burke, M. D., & Schreiber, S. L. (2004). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Organic Chemistry Frontiers. Synthesis of Passerini adducts from aldehydes and isocyanides under the auxiliary of water. Retrieved from [Link]

  • ResearchGate. Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Knoevenagel Condensation with 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocol for the Knoevenagel condensation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde with active methylene compounds. This reaction is a fundamental carbon-carbon bond-forming strategy used to synthesize α,β-unsaturated systems, which are valuable precursors in medicinal chemistry and materials science. We present two robust protocols: a traditional base-catalyzed method and a contemporary catalyst-free approach, reflecting green chemistry principles. This document provides in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for reaction optimization and product characterization, tailored for researchers and drug development professionals.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound possessing an active methylene group, catalyzed by a base.[1] The reaction typically proceeds through an initial aldol-type addition followed by a dehydration step to yield a stable α,β-unsaturated product.[2] Its enduring utility in organic synthesis stems from its operational simplicity, high yields, and the formation of water as the primary byproduct, making it an environmentally favorable process.[3]

The products derived from the condensation of substituted pyridinecarbaldehydes are of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals. The specific substrate, this compound, incorporates key functional groups that can be further manipulated, making its Knoevenagel products versatile intermediates for the synthesis of complex heterocyclic molecules.

Reaction Mechanism and Key Principles

The reaction is typically facilitated by a basic catalyst, although pyridinecarbaldehydes can sometimes react under catalyst-free conditions in polar protic solvents.[3][4] The mechanism involves three primary stages:

  • Carbanion Formation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of two adjacent electron-withdrawing groups (Z, Z'), such as nitrile (-CN) or ester (-COOR) groups.[1][5]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.[2]

  • Dehydration: The intermediate is protonated, typically by the conjugate acid of the base or the solvent, to form a β-hydroxy adduct. This adduct then undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.[1]

In so-called "catalyst-free" systems using polar solvents like water or ethanol, the solvent itself can facilitate proton transfer, and the inherent basicity of the pyridine nitrogen in the aldehyde substrate can assist in deprotonating the active methylene compound.[4]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism RCHO Aldehyde (4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde) Intermediate β-Hydroxy Adduct (Intermediate) RCHO->Intermediate CH2Z2 Active Methylene Compound Carbanion Resonance-Stabilized Carbanion CH2Z2->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration H2O H₂O

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism

Experimental Design & Methodologies

The success of the condensation hinges on the careful selection of reactants, catalyst, and solvent. The presence of a hydroxyl group on the pyridine ring suggests that milder basic catalysts are preferable to avoid potential side reactions.

Causality Behind Experimental Choices
  • Active Methylene Compound: Malononitrile is highly reactive due to the strong electron-withdrawing nature of its two nitrile groups, often leading to faster reactions at lower temperatures. Ethyl cyanoacetate is slightly less reactive but is also an excellent choice, yielding cyanoacrylate products.[3][6]

  • Catalyst System:

    • Protocol A (Base-Catalyzed): Piperidine is a classic and highly effective catalyst for this transformation.[7] Its moderate basicity is sufficient to deprotonate common active methylene compounds without promoting self-condensation of the aldehyde.[5]

    • Protocol B (Catalyst-Free): For pyridinecarbaldehydes, reactions in polar protic solvents like ethanol/water can proceed efficiently without an external catalyst.[3][8] This "green" approach simplifies work-up, as no catalyst removal is necessary.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the aromatic aldehyde and most active methylene compounds. For the catalyst-free method, an ethanol/water mixture can enhance the reaction rate.[3]

Summary of Recommended Protocols

The following table summarizes the key parameters for the two recommended protocols.

ParameterProtocol A: Piperidine-CatalyzedProtocol B: Catalyst-Free
Aldehyde This compoundThis compound
Active Methylene Malononitrile or Ethyl CyanoacetateMalononitrile or Ethyl Cyanoacetate
Stoichiometry Aldehyde (1.0 eq), Methylene (1.0-1.1 eq)Aldehyde (1.0 eq), Methylene (1.0-1.1 eq)
Catalyst Piperidine (0.1 eq)None
Solvent EthanolEthanol:Water (1:1)
Temperature Room Temperature to 50°CRoom Temperature
Typical Time 1-4 hours2-12 hours
Work-up Precipitation/FiltrationPrecipitation/Filtration

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.[9]

Protocol A: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a standard and reliable method for the Knoevenagel condensation.[10]

Materials & Equipment:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Magnetic stir plate

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde).

  • Reagent Addition: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1.05 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is complete when the starting aldehyde spot is consumed. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up and Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates directly from the solution. If precipitation is slow, a small amount of cold water can be added to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[10] Wash the filter cake thoroughly with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by appropriate analytical methods (¹H NMR, ¹³C NMR, FT-IR, and melting point).

Protocol B: Catalyst-Free Condensation in Ethanol/Water

This protocol leverages green chemistry principles and is particularly effective for pyridine-containing aldehydes.[3]

Materials & Equipment:

  • Same as Protocol A, excluding piperidine.

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.05 eq).

  • Solvent Addition: Add a 1:1 mixture of Ethanol:Water (approx. 5-10 mL per mmol of aldehyde).

  • Reaction: Stir the resulting suspension or solution vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. These reactions may take longer than catalyzed versions but often proceed cleanly.[8]

  • Work-up and Isolation: Once the reaction is complete, the solid product is typically already precipitated. If not, cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration.[3] Wash the collected solid with the cold 1:1 ethanol/water solvent mixture, followed by a wash with a small amount of cold water.

  • Drying and Characterization: Dry the product under vacuum and characterize as described in Protocol A.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for executing the Knoevenagel condensation protocol.

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Preparation - Weigh Aldehyde - Measure Methylene Compound - Prepare Solvent/Catalyst B 2. Reaction Setup - Dissolve Aldehyde in Solvent - Add Methylene Compound - Add Catalyst (if applicable) A->B Setup C 3. Reaction Monitoring - Stir at specified temperature - Run TLC periodically until  aldehyde is consumed B->C Initiate D 4. Product Isolation - Cool reaction mixture - Induce precipitation (if needed) - Collect solid via vacuum filtration C->D Work-up E 5. Purification - Wash solid with cold solvent - Optional: Recrystallize if  purity is insufficient D->E Purify F 6. Final Analysis - Dry the final product - Characterize via NMR, IR, MP E->F Analyze

Caption: Figure 2: Experimental Workflow Diagram

Conclusion

The Knoevenagel condensation of this compound is a straightforward and efficient method for synthesizing valuable substituted pyridinyl α,β-unsaturated compounds. By selecting between a classic piperidine-catalyzed approach and a modern catalyst-free system, researchers can adapt the protocol to meet specific laboratory needs, whether prioritizing reaction speed or adhering to green chemistry principles. Careful monitoring via TLC and proper purification techniques are key to obtaining high-purity products ready for subsequent applications in drug discovery and materials science.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]

  • Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega. [Link]

  • The Knoevenagel condensation reactions of various aromatic aldehydes... ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Institutes of Health (NIH). [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds | Request PDF. ResearchGate. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. [Link]

  • Knoevenagel Condensation. Scribd. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

Sources

The Versatile Building Block: 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of substituted pyridines, 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde emerges as a particularly valuable, yet underutilized, building block. The strategic placement of a nucleophilic hydroxyl group, a reactivity-modulating methoxy substituent, and an electrophilic carbaldehyde function on the pyridine ring presents a trifecta of opportunities for the synthetic chemist. This arrangement facilitates a diverse range of chemical transformations, enabling the construction of complex, fused heterocyclic systems, many of which are of significant interest in drug discovery programs.

This technical guide provides an in-depth exploration of this compound as a precursor for the synthesis of novel heterocyclic compounds. We will delve into a proposed synthetic route for this key intermediate and present detailed protocols for its application in the construction of pyridopyrimidines and other fused systems, underpinned by established chemical principles.

Synthesis of the Core Building Block: A Proposed Pathway

While not widely documented, a plausible and efficient synthesis of this compound can be conceptualized from readily available starting materials. The following proposed protocol is based on established methodologies for the functionalization of pyridine rings.

Protocol 1: Proposed Synthesis of this compound

This multi-step synthesis begins with a commercially available substituted pyridine and proceeds through protection, directed ortho-metalation, formylation, and final deprotection.

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the reactive hydroxyl group to prevent side reactions in subsequent steps. A benzyl ether is a suitable protecting group due to its stability under basic conditions and its ease of removal via hydrogenolysis.

  • Reaction: 4-Hydroxy-5-methoxypyridine is reacted with benzyl bromide in the presence of a suitable base.

  • Reagents and Conditions:

    • 4-Hydroxy-5-methoxypyridine (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

    • Reflux, 12-18 hours

  • Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 4-(benzyloxy)-5-methoxypyridine.

Step 2: Directed ortho-Metalation and Formylation

The methoxy group can act as a directing group for ortho-lithiation at the C2 position. The resulting lithiated species is then quenched with an electrophilic formylating agent.

  • Reaction: 4-(Benzyloxy)-5-methoxypyridine is treated with a strong base followed by N,N-dimethylformamide (DMF).

  • Reagents and Conditions:

    • 4-(Benzyloxy)-5-methoxypyridine (1.0 eq) in anhydrous THF

    • n-Butyllithium (1.2 eq) in hexanes, added dropwise at -78 °C

    • Stir at -78 °C for 1 hour

    • N,N-Dimethylformamide (DMF) (1.5 eq), added dropwise at -78 °C

    • Warm to room temperature and stir for 2 hours

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. Purification by column chromatography affords 4-(benzyloxy)-5-methoxy-2-pyridinecarbaldehyde.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting group to unmask the hydroxyl functionality.

  • Reaction: Catalytic hydrogenolysis of the benzyl ether.

  • Reagents and Conditions:

    • 4-(Benzyloxy)-5-methoxy-2-pyridinecarbaldehyde (1.0 eq) in ethanol

    • 10% Palladium on carbon (Pd/C) (catalytic amount)

    • Hydrogen gas (balloon or Parr apparatus)

    • Room temperature, 4-6 hours

  • Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated to yield this compound as the final product.

Application in Heterocyclic Synthesis: Building Complexity

The true utility of this compound lies in its ability to serve as a versatile precursor to a variety of fused heterocyclic systems. The aldehyde functionality is a prime handle for condensation reactions, while the 4-hydroxy group can act as an intramolecular nucleophile in cyclization steps.

Application 1: Synthesis of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are a class of bicyclic heterocycles with a wide range of biological activities, including kinase inhibition and anticancer properties. The following protocol outlines a potential pathway to this privileged scaffold.

Protocol 2: Synthesis of a Substituted Pyrido[4,3-d]pyrimidin-4(3H)-one

This protocol involves an initial Knoevenagel condensation followed by a cyclization reaction with a suitable amidine.

  • Step 1: Knoevenagel Condensation with Ethyl Cyanoacetate

    • Rationale: The acidic methylene protons of ethyl cyanoacetate readily condense with the aldehyde in the presence of a base to form an α,β-unsaturated system. This reaction is a classic method for carbon-carbon bond formation[1].

    • Reagents and Conditions:

      • This compound (1.0 eq)

      • Ethyl cyanoacetate (1.1 eq)

      • Piperidine (catalytic amount)

      • Ethanol (solvent)

      • Reflux, 4-6 hours

    • Work-up: The reaction mixture is cooled, and the precipitated product, ethyl 2-cyano-3-(4-hydroxy-5-methoxy-pyridin-2-yl)acrylate, is collected by filtration and washed with cold ethanol.

  • Step 2: Cyclization with Guanidine

    • Rationale: The α,β-unsaturated nitrile is a Michael acceptor. Guanidine, a strong nucleophile, can add to the β-position, followed by an intramolecular cyclization and tautomerization to form the stable pyridopyrimidine ring system. This is a common strategy for the synthesis of pyridopyrimidines[2][3].

    • Reagents and Conditions:

      • Ethyl 2-cyano-3-(4-hydroxy-5-methoxy-pyridin-2-yl)acrylate (1.0 eq)

      • Guanidine hydrochloride (1.5 eq)

      • Sodium ethoxide (1.5 eq) in ethanol

      • Ethanol (solvent)

      • Reflux, 8-12 hours

    • Work-up: The reaction mixture is cooled and neutralized with acetic acid. The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the desired 2-amino-5-hydroxy-6-methoxypyrido[4,3-d]pyrimidin-4(3H)-one.

Table 1: Summary of Proposed Reaction Conditions and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperatureExpected Product
1.1ProtectionBenzyl bromide, K₂CO₃AcetonitrileReflux4-(Benzyloxy)-5-methoxypyridine
1.2Formylationn-BuLi, DMFTHF-78 °C to RT4-(Benzyloxy)-5-methoxy-2-pyridinecarbaldehyde
1.3DeprotectionH₂, Pd/CEthanolRTThis compound
2.1KnoevenagelEthyl cyanoacetate, PiperidineEthanolRefluxEthyl 2-cyano-3-(4-hydroxy-5-methoxy-pyridin-2-yl)acrylate
2.2CyclizationGuanidine HCl, NaOEtEthanolReflux2-Amino-5-hydroxy-6-methoxypyrido[4,3-d]pyrimidin-4(3H)-one

Diagram 1: Proposed Synthetic Pathway to Pyrido[4,3-d]pyrimidines

G A 4-Hydroxy-5-methoxypyridine B 4-(Benzyloxy)-5-methoxypyridine A->B BnBr, K₂CO₃ C 4-(Benzyloxy)-5-methoxy-2-pyridinecarbaldehyde B->C 1. n-BuLi 2. DMF D This compound C->D H₂, Pd/C E Ethyl 2-cyano-3-(4-hydroxy-5-methoxy-pyridin-2-yl)acrylate D->E Ethyl cyanoacetate, Piperidine F 2-Amino-5-hydroxy-6-methoxypyrido[4,3-d]pyrimidin-4(3H)-one E->F Guanidine HCl, NaOEt

A proposed multi-step synthesis of a substituted pyrido[4,3-d]pyrimidin-4(3H)-one.

Application 2: Synthesis of Fused Pyridofurans

The presence of the 4-hydroxy group also opens up possibilities for intramolecular cyclizations to form five-membered heterocyclic rings fused to the pyridine core.

Protocol 3: Synthesis of a Substituted Furo[3,2-c]pyridine

This protocol utilizes a Wittig reaction followed by an intramolecular O-alkylation.

  • Step 1: Wittig Reaction with an α-Halo Ketone

    • Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide. Here, we use an ylide derived from an α-halo ketone to introduce a side chain with a latent electrophilic center.

    • Reagents and Conditions:

      • Triphenylphosphine (1.1 eq)

      • 2-Bromoacetophenone (1.1 eq) in toluene, reflux to form the phosphonium salt.

      • Cool and add a strong base (e.g., sodium hydride) to generate the ylide.

      • Add this compound (1.0 eq) and stir at room temperature for 12-18 hours.

    • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. After purification, this yields 1-(4-hydroxy-5-methoxy-pyridin-2-yl)-3-phenylprop-2-en-1-ol.

  • Step 2: Intramolecular O-Alkylation (Oxidative Cyclization)

    • Rationale: The newly formed allylic alcohol can undergo an intramolecular cyclization onto the adjacent phenolic oxygen. This can be promoted by a mild oxidizing agent that facilitates the formation of a transient electrophilic species, leading to the fused furan ring.

    • Reagents and Conditions:

      • 1-(4-Hydroxy-5-methoxy-pyridin-2-yl)-3-phenylprop-2-en-1-ol (1.0 eq)

      • Palladium(II) acetate (catalytic amount)

      • Copper(II) acetate (re-oxidant)

      • Dimethyl sulfoxide (DMSO) as solvent

      • Heat at 80-100 °C for 6-8 hours.

    • Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the desired 4-methoxy-2-phenylfuro[3,2-c]pyridine.

Diagram 2: Proposed Synthesis of a Fused Pyridofuran

G Start This compound Intermediate 1-(4-Hydroxy-5-methoxy-pyridin-2-yl)-3-phenylprop-2-en-1-ol Start->Intermediate Wittig Reaction (Ph₃P=CHCOPh) Product 4-Methoxy-2-phenylfuro[3,2-c]pyridine Intermediate->Product Intramolecular O-Alkylation (Pd(OAc)₂)

A proposed two-step sequence to a substituted furo[3,2-c]pyridine.

Conclusion and Future Outlook

This compound represents a building block with significant untapped potential. Its multifunctional nature allows for the strategic and efficient construction of a variety of complex heterocyclic scaffolds. The proposed synthetic protocols for this aldehyde and its subsequent conversion to pyridopyrimidines and furo[3,2-c]pyridines serve as a blueprint for further exploration. The diverse biological activities associated with these and other related heterocyclic systems underscore the importance of developing robust synthetic routes utilizing such versatile building blocks. Further research into the reactivity of this compound is warranted and is expected to unveil new avenues for the discovery of novel therapeutic agents and functional materials.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.

  • PubChem. 4-hydroxy-5-methoxypyridine-2-carbaldehyde.

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. [URL: not available]
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.

Sources

The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the field of medicinal chemistry. Its unique electronic properties, including the nitrogen atom's ability to act as a hydrogen bond acceptor, and the overall planarity of the ring system, make it a privileged scaffold in drug design.[1] This structural motif is not only prevalent in numerous natural products, such as nicotine and vitamin B6, but is also a core component of a vast array of synthetic drugs approved by the FDA, treating a wide spectrum of diseases from cancer to cardiovascular disorders.[1][2] This guide provides an in-depth exploration of the application of pyridine derivatives in medicinal chemistry, offering detailed application notes, experimental protocols, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

I. Therapeutic Applications of Pyridine Derivatives: A Multifaceted Approach

The versatility of the pyridine scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways, leading to a broad spectrum of therapeutic activities.[3][4]

Anticancer Agents: Targeting the Molecular Drivers of Malignancy

Pyridine derivatives have emerged as a significant class of anticancer agents, often functioning as inhibitors of key enzymes and signaling pathways that are dysregulated in cancer cells.[5][6]

A prominent example is Imatinib (Gleevec) , a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[2] Imatinib contains a pyridine ring and functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML proliferation.[7][8] It binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[7][9][10]

Another critical target for pyridine-based anticancer drugs is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][11] Several pyridine derivatives have been developed as VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[6]

Mechanism of Action: Imatinib in CML

The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Bcr_Abl_Pathway cluster_cell CML Cell BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Bcr-Abl signaling pathway and Imatinib's inhibitory effect.

Antimicrobial Agents: Combating Infectious Diseases

The pyridine nucleus is a key component in several antimicrobial drugs, demonstrating efficacy against bacteria, fungi, and viruses.

Antibacterial: A classic example is Isoniazid , a frontline drug for the treatment of tuberculosis.[12] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[13][14][15] The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-ACP reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][15]

Antiviral: Pyridine derivatives have also shown significant promise as antiviral agents.[16] Their mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and protease, or interference with viral entry and replication processes.[16][17] For instance, some pyridine-containing compounds have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[16]

Antifungal: Certain pyridine derivatives exhibit potent antifungal activity, with some compounds showing strong inhibition against pathogenic Candida species.[2]

Cardiovascular Agents: Regulating Cardiac Function

Dihydropyridine derivatives are a major class of calcium channel blockers (CCBs) widely used in the management of hypertension and angina.[4] These compounds, such as Nifedipine and Amlodipine , selectively block the L-type calcium channels in vascular smooth muscle cells.[4][18] This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[18][19][20]

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the mechanism of action of dihydropyridine CCBs on vascular smooth muscle.

DHP_CCB_Mechanism cluster_vsmc Vascular Smooth Muscle Cell cluster_vessel Blood Vessel L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation (Relaxation) DHP_CCB Dihydropyridine CCB DHP_CCB->L_type_Ca_Channel Blockade

Caption: Mechanism of dihydropyridine calcium channel blockers.

Neurological and Other Disorders

The application of pyridine derivatives extends to the treatment of neurological disorders. For instance, certain pyridine-containing compounds have been investigated as potential therapeutic agents for Alzheimer's disease.[4] Additionally, the pyridine scaffold is present in drugs used for a variety of other conditions, highlighting its broad therapeutic potential.[3]

II. Application Notes and Protocols

This section provides detailed, field-proven protocols for the synthesis and biological evaluation of pyridine derivatives, emphasizing the causality behind experimental choices.

Synthesis of Pyridine Derivatives: The Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][12][21] This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[12]

Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC eluent)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).[12]

    • Rationale: This combines all the necessary reactants for the multi-component condensation in a single pot, which is a key advantage of the Hantzsch synthesis.

  • Solvent Addition: Add 20 mL of ethanol to the flask and a magnetic stirring bar.[1]

    • Rationale: Ethanol serves as a suitable solvent that can dissolve all reactants and facilitate the reaction at reflux temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[1]

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures that the reaction temperature is maintained at the boiling point of the solvent without loss of solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.[12]

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, enabling the determination of the reaction's endpoint.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.[1] If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.[12]

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1,4-dihydropyridine product.[12]

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase (silica gel).

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Workflow Start Start: Combine Reactants (Aldehyde, β-Ketoester, NH4OAc) Solvent Add Ethanol Start->Solvent Reflux Reflux (4-6 h) Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Column Chromatography Isolate->Purify End End: Pure Dihydropyridine Purify->End

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen potential anticancer compounds.[22][23]

Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line (e.g., MCF-7, human breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplate

  • Test pyridine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

    • Rationale: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate before drug treatment.

  • Drug Treatment: Prepare serial dilutions of the test pyridine derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

    • Rationale: A range of concentrations is tested to determine the dose-dependent effect of the compound on cell viability and to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The incubation time allows for sufficient formazan formation.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

    • Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Data Presentation: In Vitro Anticancer Activity

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Pyridine Derivative X 0.195.2 ± 4.1
178.5 ± 5.3
1045.1 ± 3.8
5012.7 ± 2.5
1005.2 ± 1.9
Doxorubicin (Control) 0.185.6 ± 6.2
152.3 ± 4.9
1015.8 ± 3.1
Biological Evaluation: In Vitro Antibacterial Activity (Broth Microdilution Assay)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[24][25][26]

Protocol: Broth Microdilution Assay for Antibacterial Activity

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Test pyridine derivative (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test pyridine derivative in CAMHB in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

    • Rationale: This creates a gradient of antimicrobial concentrations to determine the lowest concentration that inhibits bacterial growth.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Rationale: A standardized inoculum is crucial for reproducible and accurate MIC results.

  • Inoculation: Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[26]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density.[25]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyridine-based drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For example, in the case of dihydropyridine calcium channel blockers, the presence of specific substituents at certain positions of the dihydropyridine ring is critical for their activity. Alterations to these groups can significantly impact their potency and selectivity.

IV. Conclusion

The pyridine scaffold is an enduring and invaluable component in the medicinal chemist's toolbox. Its derivatives have led to the development of numerous life-saving drugs across a wide range of therapeutic areas. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the discovery of the next generation of pyridine-based therapeutics to address unmet medical needs.

References

  • De, S., Kumar, A. S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15327-15353. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
  • Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 3-Oxovaler
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2022). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (187), e64161. [Link]

  • Patel, K., & Patel, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2003). Synthesis of novel 1,4-dihydropyridine derivatives and their evaluation as vasorelaxant and anticancer agents. Archiv der Pharmazie, 336(7), 323-330.
  • Zhang, X., & Timiras, P. S. (1997). The mechanisms of action of isoniazid, an antituberculosis drug. Journal of antimicrobial chemotherapy, 39(6), 683-690.
  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(20), 2584–2611. [Link]

  • WOAH. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University.
  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in cancer research, 85, 1–30.
  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. Azhar Journal of Pharmaceutical Sciences, 68, 64-85.
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of visualized experiments : JoVE, (180), 10.3791/63533. [Link]

  • Wikipedia contributors. (2026, January 12). Imatinib. In Wikipedia, The Free Encyclopedia. Retrieved 08:45, January 18, 2026, from [Link]

  • Kalai, V., et al. (2021). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 1(1), 1-10.
  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (2026, January 15). Isoniazid. In Wikipedia, The Free Encyclopedia. Retrieved 08:46, January 18, 2026, from [Link]

  • Reuther, G. W., & Deininger, M. W. (2012). Molecular Pathways: BCR-ABL. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(4), 930–937. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Patsnap. (2024, July 17). What is the mechanism of Isoniazid? Synapse. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (2026, January 10). Calcium channel blocker. In Wikipedia, The Free Encyclopedia. Retrieved 08:47, January 18, 2026, from [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved January 17, 2026, from [Link]

  • Jabbour, E., & Kantarjian, H. (2020). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in oncology, 10, 593. [Link]

  • CLSI. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved January 17, 2026, from [Link]

  • Vlietinck, A. J., van Hoof, L., Totté, J., Lasure, A., Vanden Berghe, D., Rwangabo, P. C., & Mvukiyumwami, J. (1995). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of natural products, 58(5), 757–763. [Link]

  • Siddiqi, N., & Peloquin, C. A. (2024). Isoniazid. In StatPearls.
  • Sloop, J. C. (2007). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 84(11), 1858. [Link]

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. GeneGlobe. Retrieved January 17, 2026, from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • NC DNA Day. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • El-Sayed, M. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25969. [Link]

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?[Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved January 17, 2026, from [Link]

  • UKHSA. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 17, 2026, from [Link]

  • Medsimplified. (2020, March 22). Isoniazid: Mechanism of Action; Uses; Dose; side effects [Video]. YouTube. [Link]

  • Donato, N. J., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 113. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 17, 2026, from [Link]

  • Novartis. (2021, February 1). Gleevec | MOA Animation [Video]. YouTube. [Link]

  • Khan, M. F., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules, 27(5), 1596. [Link]

Sources

Application Note: A Strategic Guide to Designing Metalloenzyme Inhibitors from 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metalloenzymes represent a vast and functionally diverse class of proteins, making them compelling targets for therapeutic intervention in diseases ranging from cancer to infectious diseases.[1][2] The development of selective and potent inhibitors for these enzymes is a cornerstone of modern medicinal chemistry. A common inhibitor design strategy involves a pharmacophore that chelates the active site metal ion, known as a metal-binding group (MBG), appended to a molecular backbone that confers selectivity through interactions with the surrounding protein scaffold.[3][4] This guide presents a comprehensive, field-proven strategy for the design, synthesis, and validation of novel metalloenzyme inhibitors using 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde as a versatile starting scaffold. We provide detailed, self-validating protocols for chemical synthesis, biochemical screening, mechanistic characterization, and cellular target engagement, explaining the causality behind key experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting Metalloenzymes

The Critical Role of Metalloenzymes in Disease

Approximately one-third of all proteins are metalloproteins, which require metal ions for their biological function.[3] Metalloenzymes, a subset of these proteins, utilize a functional metal ion in their active site for catalysis and are implicated in a wide array of pathologies.[2][4] For example, Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are involved in tissue remodeling and are overexpressed in many cancers, contributing to tumor invasion and metastasis.[3] Histone deacetylases (HDACs), another class of zinc-dependent enzymes, regulate gene expression and are validated targets in oncology.[1][5] The clinical success of drugs targeting metalloenzymes underscores the therapeutic potential of this enzyme class.

Core Principles of Metalloenzyme Inhibitor Design

The development of small-molecule inhibitors for metalloenzymes typically focuses on compounds that form coordinate bonds with the catalytic metal center.[4] An effective inhibitor generally consists of two key components:

  • A Metal-Binding Group (MBG): This functional group, also called a metal-binding pharmacophore (MBP), directly coordinates the metal ion (commonly Zn²⁺) in the enzyme's active site, displacing a key water molecule and disrupting the catalytic mechanism.[1][6]

  • A Backbone/Scaffold: This portion of the molecule extends away from the metal-binding site to form specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with the enzyme's active site pockets, thereby driving potency and selectivity for the target enzyme over other metalloenzymes.[3]

While hydroxamic acids are the prototypical MBG, their use has been associated with poor pharmacokinetics, spurring the search for novel chelating moieties.[1][3][4]

The Potential of this compound as a Novel Scaffold

The selected starting material, this compound, offers a compelling foundation for designing novel metalloenzyme inhibitors for several strategic reasons:

  • Inherent Metal-Chelating Moiety: The 4-hydroxypyridine substructure is a well-known metal chelator, capable of binding to active site metal ions.

  • Versatile Synthetic Handle: The aldehyde group at the 2-position provides a reactive site for a wide range of chemical modifications, allowing for the facile introduction of diverse backbone structures to explore the enzyme's binding pockets.

  • Structural Rigidity: The pyridine ring provides a degree of structural rigidity, which can be advantageous for achieving specific and high-affinity interactions with the target protein.

Workflow for Inhibitor Design and Validation

The process of developing and validating inhibitors from the starting scaffold follows a logical, multi-phase approach. This workflow is designed to efficiently identify potent and selective compounds and confirm their mechanism of action from the biochemical to the cellular level.

G Start Scaffold Selection: 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Synthesis Phase 1: Library Synthesis (Reductive Amination) Start->Synthesis Screening Phase 2: Biochemical Screening (HTS Assay) Synthesis->Screening Compound Library Hit_ID Hit Identification (% Inhibition) Screening->Hit_ID Hit_to_Lead Phase 3: Hit-to-Lead Characterization Hit_ID->Hit_to_Lead Confirmed Hits IC50 IC50 Determination Hit_to_Lead->IC50 MoA Mechanism of Action (Enzyme Kinetics) Hit_to_Lead->MoA Binding Direct Binding Confirmation (SPR/ITC) Hit_to_Lead->Binding Cellular Phase 4: Cellular Target Engagement (CETSA) IC50->Cellular Characterized Hits MoA->Cellular Characterized Hits Binding->Cellular Characterized Hits Validated_Hit Validated Lead Compound Cellular->Validated_Hit

Caption: Overall workflow for metalloenzyme inhibitor discovery.

Phase 1: Synthesis of a Focused Inhibitor Library

Synthetic Strategy: Leveraging the Aldehyde for Derivatization

The primary synthetic route for building a diverse library from this compound is reductive amination. This robust and high-yielding reaction allows for the coupling of various primary and secondary amines to the aldehyde, introducing a wide array of chemical functionalities. This strategy enables the systematic exploration of the structure-activity relationship (SAR) by varying the "R" groups to probe different regions of the enzyme active site.

Protocol: General Procedure for Reductive Amination

Principle: This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate between the starting aldehyde and a selected amine under mild acidic conditions. The intermediate is then immediately reduced to a stable secondary or tertiary amine by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for imines in the presence of aldehydes.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE (0.2 M), add the desired amine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Phase 2: Biochemical Screening for Hit Identification

Target Selection and Preparation

For this guide, we will use human Matrix Metalloproteinase-2 (MMP-2) as a representative zinc-dependent metalloenzyme target.[3] Protocols for recombinant expression and purification are essential to obtain high-quality protein for screening.

Protocol: Expression and Purification of Recombinant Human MMP-2

This protocol describes the expression of a C-terminally His-tagged pro-MMP-2 in E. coli and subsequent purification and activation.

Principle: The inactive zymogen (pro-MMP-2) is expressed, purified via immobilized metal affinity chromatography (IMAC) using its His-tag, and then activated by enzymatic cleavage of the pro-domain to yield the active catalytic domain.

Procedure:

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged human pro-MMP-2. Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16 hours at 18°C.

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Activation: Dialyze the purified pro-MMP-2 against assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[3] Activate the zymogen by incubation with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 2 hours.

  • Quality Control: Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

Protocol: High-Throughput Fluorescence-Based MMP-2 Inhibition Assay

Principle: This assay measures the activity of MMP-2 using a fluorogenic peptide substrate. The substrate contains a fluorescent reporter and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by active MMP-2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Activated MMP-2 enzyme

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Synthesized compound library dissolved in DMSO

  • A known broad-spectrum MMP inhibitor (e.g., Batimastat) as a positive control

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation/Emission ~328/393 nm)

Procedure:

  • In a 384-well plate, add 1 µL of each test compound or control (DMSO for negative control, Batimastat for positive control) to the appropriate wells. The final screening concentration is typically 10-20 µM.

  • Add 25 µL of activated MMP-2 (final concentration ~1-5 nM) in cold assay buffer to all wells except for the substrate control wells.

  • Pre-incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.[3]

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~5-10 µM) in assay buffer to all wells.

  • Immediately measure the fluorescence intensity every minute for 30-60 minutes using a plate reader.

Data Analysis: Calculating Percent Inhibition and Identifying Hits
  • Determine the reaction rate (slope of fluorescence vs. time) for each well.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)) * 100

    • Rate_compound: Rate in the presence of the test compound.

    • Rate_DMSO: Rate of the uninhibited enzyme (negative control).

    • Rate_background: Rate from wells with substrate only (no enzyme).

  • Define a hit threshold. A common threshold is >50% inhibition at the screening concentration.

Phase 3: Hit-to-Lead Characterization

Protocol: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a quantitative measure of inhibitor potency. This is determined by performing the activity assay across a range of inhibitor concentrations.

Procedure:

  • Perform the fluorescence-based MMP-2 assay as described in section 4.3.

  • Instead of a single concentration, use a 10-point, 3-fold serial dilution of the hit compound (e.g., from 100 µM down to 5 nM).

  • Plot the enzyme reaction rate as a function of the logarithm of inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Compound IDScaffold Modification (R-group)IC₅₀ (µM)
LEAD-001 Benzylamine1.2
LEAD-002 4-Fluorobenzylamine0.8
LEAD-003 Cyclohexylmethylamine5.4
Control Batimastat0.02
Caption: Table of hypothetical IC₅₀ values for lead compounds.
Protocol: Enzyme Kinetic Studies and Lineweaver-Burk Analysis

Principle: To understand how a compound inhibits the enzyme (its mechanism of inhibition), kinetic assays are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data, for example on a Lineweaver-Burk (double reciprocal) plot, can distinguish between competitive, non-competitive, and other modes of inhibition.[7][8]

Procedure:

  • Set up a matrix of reactions in a 96-well plate.

  • Vary the substrate concentration along the x-axis (e.g., 8 concentrations from 0.25Kₘ to 10Kₘ).

  • Vary the inhibitor concentration along the y-axis (e.g., no inhibitor, and 3-4 concentrations around the IC₅₀ value).

  • Measure the initial reaction velocity (v₀) for each condition.

  • Plot 1/v₀ versus 1/[Substrate] (Lineweaver-Burk plot).

  • Analyze the resulting pattern of lines to determine the mechanism of inhibition.[8]

Inhibition TypeLineweaver-Burk PlotEffect on KₘEffect on Vₘₐₓ
Competitive Lines intersect on the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.[7]
Protocol: Biophysical Confirmation of Direct Target Binding via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures real-time binding interactions between an analyte (the inhibitor) and a ligand (the target enzyme) immobilized on a sensor chip. It provides kinetic data (association rate kₐ, dissociation rate kₔ) and affinity data (dissociation constant Kₔ).[9]

Procedure:

  • Immobilize the purified MMP-2 onto a CM5 sensor chip via amine coupling.

  • Prepare a series of dilutions of the inhibitor compound in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20).

  • Inject the inhibitor solutions over the chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the binding response (in Response Units, RU) over time to generate sensorgrams.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₔ.

Compound IDkₐ (1/Ms)kₔ (1/s)Kₔ (nM)
LEAD-002 1.5 x 10⁵8.2 x 10⁻³55
Caption: Hypothetical SPR data confirming direct binding and affinity.

Phase 4: Cellular Target Engagement and Validation

The Importance of Confirming Target Binding in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor cell permeability or rapid efflux. Cellular target engagement assays are crucial to confirm that an inhibitor can enter the cell and bind to its intended target.[10][11]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to higher temperatures indicates target engagement.[10]

G Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Separate 4. Separate (Centrifugation) Lyse->Separate Analyze 5. Analyze Soluble Fraction (Western Blot for MMP-2) Separate->Analyze Plot 6. Plot Melt Curve (Quantify Bands) Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Culture a suitable cell line (e.g., HT1080 fibrosarcoma cells, which express MMP-2) to ~80% confluency. Treat cells with the inhibitor at a desired concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of MMP-2 by Western blotting using a specific anti-MMP-2 antibody.

  • Data Plotting: Quantify the band intensities from the Western blot. Plot the percentage of soluble MMP-2 relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms cellular target engagement.

Summary and Future Directions

This guide outlines a systematic and robust workflow for the discovery and validation of novel metalloenzyme inhibitors, starting from the versatile chemical scaffold this compound. By integrating rational synthetic chemistry with a cascade of biochemical, biophysical, and cellular assays, researchers can efficiently progress from a promising starting material to well-characterized lead compounds. The protocols provided are designed to be self-validating, with an emphasis on understanding the principles behind each step. Future work would involve expanding the synthetic library to refine the SAR, evaluating lead compounds for selectivity against a panel of other metalloenzymes, and assessing their pharmacokinetic properties to advance them toward preclinical development.

References

  • Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. MDPI. [Link]

  • The Design of Inhibitors for Medicinally Relevant Metalloproteins. ResearchGate. [Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH. [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. PMC - PubMed Central. [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews. [Link]

  • Metalloprotease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers. [Link]

  • Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. PMC. [Link]

  • Enzyme inhibition by metal complexes: concepts, strategies and applications. Chemical Science (RSC Publishing). [Link]

  • Targeting Metalloenzymes by Boron-Containing Metal-Binding Pharmacophores. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. PMC - NIH. [Link]

  • Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]

  • Enzyme kinetics and inhibition - Biophysical Chemistry. Fiveable. [Link]

  • Control of metalloenzyme activity using photopharmacophores. PMC - PubMed Central. [Link]

  • Biophysical methods in early drug discovery. PMC - NIH. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]

  • Virtual Screening against Metalloenzymes for Inhibitors and Substrates. Biochemistry. [Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3). PubChem. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. The purity of such an intermediate is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method is essential for its quality control.

Reversed-phase HPLC is the technique of choice due to its versatility and wide applicability in the pharmaceutical industry for separating compounds with varying polarities.[4][5] The selection of a C18 stationary phase is based on its proven effectiveness for the retention of moderately polar aromatic compounds like pyridine derivatives.[6][7]

The compound possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, making its retention sensitive to the pH of the mobile phase. Based on the pKa values of the closely related analogue, 4-Hydroxy-5-methoxy-pyridine (pKa1 ≈ 1.75 for the pyridine nitrogen and pKa2 ≈ 8.60 for the hydroxyl group), a mobile phase pH of around 3.0 was chosen. At this pH, the pyridine nitrogen will be protonated, enhancing its interaction with the stationary phase and ensuring good peak shape, while keeping the hydroxyl group in its neutral form.

A diode array detector (DAD) is employed to determine the optimal detection wavelength and to assess peak purity. Based on structurally similar compounds like vanillin (λmax at 279 nm and 309 nm) and pyridine-2-carbaldehyde, an initial monitoring wavelength of 280 nm is proposed to provide adequate sensitivity.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent (Methanol:Water 50:50) prep_start->prep_dissolve prep_sonicate Sonicate to Dissolve prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm Syringe Filter prep_sonicate->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect DAD Detection (280 nm) hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate data_quantify Quantify Impurities (% Area) data_integrate->data_quantify data_validate Perform Method Validation (ICH Q2(R1)) data_quantify->data_validate

Caption: Workflow for the RP-HPLC Purity Analysis.

Detailed Protocol and Methodology

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: HPLC grade acetonitrile and methanol. Water purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).

  • Reagents: Formic acid (analytical grade).

  • Analyte: this compound reference standard and test samples.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (DAD: 200-400 nm for peak purity)
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Methanol and Water (50:50, v/v). The solubility of vanillin, a structural analogue, in methanol and water supports the use of this diluent.[8][9]

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for the main analyte is free from interference from blank and impurities. Peak purity index > 0.999.
Linearity Prepare at least five concentrations of the standard solution ranging from 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Overall RSD for both sets of data ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1. Precision and accuracy should be acceptable at this concentration.To be determined experimentally. RSD at LOQ ≤ 10%.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters remain within acceptable limits.
System Suitability Inject the standard solution five times before starting the analysis.RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

The developed RP-HPLC method provides a specific, linear, accurate, and precise means for determining the purity of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine quality control in a pharmaceutical setting. The validation performed in accordance with ICH guidelines ensures the reliability of the analytical data generated.[1][2][3]

References

  • Scribd. Vanillin | PDF | Spectroscopy. [Link]

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed Central (PMC). A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. [Link]

  • Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). [Link]

  • PhotochemCAD. A. Aromatic Hydrocarbons A27. Vanillin. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • PubMed. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram. [Link]

  • PubMed Central (PMC). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. Solubility of vanillin in water as reported in the literature. [Link]

  • International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • PubChem. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]

  • ResearchGate. Typical UV spectra of the different compound types -from left to right.... [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. [Link]

Sources

Topic: Advanced TLC Visualization Techniques for Monitoring Pyridinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selection and application of Thin-Layer Chromatography (TLC) visualization techniques for monitoring reactions involving pyridinecarbaldehydes. As critical intermediates in pharmaceutical and fine chemical synthesis, the ability to accurately track the conversion of these aromatic aldehydes is paramount. This guide moves beyond simple UV visualization to detail the mechanisms, protocols, and interpretation of various chemical staining methods. We emphasize the causality behind experimental choices to empower researchers in drug development and organic synthesis to select the optimal visualization strategy for their specific chemical transformation, ensuring robust and reliable reaction monitoring.

Introduction: The Challenge of Monitoring Pyridinecarbaldehyde Reactions

Pyridinecarbaldehyde, existing as 2-, 3-, and 4-isomers, serves as a versatile building block in organic synthesis. Its conjugated system, comprising an aromatic pyridine ring and a reactive aldehyde group, allows for a multitude of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions due to its speed, simplicity, and low cost.

While the pyridinecarbaldehyde starting material is typically UV-active, reliance on UV visualization alone can be misleading. Products may have similar UV activity, or impurities may not be UV-active at all, rendering them invisible. Chemical stains, which react with specific functional groups, provide a more definitive and trustworthy method for tracking the disappearance of the aldehyde and the appearance of new products. This note details the principles and protocols for several key staining techniques.

Core Principle: From Reaction Mixture to Visual Data

The fundamental goal of TLC for reaction monitoring is to separate the components of a reaction mixture based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). The progress of the reaction is assessed by spotting the reaction mixture on a TLC plate at various time points and comparing the spot pattern to the starting material and, if available, a product standard.

A successful visualization technique must clearly distinguish the starting aldehyde from the product. For instance, in the reduction of pyridinecarbaldehyde to its corresponding alcohol, a stain that selectively reacts with the aldehyde but not the alcohol (or vice versa) is ideal.

The workflow for TLC monitoring involves spotting, developing, and visualizing the plate. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial for confirming the presence or absence of the reactant, especially when Rf values are similar.[1]

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization prep_plate 1. Prepare TLC Plate (Draw origin line in pencil) spot_sm 2. Spot Starting Material (SM) dev_chamber 5. Place plate in development chamber prep_plate->dev_chamber Develop spot_rxn 3. Spot Reaction Mixture (Rxn) spot_co 4. Spot Co-spot (SM + Rxn) elute 6. Elute with mobile phase viz_uv 8. View under UV light (254 nm) dev_chamber->viz_uv Visualize dry 7. Mark solvent front & dry plate viz_stain 9. Apply chemical stain analyze 11. Analyze & Interpret Results viz_uv->analyze Analyze viz_heat 10. Heat gently (if required)

Caption: General workflow for TLC reaction monitoring.

Visualization Techniques & Protocols

The choice of stain is dictated by the functional groups present in the starting material and the expected product.[2] A good stain will show a clear difference between the two, either by selective staining or by producing distinct colors.

Non-Destructive Method: Ultraviolet (UV) Light
  • Principle: Pyridinecarbaldehyde, with its conjugated π-system, is UV-active. When a TLC plate containing a fluorescent indicator (e.g., F254) is irradiated with short-wave UV light (254 nm), the compound quenches the fluorescence, appearing as a dark spot against a bright green background.[3]

  • Protocol:

    • After developing and drying the TLC plate, place it under a 254 nm UV lamp.

    • Circle any dark spots with a pencil to mark their positions.

  • Expertise & Causality: This is the fastest and most straightforward first step. However, many reaction products (e.g., pyridine methanol after reduction) will also be UV-active. Therefore, UV visualization is excellent for observing the overall separation but often insufficient on its own to confirm the consumption of the starting aldehyde. It is a non-destructive technique, allowing for subsequent chemical staining on the same plate.[2][4]

Destructive Methods: Chemical Stains

These methods involve a chemical reaction between the stain and the analyte, leading to a colored product. The plate is permanently altered.

  • Principle & Mechanism: Potassium permanganate (MnO₄⁻, deep purple) is a strong oxidizing agent. It reacts with reducible functional groups, such as aldehydes, alcohols, alkenes, and alkynes. In this redox reaction, the permanganate is reduced to manganese dioxide (MnO₂, brown/yellow), causing a visible color change. The unreacted permanganate on the background of the plate remains purple, providing excellent contrast.[4]

    • Reaction:3 R-CHO + 2 KMnO₄ + H₂O → 3 R-COOH + 2 MnO₂ + 2 KOH

  • Scope & Application: This is an excellent "universal" stain for most organic compounds.[4] For pyridinecarbaldehyde reactions, it is particularly useful for:

    • Reductions: Visualizing the disappearance of the aldehyde (starting material) and the appearance of the pyridine methanol product. Both will stain, but their different Rf values will be clear.

    • Oxidations: Monitoring the conversion of the aldehyde to a pyridine carboxylic acid. Again, both will stain, but will be separated chromatographically.

  • Protocol:

    • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle. The stain is stable for approximately 3 months.[5]

    • Staining: After development and UV visualization, briefly dip the dried TLC plate into the KMnO₄ solution using forceps.

    • Development: Immediately remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple or pink background.[5]

  • Trustworthiness: The immediate appearance of yellow spots against a purple background provides high-confidence detection of most organic functional groups. Overheating can cause the background to yellow, so gentle warming is key.

  • Principle & Mechanism: DNPH reacts specifically with the carbonyl group of aldehydes and ketones via a condensation reaction to form a 2,4-dinitrophenylhydrazone. These hydrazone derivatives are highly conjugated and intensely colored, typically appearing as yellow, orange, or red spots.[5]

  • Scope & Application: This is the most authoritative stain for confirming the presence or absence of the pyridinecarbaldehyde starting material.

    • Ideal for Reductions: In a reaction to form pyridine methanol, the DNPH stain will visualize the aldehyde starting material but will not react with the alcohol product. The disappearance of the colored spot at the Rf of the starting material is a definitive indicator of reaction completion.

    • Not suitable for: Reactions where the product is also a carbonyl compound (e.g., transimination).

  • Protocol:

    • Reagent Preparation (Caution: Corrosive and potentially explosive when dry): Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water. Carefully add this solution to 200 mL of 95% ethanol.[5]

    • Staining: Dip the dried TLC plate into the DNPH solution.

    • Development: No heating is required. Aldehydes and ketones will appear as yellow to orange spots immediately or within a few minutes.

  • Trustworthiness: The high specificity of this stain for carbonyl compounds makes it exceptionally reliable for monitoring the consumption of an aldehyde starting material. A negative result (no spot) for a product lane is strong evidence that the aldehyde has been consumed.

  • Principle & Mechanism: Vanillin, in the presence of a strong acid catalyst (sulfuric acid), is an electrophilic aromatic compound that reacts with a wide range of nucleophilic compounds and carbonyls to form colored products, often through the formation of conjugated carbocations. The exact structures of the colored products are complex and varied.

  • Scope & Application: This is a good general-purpose stain that often gives a range of colors for different functional groups, which can be highly informative.[6] It is effective for visualizing alcohols, phenols, amines, and aldehydes.[4]

    • Color Differentiation: In the reduction of pyridinecarbaldehyde, the aldehyde might stain yellow while the resulting alcohol product could stain blue or green. This color difference provides an extra layer of confirmation beyond just the Rf value.

  • Protocol:

    • Reagent Preparation: Prepare a solution of 15 g of vanillin in 250 mL of ethanol, then carefully add 2.5 mL of concentrated sulfuric acid.[5]

    • Staining: Dip the dried TLC plate into the vanillin solution.

    • Development: Gently heat the plate with a heat gun. A spectrum of colors will develop for different compounds against a light background.

  • Expertise & Causality: The color development can be highly dependent on the specific structure of the analyte. It is advisable to run a standard of the starting material and, if possible, the product to establish the expected colors for a given reaction system.

Data Summary and Stain Selection

Choosing the right stain is a critical decision based on the specific transformation being monitored.

Visualization AgentPrincipleTarget Functional GroupsTypical ColorsBest For Monitoring...
UV Light (254 nm) Fluorescence QuenchingConjugated π-systemsDark spots on green backgroundGeneral spot separation (non-destructive)
Potassium Permanganate OxidationAldehydes, Alcohols, Alkenes, etc.Yellow/Brown on purpleGeneral purpose, most transformations
2,4-DNPH CondensationAldehydes, KetonesYellow/Orange on colorlessDisappearance of aldehyde (e.g., reductions)
Vanillin/H₂SO₄ Electrophilic Aromatic Subst.Alcohols, Aldehydes, NucleophilesVarious (Blue, Green, Red, Yellow)Transformations where SM and product give distinct colors

To aid in this selection, the following decision-making flowchart can be used.

Stain_Selection start Start: Monitor Pyridinecarbaldehyde Reaction q1 Is the primary goal to confirm the DISAPPEARANCE of the aldehyde? start->q1 use_dnph Use 2,4-DNPH Stain (Highly Specific) q1->use_dnph Yes q2 Is the product also a carbonyl (aldehyde/ketone)? q1->q2 No end End: Visualization Complete use_dnph->end use_permanganate Use Potassium Permanganate (General Oxidizable Groups) q2->use_permanganate No q3 Do SM and Product give distinct colors with Vanillin? q2->q3 Yes use_permanganate->end q3->use_permanganate No / Unknown use_vanillin Use Vanillin Stain (Good for Color Differentiation) q3->use_vanillin Yes use_vanillin->end

Caption: Decision flowchart for selecting a TLC stain.

Conclusion and Best Practices

For robust monitoring of pyridinecarbaldehyde reactions, a multi-step visualization approach is recommended. Always begin with non-destructive UV light to assess the overall separation. Follow this with a chemical stain chosen based on the specific reaction. For confirming the complete consumption of the aldehyde starting material, 2,4-DNPH is unparalleled in its specificity. For general-purpose visualization where both starting material and product are expected to be visible, potassium permanganate is a reliable workhorse. By understanding the chemical principles behind each technique, researchers can confidently select and execute the appropriate TLC visualization strategy, leading to more accurate and trustworthy reaction monitoring.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Wamser, C. (n.d.). Monitoring Reactions by TLC. Portland State University. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Reich, E., & Schibli, A. (2007). TLC Stains. From High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Beacon Bin Science. [Link]

Sources

Metal chelating properties of 4-hydroxypyridinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Metal Chelating Properties of 4-Hydroxypyridinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 4-Hydroxypyridinones

Hydroxypyridinones (HPs) represent a critical class of N-heterocyclic compounds renowned for their exceptional metal chelating capabilities.[1][2][3] Their ability to sequester hard metal ions with high affinity has positioned them as "privileged" scaffolds in medicinal chemistry. This is particularly true for the 3-hydroxy-4-pyridinone (3,4-HP) isomeric family, the focus of this guide. The dysregulation of metal ion homeostasis is a key pathological factor in numerous human diseases, ranging from iron overload conditions like β-thalassemia to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3]

The therapeutic potential of 4-hydroxypyridinone analogs stems from their structural mimicry of the binding motifs found in natural siderophores. This allows them to form highly stable, typically neutral, and often membrane-permeable complexes with trivalent metal ions like iron(III) (Fe³⁺) and gallium(III) (Ga³⁺).[4][5][6] The clinical success of Deferiprone (a 1,2-dimethyl-3-hydroxy-4-pyridinone) as an orally active iron chelator for treating thalassemia validates the immense therapeutic promise of this molecular platform.[1][4]

This guide provides an in-depth exploration of the chemical principles governing the chelation properties of 4-hydroxypyridinone analogs and presents detailed, field-proven protocols for their characterization and evaluation.

Section 1: Foundational Principles of 4-Hydroxypyridinone Chelation

1.1. The Bidentate Binding Motif

The chelating power of 4-hydroxypyridinones originates from the ortho-positioning of a deprotonatable hydroxyl group and a ketone group. This arrangement creates a bidentate "O,O-donor" system that forms a highly stable five-membered chelate ring with a metal ion. For trivalent cations like Fe³⁺, which favor an octahedral coordination geometry, three individual 4-hydroxypyridinone ligands coordinate to a single metal ion, forming a thermodynamically stable 3:1 complex. This neutral complex formation at physiological pH is a key attribute that facilitates biological activity, including cell membrane permeability.[6]

Caption: Formation of a 3:1 metal complex with 4-hydroxypyridinone ligands.

1.2. The Significance of pKa and the pM Scale

While thermodynamic stability constants (log β) are fundamental, they do not fully describe a chelator's efficacy under physiological conditions (pH 7.4). The protonation constants (pKa values) of the ligand are crucial, as the ligand must deprotonate to bind the metal ion, creating a competition with protons.

To address this, the pM value is a more practical and authoritative measure for comparing chelating agents.[4] The pM is defined as the negative logarithm of the free metal ion concentration at a specific pH (typically 7.4) and defined total concentrations of ligand and metal. A higher pM value indicates a more effective chelator under biologically relevant conditions. For iron chelators, this is expressed as pFe³⁺.

1.3. Tailoring Properties through Functionalization

A key advantage of the 4-hydroxypyridinone scaffold is its synthetic tractability.[1] Substitutions at various positions on the pyridinone ring can be used to fine-tune the molecule's properties:

  • N1-Substitution: Primarily influences lipophilicity and can be used to attach the chelator to other pharmacophores or scaffolds.

  • C2-Substitution: Alkylation at this position can increase the electron density of the ring, thereby increasing the ligand's basicity (pKa) and metal affinity.[4]

  • C5 and C6-Substitution: Offers vectors for further functionalization, for example, to create polydentate versions by linking multiple HP units together, which dramatically increases metal affinity.[4][7]

Section 2: Core Experimental Protocols

The following protocols provide a robust framework for characterizing the metal chelating properties of novel 4-hydroxypyridinone analogs.

Protocol 1: Potentiometric Titration for Determination of Ligand pKa and Metal Complex Stability Constants

Application Note: Potentiometry is the definitive method for determining equilibrium constants in solution.[8][9][10] It measures the change in hydrogen ion concentration (pH) upon the addition of a titrant, allowing for the precise calculation of both the ligand's protonation constants (pKa values) and the stepwise stability constants (log K) or overall stability constants (log β) of the metal-ligand complexes.[11] This technique is essential for building a complete speciation model, which predicts the concentration of every protonated and complexed species as a function of pH.

G prep 1. Solution Preparation (High Purity Reagents, Carbonate-Free Base) calib 2. Electrode Calibration (Determine E°, slope) prep->calib titr_pka 3. Ligand Titration (Titrate ligand with strong base) calib->titr_pka titr_metal 4. Ligand-Metal Titration (Titrate ligand + metal ion) calib->titr_metal data_acq 5. Data Acquisition (Record mV/pH vs. Titrant Volume) titr_pka->data_acq titr_metal->data_acq analysis 6. Computational Analysis (Fit data to chemical model using software) data_acq->analysis results 7. Results (Determine pKa and log β values) analysis->results

Caption: Workflow for potentiometric determination of stability constants.

Methodology:

  • Reagents and Equipment:

    • High-precision pH meter with a resolution of 0.1 mV.[11]

    • Combination glass pH electrode.

    • Thermostated, double-walled titration vessel (25.0 ± 0.1 °C).[11]

    • Automated burette for precise titrant delivery.

    • High-purity (ACS grade or equivalent) ligand, metal salt (e.g., FeCl₃ or Fe(NO₃)₃), and background electrolyte (e.g., KCl or NaClO₄ to maintain constant ionic strength, typically 0.1 M or 0.15 M).[1][8]

    • Standardized strong acid (e.g., 0.1 M HCl) and carbonate-free strong base (e.g., 0.1 M KOH or NaOH).[11]

  • Electrode System Calibration:

    • Perform a strong acid-strong base titration (e.g., HCl with KOH) in the same ionic medium as the main experiment.

    • This step is critical to determine the standard electrode potential (E°) and the Nernstian slope of the electrode, ensuring measurements reflect hydrogen ion concentration ([H⁺]) rather than activity.[11]

  • Ligand Protonation Constant (pKa) Titration:

    • Prepare a solution containing a known concentration of the 4-hydroxypyridinone analog (typically 0.5-1.0 mM), the background electrolyte, and a slight excess of strong acid.

    • Titrate this solution with the standardized carbonate-free strong base.

    • Record the potential (mV) or pH reading after each addition of titrant, allowing the system to equilibrate.

  • Metal-Ligand Stability Constant (log β) Titration:

    • Prepare a similar solution as in step 3, but also containing the metal ion of interest at a specific ligand-to-metal ratio (e.g., 3:1 or 5:1).[10]

    • Titrate this solution with the same standardized strong base. The resulting titration curve will be displaced from the ligand-only curve due to the release of protons upon complexation.

  • Data Analysis:

    • Use specialized computer programs (e.g., Hyperquad, BEST) to analyze the potentiometric data.[8]

    • These programs refine the pKa and log β values by minimizing the difference between the experimental titration curve and a theoretical curve calculated from a proposed chemical model of all species in solution.[8][10]

Protocol 2: UV-Vis Spectrophotometric Titration for Competitive pFe³⁺ Determination

Application Note: While potentiometry is exhaustive, spectrophotometry provides a powerful and often more direct method to study systems with distinct chromophores.[12] For iron chelation, the formation of the Fe³⁺-hydroxypyridinone complex results in a characteristic deep red color, which can be monitored. A competitive spectrophotometric assay is particularly useful for determining the pFe³⁺ of very strong chelators. It involves measuring the distribution of Fe³⁺ between the new ligand and a well-characterized competing ligand (e.g., EDTA).

Methodology:

  • Reagents and Equipment:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • pH-buffered solutions (e.g., HEPES or MES) at physiological pH (7.4).

    • Stock solutions of the 4-hydroxypyridinone analog, Fe³⁺ (from a standard), and a competing ligand (e.g., EDTA).

  • Determination of λmax:

    • Prepare a solution containing the 4-hydroxypyridinone analog and a stoichiometric amount of Fe³⁺ at pH 7.4.

    • Scan the absorbance from 300-700 nm to identify the wavelength of maximum absorbance (λmax) for the complex.

  • Competitive Titration Procedure:

    • Prepare a series of solutions, each containing a fixed concentration of Fe³⁺ and the 4-hydroxypyridinone analog at pH 7.4.

    • To each solution, add an incrementally increasing concentration of the competing ligand (EDTA).

    • Allow each solution to reach equilibrium (this may take several hours for strong chelators).

    • Measure the absorbance of each solution at the λmax of the Fe³⁺-hydroxypyridinone complex.

  • Data Analysis:

    • The decrease in absorbance at λmax corresponds to the displacement of the hydroxypyridinone ligand by EDTA.

    • Knowing the total concentrations of all components and the well-established stability constants for the Fe³⁺-EDTA complex at pH 7.4, the equilibrium concentration of all species can be calculated.

    • From these equilibrium concentrations, the stability constant and subsequently the pFe³⁺ value for the new 4-hydroxypyridinone analog can be determined.

Protocol 3: Cellular Assay for Evaluating Neuroprotective Efficacy

Application Note: A primary therapeutic target for novel chelators is neurodegenerative disease, where metal-induced oxidative stress is a key pathogenic mechanism.[13][14][15] This protocol provides a framework for assessing whether a 4-hydroxypyridinone analog can protect neuronal cells from a metal-dependent toxin, thereby validating its biological activity.

G start Neuronal Cell Culture (e.g., SH-SY5Y) toxin Induce Oxidative Stress (e.g., 6-OHDA, MPP⁺) start->toxin chelator Treat with HP Analog (Dose-Response) start->chelator incubation Incubate (24-48h) toxin->incubation chelator->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability mechanism Mechanism of Protection viability->mechanism ros Reduced ROS Production mechanism->ros caspase Inhibited Caspase Activity mechanism->caspase iron Chelation of Labile Iron mechanism->iron

Caption: Proposed mechanism of neuroprotection by 4-hydroxypyridinone analogs.

Methodology:

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12) under standard conditions (e.g., 37°C, 5% CO₂).[13][16]

  • Experimental Setup:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the 4-hydroxypyridinone analog in cell culture medium.

  • Toxin Exposure and Chelator Treatment:

    • Expose the cells to a predetermined concentration of a neurotoxin known to induce metal-dependent oxidative stress (e.g., 6-hydroxydopamine for a Parkinson's model).[17]

    • Simultaneously, treat the cells with the various concentrations of the chelator. Include appropriate controls: untreated cells, cells treated with toxin only, and cells treated with chelator only.

  • Incubation and Viability Assessment:

    • Incubate the plates for a specified period (e.g., 24-48 hours).

    • Assess cell viability using a standard colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance, which is proportional to the number of viable cells, is read on a plate reader.

  • Data Analysis:

    • Normalize the data by expressing the viability of treated cells as a percentage of the viability of the untreated control cells.

    • Plot the percent viability against the logarithm of the chelator concentration.

    • Use this dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value, representing the concentration of the chelator that provides 50% protection against the toxin-induced cell death. This provides a quantitative measure of the compound's neuroprotective potency.

Section 3: Comparative Data of 4-Hydroxypyridinone Analogs

The efficacy of 4-hydroxypyridinone analogs can vary significantly based on their substitution patterns. The following table summarizes key parameters for representative compounds, highlighting the impact of structural modifications.

Compound/AnalogLigand pKa(s)log β (Fe³⁺)pFe³⁺ Value*Key Structural FeatureReference(s)
Deferiprone (DFP) 3.7, 9.837.220.6Bidentate, N-CH₃, C2-CH₃[4],
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) 3.2, 8.135.822.0Bidentate, C5-OH, C2-CH₂OH
N-propargylamine-HP hybrid (6b) N/AN/A22.02Bidentate, N-functionalized with MAO-B inhibitor[18]
Hexadentate tris(3,4-HP) (L16) N/AN/A27.6Three 3,4-HP units on a tripodal scaffold[1],[7]
Benzamide-HP hybrid (8g) N/AN/A19.39Bidentate, N-functionalized with benzamide[6]

*pFe³⁺ calculated at pH 7.4, [Ligand]total = 10 µM, [Fe³⁺]total = 1 µM.

References

  • Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. (1997). Journal of Chemical Education. [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan J. Chem. [Link]

  • Porter, J. B., et al. (1992). Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. Blood, 80(5), 1296-1303. [Link]

  • Davarci, I., et al. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 7(2), 85-92. [Link]

  • Lohou, E., et al. (2019). Hydroxypyridinone-Diamine Hybrids as Potential Neuroprotective Agents in the PC12 Cell-Line Model of Alzheimer's Disease. Molecules, 24(21), 3870. [Link]

  • Marafante, M., et al. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202. [Link]

  • Wang, T., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(3), 1149-1165. [Link]

  • Ma, M. T., et al. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Current Medicinal Chemistry, 23(24), 2734-2759. [Link]

  • Gama, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3259. [Link]

  • Xu, J., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7066. [Link]

  • Santos, M. A., et al. (2008). New Hydroxypyridinone Iron-Chelators as Potential Anti-Neurodegenerative Drugs. Journal of Alzheimer's Disease, 14(1), 1-15. [Link]

  • Zhou, T., et al. (2015). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 44(35), 15491-15502. [Link]

  • Gama, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3259. [Link]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(14), 6136-6149. [Link]

  • Gama, S., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(28), 3094-3116. [Link]

  • Santos, M. A., et al. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259. [Link]

  • Kumar, M., et al. (2024). Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. Sensors & Diagnostics. [Link]

  • Wang, Y., et al. (2022). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1663. [Link]

  • Blower, P. J., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7689-7738. [Link]

  • Chen, Y., et al. (2021). N-Propargylamine-hydroxypyridinone hybrids as multitarget agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105013. [Link]

  • eGyanKosh. (n.d.). SPECTROPHOTOMETRIC TITRATION. [Link]

  • RX Marine International. (n.d.). How to determine chelate demand by titrimetric method. [Link]

  • Bonomo, R. P., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3088. [Link]

  • Lohou, E., et al. (2019). Hydroxypyridinone-Diamine Hybrids as Potential Neuroprotective Agents in the PC12 Cell-Line Model of Alzheimer's Disease. ResearchGate. [Link]

  • Hsieh, W. Y., et al. (2013). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Journal of Inorganic Biochemistry, 129, 108-114. [Link]

  • Smith, E., et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions, 51(7), 2825-2836. [Link]

  • Harvey, D. (2021). Complexation Titration. Chemistry LibreTexts. [Link]

  • Silva, V., et al. (2023). 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson's disease. Ars Pharmaceutica, 64(2), 177-190. [Link]

Sources

Application Note: Synthesis and Application of a Pyridine-Based Schiff Base Fluorescent Probe for the Detection of Zinc Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent probes are indispensable tools in chemical and biological sciences, enabling the sensitive and selective detection of a wide array of analytes. Among the various classes of fluorophores, Schiff bases derived from substituted pyridine carbaldehydes have garnered significant attention. The inherent photophysical properties of the pyridine moiety, combined with the facile synthesis and coordination versatility of the azomethine (-C=N-) linkage, make these compounds excellent candidates for the development of chemosensors.[1][2] Specifically, probes designed for the detection of zinc ions (Zn²⁺) are of paramount importance due to the critical roles of zinc in biological systems and its potential as an environmental contaminant.[3][4]

This application note provides a comprehensive guide to the synthesis, characterization, and application of a novel fluorescent probe based on the Schiff base condensation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. We will detail a robust synthetic protocol, outline methods for photophysical and structural characterization, and present a specific application in the "turn-on" fluorescent detection of Zn²⁺ in aqueous samples. The underlying principles of the probe's function and the rationale behind the experimental design are also discussed to provide a deeper understanding for researchers in chemistry, materials science, and drug development.

Synthesis of the Fluorescent Probe

The synthesis of the fluorescent probe is achieved through a straightforward Schiff base condensation reaction between this compound and a suitable hydrazine derivative. This reaction forms a stable azomethine linkage, creating a conjugated system that is the basis for the probe's fluorescent properties. For this protocol, we will use 2-hydrazinopyridine as the amine source to create a pyridine-rich coordination environment for enhanced selectivity towards certain metal ions.

Reaction Scheme

Synthesis_Scheme cluster_conditions Ethanol, Acetic Acid (cat.) Reflux, 2-4h reagent1 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde product Fluorescent Probe (HPMP-HP) reagent1->product + reagent2 2-Hydrazinopyridine reagent2->product

Caption: Synthesis of the fluorescent probe (HPMP-HP).

Materials and Reagents
ReagentSupplierPurity
This compound(Typical Supplier)>97%
2-Hydrazinopyridine(Typical Supplier)>98%
Absolute Ethanol(Typical Supplier)ACS Grade
Glacial Acetic Acid(Typical Supplier)ACS Grade
Safety Precautions
  • This compound and related pyridine aldehydes: These compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Hydrazinopyridine: Hydrazine derivatives can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

  • Ethanol: Flammable. Keep away from open flames and heat sources.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of Schiff bases from similar hydroxy- and methoxy-substituted aldehydes.

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Dissolution of Hydrazine: In a separate beaker, dissolve 1.0 mmol of 2-hydrazinopyridine in 15 mL of absolute ethanol. Gentle warming may be required to aid dissolution.

  • Reaction Mixture: Add the 2-hydrazinopyridine solution dropwise to the aldehyde solution in the round-bottom flask while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours to obtain the final fluorescent probe.

Characterization of the Fluorescent Probe

Proper characterization is crucial to confirm the identity and purity of the synthesized probe. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized Schiff base. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are key indicators of a successful reaction.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the probe and confirm its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group.

  • UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption and emission maxima, Stokes shift, and quantum yield.

Expected Photophysical Properties

The photophysical properties of Schiff base probes are highly dependent on their molecular structure and solvent environment.[7] Pyridine-based Schiff bases often exhibit absorption in the UV-Vis region and emit in the visible spectrum.

PropertyExpected Range/Value
Absorption Maximum (λabs)350 - 450 nm
Emission Maximum (λem)450 - 550 nm
Stokes Shift50 - 150 nm
Quantum Yield (ΦF)Varies (often low in the free state)

Application: "Turn-On" Fluorescent Detection of Zinc Ions

This section details a protocol for the application of the synthesized probe in the detection of Zn²⁺ in aqueous samples. The probe is designed to exhibit a "turn-on" fluorescence response, where the fluorescence intensity is significantly enhanced upon binding to Zn²⁺.[3]

Sensing Mechanism

The "turn-on" mechanism is often attributed to Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PeT).[5][8] In the free state, the probe may have a low fluorescence quantum yield due to non-radiative decay pathways. Upon coordination with Zn²⁺ through the nitrogen and oxygen atoms of the Schiff base, a rigid complex is formed. This rigidity restricts intramolecular rotations and vibrations, reducing non-radiative decay and leading to a significant increase in fluorescence intensity.

Sensing_Mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Probe Probe (Low Fluorescence) Complex [Probe-Zn²⁺] Complex (High Fluorescence) Probe->Complex + Zn2 Zn²⁺ Zn2->Complex

Caption: "Turn-on" fluorescence sensing mechanism.

Protocol for Zn²⁺ Detection in Water Samples

This protocol is a general guideline and may require optimization based on the specific water matrix and instrumentation.

  • Preparation of Stock Solutions:

    • Probe Stock Solution: Prepare a 1.0 mM stock solution of the synthesized fluorescent probe in a suitable organic solvent like DMSO or acetonitrile.

    • Zinc Stock Solution: Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) in deionized water.

    • Interfering Ion Stock Solutions: Prepare 10 mM stock solutions of other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) to test for selectivity.

  • Sample Preparation:

    • Collect water samples (e.g., tap water, river water) and filter them through a 0.45 µm syringe filter to remove any particulate matter.[9][10]

    • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiment.

  • Fluorescence Measurements:

    • In a series of fluorescence cuvettes, add the buffer solution.

    • Add an aliquot of the probe stock solution to each cuvette to a final concentration of 10 µM.

    • To these cuvettes, add increasing concentrations of the Zn²⁺ stock solution (e.g., 0-20 µM).

    • For selectivity studies, add a fixed concentration of Zn²⁺ to one set of cuvettes and a mixture of Zn²⁺ and an interfering ion to another set.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

    • Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe-Zn²⁺ complex, which should be determined experimentally.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.[11]

    • Evaluate the selectivity of the probe by comparing the fluorescence response in the presence of Zn²⁺ alone and in the presence of competing ions.

Conclusion

The pyridine-based Schiff base fluorescent probe derived from this compound offers a versatile and effective platform for the development of chemosensors. The straightforward synthesis, coupled with the potential for a highly sensitive and selective "turn-on" fluorescence response to analytes such as Zn²⁺, makes it a valuable tool for researchers in various fields. The protocols detailed in this application note provide a solid foundation for the successful synthesis, characterization, and application of this promising class of fluorescent probes. Further modifications to the Schiff base structure can be explored to tune the photophysical properties and enhance selectivity for other target analytes.

References

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time applic
  • Novel method for determination of zinc traces in beverages and water samples by solid surface fluorescence using a conventional quartz cuvette. (2015). PubMed.
  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central.
  • Fluorescent Zinc Sensor with Minimized Proton-Induced Interferences: Photophysical Mechanism for Fluorescence Turn-On Response and Detection of Endogenous Free Zinc Ions. (2012).
  • Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prost
  • Determination of zinc content in w
  • SIMULTANEOUS PHOTOMETRIC AND FLUORESCENCE BASED SENSING FOR DETECTION OF ZINC IONS IN W
  • Determination of zinc ion in water samples and waste water with the proposed sensor. (n.d.).
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI.
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). The Royal Society of Chemistry.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PubMed.
  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (2024). Semantic Scholar.
  • Recent Developments in the Detection of Zn2+ Ions Using Schiff Base Probes. (2023).
  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. (n.d.). MDPI.
  • A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. (n.d.). MDPI.
  • Sensing of zinc ions and sulfide using a highly practical and water-soluble fluorescent sensor: Applications in test kits and zebrafish. (2019). Seoul National University of Science & Technology.
  • Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+. (2021). PubMed Central.
  • A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn2+ and Its Application in Test Strips. (n.d.). Semantic Scholar.
  • Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (n.d.).
  • Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. (n.d.).
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR.
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy- 3-methoxy-5-nitrobenzaldehyde. (n.d.). JOCPR.
  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. As a key structural motif in medicinal chemistry, the efficient synthesis of this compound is of significant interest. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis.

I. Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge due to the presence of multiple functional groups on the pyridine ring. The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, but also introduce challenges in controlling regioselectivity and preventing side reactions. The two primary formylation methods considered for this synthesis are the Vilsmeier-Haack and Reimer-Tiemann reactions.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] The reaction is generally mild and efficient for many heterocyclic compounds.[3] However, the acidic nature of the Vilsmeier reagent can lead to side reactions with the hydroxyl group.

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene, which then reacts with a phenol to introduce a formyl group, primarily at the ortho position.[4][5] While effective for phenols, its application to hydroxypyridines can be complicated by the basicity of the pyridine nitrogen and potential for complex side reactions.[6]

Given these considerations, a successful synthesis often requires careful optimization of reaction conditions and potentially the use of protecting groups to achieve the desired product with high yield and purity.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on a proposed Vilsmeier-Haack approach using a protected starting material.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Explanation
Incomplete formation of the Vilsmeier reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
Low reactivity of the pyridine substrate While the hydroxyl and methoxy groups are activating, the pyridine nitrogen can be protonated under acidic conditions, deactivating the ring. If using a protected starting material (e.g., with a benzyl or silyl protecting group on the hydroxyl), ensure the protecting group is stable to the reaction conditions.
Incorrect reaction temperature The Vilsmeier-Haack reaction is temperature-dependent.[7] For activated systems, the reaction may proceed at 0°C to room temperature. If no reaction is observed, a gradual increase in temperature (e.g., to 40-60°C) may be necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Sub-optimal stoichiometry An excess of the Vilsmeier reagent is often used to ensure complete conversion. A typical starting point is 1.5-3.0 equivalents of POCl₃ and DMF relative to the substrate.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause Troubleshooting Steps & Explanation
Competing formylation at other positions The directing effects of the hydroxyl and methoxy groups can lead to formylation at other positions on the pyridine ring. The use of a bulky protecting group on the 4-hydroxyl group can sterically hinder attack at the 3- and 5-positions, favoring formylation at the less hindered 2-position.
Di-formylation Highly activated substrates can undergo di-formylation. To minimize this, use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature.

Problem 3: Presence of Significant Side Products

Potential Cause Troubleshooting Steps & Explanation
O-formylation of the hydroxyl group If the hydroxyl group is unprotected, it can react with the Vilsmeier reagent to form a formate ester. This can be avoided by using a suitable protecting group (e.g., benzyl ether) that can be removed in a subsequent step.
Decomposition of the starting material or product The reaction conditions, particularly elevated temperatures, can lead to decomposition. Monitor the reaction closely by TLC and avoid prolonged heating.
Formation of colored impurities Vilsmeier-Haack reactions can sometimes produce colored byproducts. These can often be removed by column chromatography or by treating the crude product with activated carbon.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the synthesis of this compound?

A1: A protected Vilsmeier-Haack approach is generally recommended. The hydroxyl group of a suitable precursor, such as 4-hydroxy-5-methoxypyridine, should be protected (e.g., as a benzyl ether) prior to formylation. This prevents O-formylation and helps direct the formylation to the desired 2-position. The protecting group can then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light.

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is typically the most effective method for purifying pyridine carbaldehydes.[8] A gradient elution with a solvent system such as ethyl acetate in hexanes can be used to separate the product from impurities. Recrystallization from a suitable solvent may also be an option for further purification.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data are provided in the "Characterization" section of the experimental protocol below.

IV. Detailed Experimental Protocols

The following is a proposed two-step synthesis for this compound, proceeding through a protected intermediate.

Step 1: Synthesis of 4-Benzyloxy-5-methoxypyridine

This step involves the protection of the hydroxyl group of a suitable starting material.

Materials:

  • 4-Hydroxy-5-methoxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-5-methoxypyridine in DMF, add K₂CO₃ (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-benzyloxy-5-methoxypyridine.

Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxy-5-methoxypyridine

Materials:

  • 4-Benzyloxy-5-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-benzyloxy-5-methoxypyridine in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-benzyloxy-5-methoxy-2-pyridinecarbaldehyde.

Step 3: Deprotection to this compound

Materials:

  • 4-Benzyloxy-5-methoxy-2-pyridinecarbaldehyde

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-benzyloxy-5-methoxy-2-pyridinecarbaldehyde in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

V. Data Presentation & Characterization

Table of Reagent Stoichiometry (for Vilsmeier-Haack Step)
ReagentMolar Equivalents
4-Benzyloxy-5-methoxypyridine1.0
POCl₃1.5 - 3.0
DMF1.5 - 3.0 (relative to POCl₃)
Predicted Spectroscopic Data for this compound
Spectroscopy Predicted Data
¹H NMR δ (ppm): ~9.8 (s, 1H, CHO), ~7.8 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). The hydroxyl proton will likely be a broad singlet.
¹³C NMR δ (ppm): ~190 (CHO), ~160 (C-OH), ~150 (C-OMe), ~145 (C-CHO), ~115 (Ar-CH), ~110 (Ar-CH), ~56 (OCH₃).
Mass Spec (ESI+) m/z: 154.0499 [M+H]⁺

VI. Visualizations

Proposed Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotection DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 4-Benzyloxy-5-methoxypyridine Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product_Protected 4-Benzyloxy-5-methoxy- 2-pyridinecarbaldehyde Intermediate->Product_Protected Hydrolysis Final_Product 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Product_Protected->Final_Product H₂, Pd/C Troubleshooting_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_Temp Optimize Reaction Temperature (Start at 0°C, then gradually warm) Check_Reagents->Optimize_Temp Check_Atmosphere->Optimize_Temp Optimize_Stoich Optimize Stoichiometry (Increase equivalents of Vilsmeier reagent) Optimize_Temp->Optimize_Stoich Success Improved Yield Optimize_Stoich->Success

Caption: Decision tree for troubleshooting low reaction yield.

VII. References

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552.

  • ChemBK. (2024). 3-Pyridinecarboxaldehyde,5-methoxy-. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low yields in pyridine ring formation reactions. Pyridine scaffolds are cornerstones in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis paramount.[1][2]

This document moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting. We will explore common pitfalls in major synthetic routes, offering logical solutions grounded in chemical principles.

Part 1: General Troubleshooting for Pyridine Synthesis

Before delving into reaction-specific issues, it's crucial to address universal parameters that can drastically affect reaction outcomes. Low yields often stem from foundational problems rather than complex mechanistic failures.

Q1: My reaction shows little to no product formation. What are the first things I should check?

A1: When a reaction fails completely, a systematic check of the fundamentals is the most efficient troubleshooting approach.

  • Reagent Purity and Integrity:

    • Aldehydes: Prone to oxidation to carboxylic acids or polymerization upon storage. Verify purity by NMR or IR spectroscopy.

    • Amines/Ammonia Source: Ammonium acetate is highly hygroscopic; use a freshly opened bottle or dry it thoroughly. Liquid amines can absorb atmospheric CO₂.

    • β-Ketoesters & α,β-Unsaturated Carbonyls: These can undergo self-condensation or polymerization. Ensure their integrity before use.

    • Solvents: Ensure solvents are anhydrous if the reaction is moisture-sensitive. Pyridine itself is notoriously hygroscopic and can form an azeotrope with water, making simple distillation ineffective for complete drying.[3]

  • Stoichiometry: Double-check all calculations and measurements. In multi-component reactions, a slight deviation in the stoichiometry of one reactant can halt the entire cascade.

  • Reaction Setup:

    • Temperature Control: Is the heating mantle, oil bath, or cooling bath calibrated and maintaining the target temperature?

    • Atmosphere: Does the reaction require an inert atmosphere (N₂ or Ar) to prevent oxidation or side reactions with air/moisture?

    • Stirring: Is the reaction mixture being stirred effectively? Poor mixing can lead to localized concentration gradients and reduced reaction rates, especially in heterogeneous mixtures.

Q2: I am forming the desired product, but the yield is consistently low. What general parameters can I optimize?

A2: Low conversion points to sub-optimal reaction kinetics or competing side reactions. A methodical optimization is key.

  • Temperature: Reaction rates are highly sensitive to temperature. Insufficient heat may lead to sluggish or incomplete reactions, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.

  • Solvent Choice: The solvent's polarity and protic/aprotic nature can dramatically influence reaction rates and equilibria.[4] For instance, in the Bohlmann-Rahtz synthesis, protic polar solvents like ethanol are often favored over polar aprotic ones like DMSO.[4] For the Kröhnke synthesis, glacial acetic acid often serves as both solvent and catalyst, promoting the reaction.

  • Concentration: Operating at higher concentrations can sometimes increase reaction rates. Some syntheses, like the Kröhnke, can even be performed under solvent-free conditions, which can improve yields and simplify purification.[5]

  • Reaction Time: It is crucial to monitor the reaction to completion. An arbitrary time point may result in harvesting the product before the reaction has finished. Conversely, excessively long reaction times can lead to product degradation.[6]

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot the starting material(s) and a co-spot (starting material and reaction mixture).

  • Carefully take a small aliquot from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and spot it on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. The appearance of new, lower-Rf spots may indicate byproduct formation.

Part 2: Synthesis-Specific Troubleshooting

Different named reactions for pyridine synthesis have unique mechanisms and, therefore, unique failure modes.

Hantzsch Pyridine Synthesis

This multicomponent reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7][8] The initial product is a 1,4-dihydropyridine (DHP), which must be oxidized to the aromatic pyridine.[8][9]

A3: This is the most common failure point in the Hantzsch synthesis. The 1,4-DHP intermediate is often stable and can be isolated. If your crude NMR shows the DHP signals but not the aromatic pyridine, the oxidation is inefficient.

  • Problem: Incomplete Oxidation. The driving force for the final step is aromatization, but it doesn't always occur spontaneously.[8]

  • Solution: Introduce a dedicated oxidizing agent. While classical methods used harsh oxidants like nitric acid, modern protocols favor milder and more efficient reagents.[8]

Oxidizing AgentConditionsAdvantages/Disadvantages
Nitric Acid (HNO₃) Often used in classical proceduresHarsh, can lead to side reactions/nitration
Ferric Chloride (FeCl₃) Aqueous or organic solventInexpensive, effective for one-pot synthesis
Manganese Dioxide (MnO₂) Heterogeneous, requires stirringMild, good for sensitive substrates
Iodine in Methanol Refluxing methanolMild conditions, generally good yields
Ceric Ammonium Nitrate (CAN) Solvent-free, room temperature"Green" catalyst, high yields[8]

Troubleshooting Workflow: Hantzsch Synthesis

Hantzsch_Troubleshooting Start Low Pyridine Yield Check_Crude Analyze Crude Reaction Mixture (NMR/LCMS) Start->Check_Crude Is_DHP_Present Is 1,4-DHP the major product? Check_Crude->Is_DHP_Present Is_SM_Present Are starting materials present? Is_DHP_Present->Is_SM_Present No Add_Oxidant Incorporate an Oxidizing Agent: - Add FeCl₃, MnO₂, or I₂ - Monitor oxidation to completion Is_DHP_Present->Add_Oxidant Yes Optimize_Condensation Optimize Condensation: - Check reagent purity - Increase temperature/time - Add catalyst (e.g., PTSA) Is_SM_Present->Optimize_Condensation Yes Check_Side_Products Investigate Side Reactions: - Michael adducts - Pre-form Knoevenagel adduct Is_SM_Present->Check_Side_Products No (Other byproducts) Success High Pyridine Yield Optimize_Condensation->Success Add_Oxidant->Success

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

This reaction uses an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (typically ammonium acetate) to produce highly substituted pyridines.[10]

A4: The Kröhnke synthesis is generally robust, but its success hinges on the quality of two key components and the reaction conditions.[5]

  • Purity of the Pyridinium Salt: The α-pyridinium methyl ketone salt (the "Kröhnke salt") must be completely dry. Moisture can interfere with the initial enolization step. It is best prepared fresh from the corresponding α-bromo ketone and pyridine.

  • Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl must be pure and free from any polymer. Old reagents can be unreliable.

  • Ammonium Acetate Quality: Use a high-purity source, as it provides the nitrogen atom for the pyridine ring.[5]

  • Temperature and Solvent: The reaction is typically run at elevated temperatures (80-140 °C). Glacial acetic acid is a common and effective solvent because it also acts as a mild acid catalyst for the condensation steps. Methanol is another common choice.[10]

ParameterRecommendationRationale
Kröhnke Salt Use freshly prepared or thoroughly dried salt.Moisture inhibits the necessary enolization.
Michael Acceptor Verify purity via NMR or GC-MS before use.Impurities or polymers will lead to side reactions.
Solvent Start with glacial acetic acid.Acts as both solvent and catalyst, often giving good yields.
Temperature 80-140 °C; monitor by TLC.Balances reaction rate against potential decomposition.
Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[4][11]

A5: The high temperature required for the final cyclization is a significant drawback of the classical Bohlmann-Rahtz synthesis.[4] Fortunately, this step can be catalyzed to proceed under much milder conditions.

  • Problem: The uncatalyzed cyclodehydration has a high activation energy.

  • Solution: Introduce an acid catalyst. Both Brønsted and Lewis acids have been shown to significantly lower the required reaction temperature, often allowing the reaction to proceed in a single pot from the starting materials.[4][12]

    • Brønsted Acids: A mixture of toluene and acetic acid (e.g., 5:1) can promote both the initial conjugate addition and the final cyclization in a single step, leading to good or excellent yields.[4]

    • Solid Acids: Amberlyst-15, an ion-exchange resin, is an excellent alternative. It is effective, tolerates acid-sensitive groups (like t-butyl esters), and simplifies workup, as the catalyst can be removed by simple filtration.[4][12]

    • Lewis Acids: Catalysts like Ytterbium(III) triflate (Yb(OTf)₃) or Zinc(II) bromide (ZnBr₂) can also effectively lower the cyclization temperature.[12]

Guareschi-Thorpe Condensation

This reaction synthesizes pyridine derivatives, typically 2-hydroxypyridines (or their 2-pyridone tautomers), from cyanoacetic esters and β-dicarbonyl compounds in the presence of ammonia.[13][14]

A6: Yes, the classical Guareschi-Thorpe reaction can be low-yielding, but modern modifications have made it a much more efficient and environmentally friendly process.[9]

  • Problem: Classical conditions are often harsh and not atom-economical.

  • Solution: Adopt an advanced, green chemistry approach. Recent research has shown that the reaction can be performed as a three-component condensation using ammonium carbonate in an aqueous medium or green buffer.

    • Advantages of the Modern Protocol:

      • High Yields: This method consistently produces the desired hydroxy-cyanopyridines in high yields.

      • Eco-Friendly: It uses water as a solvent and is inexpensive.

      • Simple Work-up: The product often precipitates directly from the reaction medium and can be collected by filtration.[9]

      • Dual-Role Reagent: Ammonium carbonate acts as both the nitrogen source and a promoter for the reaction.

Part 3: Purification and Isolation Challenges

A successful reaction can still result in a low "isolated yield" if the purification is inefficient. Pyridines, being basic and polar, present unique challenges.

Q7: I'm losing significant amounts of my product during workup and chromatography. What are the best practices for purifying pyridine derivatives?

A7: Product loss during isolation is a common frustration. Understanding the chemical nature of pyridines is key to preventing it.

  • Aqueous Workup: Pyridines are basic and can be protonated. During an aqueous workup, avoid acidic conditions (unless you intend to extract into the aqueous layer). A basic wash (e.g., with saturated NaHCO₃ solution) can ensure the pyridine is in its free base form, maximizing its solubility in organic extraction solvents.

  • Drying: Pyridine and its derivatives are often hygroscopic.[3] Ensure the final, purified product is thoroughly dried under high vacuum, as residual water can inflate the mass and affect characterization. For pyridine used as a solvent, rigorous drying is critical.

Caution: Perform in a well-ventilated fume hood.

  • Add potassium hydroxide (KOH) pellets to commercial pyridine and let it stand for 24 hours to remove the bulk of the water.

  • Carefully decant the pyridine into a dry distillation flask.

  • Add calcium hydride (CaH₂) powder (approx. 5-10 g/L). Warning: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is vented through a drying tube, not sealed.[3]

  • Reflux the mixture for several hours.[3]

  • Distill the dry pyridine, collecting the fraction boiling at the correct temperature. Store the purified pyridine over molecular sieves in a tightly sealed, dark glass bottle.[3]

Q8: My pyridine compound shows significant peak tailing during silica gel chromatography (Flash or HPLC). How can I achieve a better separation?

A8: Peak tailing is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[15] The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult separation.[15]

  • Solution: Deactivate the silica gel. This can be achieved by adding a small amount of a competing base to the mobile phase.

    • For Flash Chromatography: Add 0.5-1% triethylamine (TEA) or ammonia to the eluent. The TEA will preferentially interact with the acidic silanol sites, "masking" them from your pyridine compound and allowing it to elute with a symmetrical peak shape.

    • For HPLC: Add a competing base like TEA (e.g., 5-10 mM) to the mobile phase.[15] Alternatively, adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.0 with a phosphate buffer) can protonate the silanol groups, minimizing their interaction with the analyte.[15] Be cautious of buffer precipitation if using high concentrations of acetonitrile.[15]

Purification Strategy Decision Tree

Purification_Strategy Start Crude Product Obtained Is_Solid Is the product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization - Test various solvents/solvent pairs Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Silica Gel Chromatography Is_Solid->Column_Chromatography No (Oil) Is_Pure Is the product pure after recrystallization? Try_Recrystallization->Is_Pure Is_Pure->Column_Chromatography No Final_Product Pure Product Is_Pure->Final_Product Yes Add_Base Add competing base to eluent (e.g., 1% TEA) Column_Chromatography->Add_Base Add_Base->Final_Product

Caption: Decision tree for purifying pyridine derivatives.

References
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from organic-chemistry.org. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Kröhnke Pyridine Synthesis. BenchChem Technical Support.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • BenchChem. (2025). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. BenchChem Technical Support.
  • Evano, G., & The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • BenchChem. (2025).
  • Bart, S. C., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation.
  • Bart, S. C., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. [Link]

  • Iglesias, M. J., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from en.wikipedia.org. [Link]

  • Al-Zaydi, K. M. (2013). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine....
  • ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
  • BenchChem. (2025). troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. Retrieved from chemistryviews.org. [Link]

Sources

Technical Support Center: Identifying and Mitigating Side Products in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. While several robust synthetic methods exist for their preparation, the formation of undesired side products remains a significant challenge for researchers. These impurities can complicate purification, reduce yields, and lead to misleading biological or material characterization data.

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side products encountered during the synthesis of substituted pyridines. We will move beyond simple procedural lists to explore the mechanistic origins of these impurities and offer actionable, evidence-based troubleshooting strategies.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My Hantzsch pyridine synthesis is giving me a low yield and a complex mixture of products. What are the likely side products?

A1: The most common issue in the Hantzsch synthesis is incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate, which is the initial product of the condensation.[1][2][3][4] This will result in a mixture of your desired pyridine and the DHP. Other potential side products can arise from side reactions, such as the formation of 1,2-DHP isomers, Michael adducts, or over-oxidized and decomposed materials, especially under harsh reaction conditions.[5][6]

Q2: I am observing the formation of a symmetrical bipyridine in my Suzuki coupling reaction to make a phenylpyridine. How can I minimize this?

A2: The formation of symmetrical bipyridines is a result of homocoupling, a common side reaction in Suzuki couplings. This can be minimized by carefully controlling the reaction conditions. Key factors to optimize include the choice of ligand, base, and temperature. Using bulky phosphine ligands and milder bases can often favor the desired cross-coupling over homocoupling.

Q3: My Bohlmann-Rahtz synthesis is not yielding the desired pyridine. Instead, I'm isolating an aminodiene intermediate. What's happening?

A3: The Bohlmann-Rahtz synthesis is a two-step process where an aminodiene intermediate is first formed and then undergoes a heat-induced cyclodehydration.[7][8] If you are isolating the aminodiene, the cyclization step is likely incomplete. This is often due to insufficient temperature or the absence of a required catalyst.[7][9]

Q4: During the workup of my pyridine synthesis, I'm getting a dark, tar-like substance. What is it and how can I prevent it?

A4: The formation of dark, tar-like substances is usually indicative of product or intermediate decomposition. This can be caused by excessive heat, overly acidic or basic conditions during workup, or the presence of highly reactive impurities. To prevent this, try running the reaction at a lower temperature, using milder workup conditions, and ensuring the purity of your starting materials.

Q5: My NMR spectrum shows signals that I can't assign to my desired substituted pyridine. What are the common impurities I should look for?

A5: Besides unreacted starting materials, common impurities in pyridine synthesis include regioisomers, incompletely cyclized intermediates, and products of side reactions specific to the synthetic route used. For instance, in a Hantzsch synthesis, you might see the characteristic signals of the 1,4-dihydropyridine intermediate. In cross-coupling reactions, homocoupled products are a common impurity. Careful analysis of the reaction mechanism will help you predict and identify potential side products.

II. In-Depth Troubleshooting Guides by Synthesis Method

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[2][3][4]

Common Issue: Incomplete oxidation and formation of side products.

Root Cause Analysis:

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine (DHP).[1][2][3] The final aromatization step to the pyridine requires an oxidizing agent. If the oxidation is not complete, a mixture of the DHP and the pyridine will be obtained.[1]

  • Side Reactions: The reaction conditions can lead to the formation of various side products, including Michael adducts and other regioisomers.[5] Prolonged reaction times or high temperatures can also cause decomposition.[5]

Troubleshooting & Prevention Protocol:

  • Optimize the Oxidation Step:

    • Choice of Oxidant: A variety of oxidizing agents can be used, ranging from nitric acid to milder reagents like iodine in methanol.[1] The choice of oxidant should be tailored to the specific substrate to avoid over-oxidation or decomposition.

    • Reaction Monitoring: Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the DHP to the pyridine.[1]

Oxidizing AgentProsCons
Nitric Acid Strong, effective for many substratesHarsh conditions, can lead to side reactions
KMnO4, CrO3 Readily available, potentCan be aggressive, leading to over-oxidation
Iodine in Methanol Milder conditionsMay require longer reaction times
Air Oxidation "Green" oxidantCan be slow and inefficient
  • Control Reaction Conditions:

    • Temperature: Maintain the optimal reaction temperature. Excessive heat can promote the formation of byproducts.

    • Catalysis: The use of catalysts like p-toluenesulfonic acid (PTSA) can improve yields and reduce reaction times, minimizing the opportunity for side product formation.[1]

Workflow for Troubleshooting Hantzsch Synthesis:

Caption: Decision tree for troubleshooting Hantzsch pyridine synthesis.

B. Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to the pyridine.[7][8][10]

Common Issue: Isolation of the aminodiene intermediate and failure to cyclize.

Root Cause Analysis:

  • Insufficient Energy for Cyclization: The cyclodehydration step often requires high temperatures to overcome the energy barrier for the necessary E/Z isomerization and subsequent ring closure.[7][9]

  • Lack of Catalysis: In some cases, the uncatalyzed cyclization is very slow, and an acid or Lewis acid catalyst is required to facilitate the reaction at lower temperatures.[10]

Troubleshooting & Prevention Protocol:

  • Increase Reaction Temperature: If isolating the aminodiene, the most straightforward approach is to increase the temperature of the cyclization step. Monitoring by TLC or LC-MS is crucial to avoid decomposition.

  • Employ Catalysis:

    • Brønsted Acids: Acetic acid can serve as both a solvent and a catalyst to promote cyclization.[10]

    • Lewis Acids: Catalysts like ZnBr₂ or Yb(OTf)₃ can significantly lower the required temperature for cyclodehydration.[10]

    • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 offer a milder alternative and simplify workup.[7][10]

Workflow for Troubleshooting Bohlmann-Rahtz Synthesis:

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

C. Guareschi-Thorpe Pyridine Synthesis

This method provides access to hydroxypyridines (pyridones) through the condensation of cyanoacetamides with β-dicarbonyl compounds.[11]

Common Issue: Low yields and harsh reaction conditions in the classical procedure.

Root Cause Analysis:

  • Inefficient Reaction Conditions: The traditional Guareschi-Thorpe synthesis can be sluggish and require high temperatures and long reaction times, which can lead to product degradation.[1]

  • Suboptimal Catalyst/Solvent System: The choice of base and solvent is critical for efficient reaction.

Troubleshooting & Prevention Protocol:

  • Modernize the Reaction Conditions:

    • Catalysis: Employing catalysts such as p-toluenesulfonic acid (PTSA) can significantly improve yields.[1]

    • Solvent-Free Conditions: Using solid catalysts like γ-Al₂O₃ nanoparticles under solvent-free conditions can lead to high yields in shorter times.[1]

    • Aqueous Media: Modern protocols utilize aqueous buffer systems, such as with ammonium carbonate, which can act as both the nitrogen source and a promoter, offering a greener and more efficient synthesis.[11]

III. Analytical Techniques for Side Product Identification

Protocol 1: NMR Spectroscopy

¹H and ¹³C NMR are invaluable tools for identifying impurities.

  • Characteristic Signals: Look for signals that do not correspond to your target molecule. For example, in a Hantzsch synthesis, the presence of signals around δ 5.0-5.5 ppm (methine proton) and a broad NH signal can indicate the presence of the 1,4-DHP intermediate.

  • Integration: Compare the integration of impurity signals to your product signals to quantify the level of contamination.

  • 2D NMR: Techniques like COSY and HMQC can help in assigning signals and elucidating the structure of unknown side products.

Protocol 2: GC-MS and LC-MS

Mass spectrometry coupled with chromatography is essential for separating and identifying components of a complex reaction mixture. [12][13]

  • Separation: The chromatographic step separates the different components of your crude product.

  • Identification: The mass spectrometer provides the molecular weight of each component, which is a critical piece of information for identification. Fragmentation patterns can further aid in structure elucidation.

IV. Purification Strategies

Protocol 3: Advanced Column Chromatography
  • Solvent System Optimization: Carefully select the eluent system to maximize the separation between your desired product and the side products. A shallow gradient can often improve resolution.

  • Stationary Phase: While silica gel is most common, consider other stationary phases like alumina or reverse-phase silica for difficult separations.

Protocol 4: Crystallization

Crystallization is a powerful technique for purifying solid compounds and can often remove small amounts of closely related impurities.[14][15][16][17]

  • Solvent Screening: The choice of solvent is crucial. The ideal solvent should dissolve your compound at high temperatures but not at low temperatures.[14]

  • Techniques:

    • Slow Evaporation: Allows for the formation of well-ordered crystals.

    • Cooling Crystallization: The most common method, where a saturated solution is slowly cooled.

    • Vapor Diffusion: Useful for small quantities of material.

V. References

  • Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from

  • J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from

  • Bagley, M. C., et al. (2009). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 14(11), 4586-4598. Retrieved from

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from

  • MDPI. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from

  • PubMed. (n.d.). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Retrieved from

  • Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from

  • PubMed Central (NIH). (n.d.). Icilio Guareschi and his amazing “1897 reaction”. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from

  • MDPI. (n.d.). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from

  • PubMed Central (NIH). (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from

  • PubMed. (n.d.). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Retrieved from

  • ResearchGate. (n.d.). (PDF) Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. Retrieved from

  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from

  • PubMed Central (NIH). (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from

  • ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from

  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from

  • Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Retrieved from

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from

  • ResearchGate. (n.d.). Overall electrochemical reaction of the 1,4-dihydropyridine ring oxidation. Retrieved from

  • AHA/ASA Journals. (n.d.). 1,4-Dihydropyridine Calcium Channel Blockers Inhibit Plasma and LDL Oxidation and Formation of Oxidation-Specific Epitopes in the Arterial Wall and Prolong Survival in Stroke-Prone Spontaneously Hypertensive Rats. Retrieved from

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. Retrieved from

Sources

Purification of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Purification of Pyridine Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. This molecule's unique chemical properties—possessing a basic pyridine nitrogen, an acidic hydroxyl group, and a reactive aldehyde—present specific challenges that require a carefully optimized column chromatography strategy. This document offers detailed troubleshooting protocols and answers to frequently asked questions to ensure successful purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed to identify its root cause, followed by a validated protocol for resolution.

Q1: My purified fractions show significant peak tailing on analysis. What is causing this and how can I fix it?

Probable Cause(s): Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong, non-ideal interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution profile.[1] Other, less common causes can include column overloading or a mismatch between the sample solvent and the mobile phase.[1]

Solutions & Protocols:

  • Primary Solution: Deactivate the Stationary Phase with a Mobile Phase Additive. The most effective strategy is to "shield" the acidic silanol sites from your target compound. This is achieved by adding a small amount of a competing, volatile base to your eluent system.

    Experimental Protocol: Method for Reducing Peak Tailing

    • Solvent System Selection: Begin by identifying a suitable eluent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) using Thin Layer Chromatography (TLC). Aim for a system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[2]

    • Additive Introduction: Prepare your chosen mobile phase and add 0.1% to 1% (v/v) of triethylamine (TEA).[3] For example, for 1 liter of a 70:30 Hexane:Ethyl Acetate mixture, you would add 1 mL of TEA.

    • Column Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures the stationary phase is fully equilibrated and the silanol groups are deactivated.

    • Elution: Proceed with the chromatography as planned, using the TEA-containing eluent throughout the entire run. This method should produce significantly more symmetrical peaks.

  • Secondary Checks:

    • Column Loading: Ensure you are not overloading the column. For good resolution, a typical sample load is 1-5% of the mass of the silica gel.[3]

    • Solvent Mismatch: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent weaker than the mobile phase to ensure a tight injection band.

Q2: I'm experiencing very low or no recovery of my compound from the column. Where did it go?

Probable Cause(s): Low recovery suggests that the compound is either irreversibly bound to the stationary phase or is decomposing during the purification process. The combination of a hydroxyl group and an aldehyde on a pyridine ring can make the molecule sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2]

Solutions & Protocols:

  • Primary Solution: Assess Compound Stability on Silica Gel. Before committing your entire batch to a column, you must verify its stability on the chosen stationary phase.

    Protocol for Assessing Compound Stability on Silica Gel (2D-TLC)

    • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • After development, remove the plate and dry it completely.

    • Rotate the plate 90 degrees counter-clockwise, so the initial lane of separated spots is now on the bottom.

    • Develop the plate a second time in the same solvent system.

    • Analysis: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates that your compound or impurities are degrading on the silica.[2]

  • If Degradation is Confirmed:

    • Switch Stationary Phase: If the 2D-TLC test shows degradation, switch to a more inert stationary phase. Alumina (neutral or basic) or Florisil are common alternatives for compounds sensitive to acidic conditions.[2]

    • Use Deactivated Silica: If degradation is minimal, proceeding with silica gel while using the TEA additive protocol described in Q1 may be sufficient to minimize loss.

Q3: My compound is eluting with impurities, even though they have different Rf values on TLC. Why is the separation failing?

Probable Cause(s): This issue, known as poor resolution, can stem from several factors. The most common are overloading the column, packing the column improperly (leading to channeling), or running the elution too quickly, which prevents the establishment of equilibrium between the mobile and stationary phases.

Solutions & Protocols:

  • Optimize Column Parameters:

    • Reduce Sample Load: As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude sample.

    • Improve Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is critical for good separation.

    • Control Flow Rate: Do not apply excessive pressure. A slow, steady flow rate allows for proper partitioning of the analyte and impurities, leading to better separation. For flash chromatography, this often corresponds to a drop rate of a few drops per second.

  • Re-evaluate the Solvent System:

    • A large ΔRf (difference in Rf values) on TLC is desirable. If your initial TLC shows spots that are too close together, you must find a different solvent system.

    • Consider using a gradient elution, starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute your target compound.[4]

Column Chromatography Workflow for this compound

The following diagram outlines the logical workflow for developing a robust purification protocol for the target compound.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis Select solvent system for Rf ~0.3-0.4 Stability 2. 2D-TLC Stability Test Check for degradation on silica TLC->Stability Prepare 3. Prepare Mobile Phase Add 0.5% TEA to eluent Stability->Prepare If Stable Switch Switch to Alumina or other inert phase Stability->Switch If Unstable Pack 4. Pack & Equilibrate Column Flush with 3-5 column volumes Prepare->Pack Load 5. Load Sample Dissolved in minimal solvent Pack->Load Elute 6. Elute & Collect Fractions Use gradient or isocratic elution Load->Elute Analyze 7. Analyze Fractions (TLC or HPLC) Elute->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Under reduced pressure Pool->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for purification of the target compound.

Frequently Asked Questions (FAQs)

1. What is the best stationary phase for purifying this compound? For most applications, silica gel (40-63 µm particle size) is the standard and most cost-effective choice.[3] However, due to the basic nature of the pyridine, it is crucial to use it in conjunction with a mobile phase containing an amine additive like triethylamine (TEA) to prevent peak tailing. If the compound shows signs of degradation on silica, neutral alumina is an excellent alternative.[2][3]

2. How do I select the optimal mobile phase (eluent)? The selection process should always begin with Thin Layer Chromatography (TLC) . The goal is to find a solvent mixture where the target compound has an Rf value between 0.3 and 0.4, which generally provides the best separation on a column.[2]

  • Common Solvent Systems: Start by screening binary mixtures of a non-polar solvent with a polar solvent. Good starting points include:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol

    • Toluene / Acetone

  • Gradient vs. Isocratic Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the percentage of the polar solvent during the run) will be more efficient.[4] If the impurities are close in polarity to your product, an isocratic elution (using a constant solvent composition) may provide better resolution.

3. Can I use reversed-phase chromatography for this compound? Yes, reversed-phase (RP) chromatography is a viable alternative, especially for high-purity analysis or purification (e.g., preparative HPLC).

  • Stationary Phase: A C18 column is the most common choice.[3] Phenyl-Hexyl phases can sometimes offer different selectivity for aromatic compounds.[3]

  • Mobile Phase: A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[5] To ensure good peak shape, the mobile phase should be buffered. Given the pKa of the pyridine nitrogen, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid, pH ~2.5-3) will protonate the pyridine, which can lead to sharp peaks and predictable retention.[6]

4. My column is running very slowly or has stopped completely. What should I do? A blocked column is usually caused by one of three things:

  • Precipitation: The sample may have precipitated at the top of the column upon loading, especially if it was dissolved in a solvent much stronger than the mobile phase.

  • Fine Particles: The crude sample may contain fine particulates that have clogged the top frit or the silica bed.

  • Improper Packing: Air bubbles or poorly settled silica can obstruct flow.

Solution: Unfortunately, a severe blockage is difficult to fix. The best course of action is often to carefully extrude the silica, perform a simple filtration of your compound off the silica, and then re-run the chromatography on a fresh column.[2] To prevent this, always pre-filter your crude sample if it contains visible solids.

Summary of Recommended Chromatography Parameters

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (40-63 µm)C18 (Octadecylsilane)
Mobile Phase A Non-polar solvent (e.g., Hexane)Water
Mobile Phase B Polar solvent (e.g., Ethyl Acetate)Acetonitrile or Methanol
Key Additive 0.1-1% Triethylamine (TEA)0.1% Formic Acid or TFA (to achieve pH 2.5-3)[6]
Primary Interaction Adsorption (Polarity)Hydrophobic
Best For Large-scale, routine purificationHigh-resolution analysis and high-purity preparative work

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and solving common chromatography problems.

G Start Problem Observed Problem1 Peak Tailing? Start->Problem1 Problem2 Poor Separation? Start->Problem2 Problem3 Low Recovery? Start->Problem3 Cause_Tailing Probable Cause: Basic N interacts with acidic silica Problem1->Cause_Tailing Yes Cause_Separation Probable Causes: 1. Column Overload 2. Poor Packing 3. Wrong Solvent System Problem2->Cause_Separation Yes Cause_Recovery Probable Causes: 1. Irreversible Adsorption 2. On-Column Decomposition Problem3->Cause_Recovery Yes Solution_Tailing Solution: Add 0.1-1% TEA to mobile phase Cause_Tailing->Solution_Tailing Solution_Separation Solutions: - Reduce sample load - Repack column carefully - Re-optimize eluent with TLC Cause_Separation->Solution_Separation Solution_Recovery Solution: Perform 2D-TLC to check stability. If unstable, switch to Alumina. Cause_Recovery->Solution_Recovery

Caption: A logical workflow for troubleshooting common issues.

References

  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ChemicalBook. (n.d.). This compound.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubChem. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

Sources

Technical Support Center: Improving the Solubility of Pyridine Compounds for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyridine-containing compounds in their biological screening assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of pyridine compounds.

Q1: My pyridine compound won't dissolve in my aqueous assay buffer. What is the quickest thing I can try?

A: The most immediate approach is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[1][2][3] You can then dilute this stock solution into your aqueous buffer to achieve the final desired concentration.

Causality Insight: Pyridine and its derivatives, while containing a nitrogen atom that can participate in hydrogen bonding, are often hydrophobic overall.[4] Organic co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound to dissolve.[1][5]

Self-Validation: A successful outcome is a clear, precipitate-free solution at your final concentration. However, be mindful of the final co-solvent concentration in your assay. Typically, a final DMSO concentration of less than 1% is recommended to avoid impacting biological activity.[3]

Q2: I've tried using a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. What's my next step?

A: Precipitation upon dilution indicates that the solution has become supersaturated and is thermodynamically unstable.[3] The next logical step is to investigate the effect of pH on your compound's solubility.

Causality Insight: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt.[4][6] This salt form is generally much more water-soluble than the neutral form. By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble species.

Self-Validation: Experimentally determine the solubility of your compound in a range of buffers with different pH values. A significant increase in solubility at a lower pH confirms that pH modification is a viable strategy.

Q3: Can I modify the chemical structure of my pyridine compound to improve its solubility?

A: Yes, chemical modification is a powerful strategy often employed during lead optimization in drug discovery.[7] Two common approaches for pyridine derivatives are:

  • Adding Solubilizing Groups: Attaching polar, ionizable groups like morpholine or carboxylic acids can significantly enhance water solubility.[7]

  • Disrupting Molecular Planarity: Introducing substituents that disrupt the planarity or symmetry of the molecule can reduce the crystal lattice energy, which often leads to improved solubility.[8]

Causality Insight: Crystal lattice energy is the energy required to break apart the solid-state crystal structure. By introducing "awkward" shapes or strong intermolecular interactions with water, you can lower this energy barrier, favoring dissolution.

Self-Validation: The synthesis and subsequent solubility testing of these new analogs will directly validate the success of this approach.

II. Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving persistent solubility issues.

Troubleshooting Scenario 1: Compound Crashes Out Over Time

Issue: Your pyridine compound initially dissolves in the assay buffer (with or without a co-solvent) but precipitates over the course of the experiment.

Root Cause Analysis: This is a classic sign of a metastable supersaturated solution. While initially appearing dissolved, the compound is at a concentration above its thermodynamic solubility limit and will eventually crystallize out.

Solutions:

  • Optimize Co-solvent Concentration: If your experimental system can tolerate it, a modest increase in the final co-solvent percentage may be sufficient to maintain solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions.[9]

Protocol: Solubility Enhancement with Cyclodextrins
  • Selection: Choose a cyclodextrin based on the size of your pyridine compound. β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are common starting points.

  • Stock Solution Preparation: Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Complexation:

    • Add your pyridine compound (as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate, typically for several hours or overnight, to ensure maximum complexation.

  • Filtration: Filter the solution to remove any undissolved compound.

  • Concentration Determination: Accurately determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Troubleshooting Scenario 2: High Compound Concentration Required, but Insoluble

Issue: Your biological assay requires a high concentration of the pyridine compound, but it is fundamentally insoluble at this level, even with co-solvents and pH adjustments.

Root Cause Analysis: The intrinsic properties of the solid form of your compound are limiting its solubility.

Solutions:

  • Salt Formation: If your pyridine derivative has an ionizable group, forming a salt can dramatically improve its solubility and dissolution rate.[10]

  • Amorphous Solid Dispersions (ASDs): This advanced formulation approach involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[11][12][13]

Causality Insight: The crystalline form of a compound has a highly ordered structure with strong intermolecular interactions that must be overcome for dissolution. In contrast, the amorphous state is a high-energy, disordered form that lacks this crystal lattice energy, leading to significantly enhanced apparent solubility.[14][15]

Workflow: Decision-Making for Advanced Solubilization

Caption: The equilibrium between the neutral and protonated forms of pyridine at different pH values.

IV. Advanced Strategies

For particularly challenging compounds, more advanced approaches may be necessary.

Prodrug Strategies

A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. [9]For pyridine compounds, a prodrug approach can be used to temporarily mask the features of the molecule that are responsible for its poor solubility. [16]

Causality Insight: By attaching a highly soluble promoiety to the pyridine compound, the overall solubility of the prodrug is increased. Once administered to the biological system, this promoiety is cleaved, releasing the active drug at the site of action.

Chemical Modifications to Disrupt Crystal Packing

As mentioned in the FAQs, disrupting the planarity and symmetry of a molecule can improve solubility. [8]This is a key strategy in medicinal chemistry to enhance the developability of a lead compound.

Causality Insight: Highly planar and symmetrical molecules tend to pack very efficiently into a stable crystal lattice. This high lattice energy makes it difficult for solvent molecules to break the crystal apart. By introducing substituents that create steric hindrance or disrupt symmetry, the efficiency of this packing is reduced, lowering the lattice energy and thereby increasing solubility.

V. References

  • Verma, S., Rawat, A., Kaul, M., & Saraf, S. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.

  • Verma, S., Rawat, A., Kaul, M., & Saraf, S. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.

  • Cosolvent. (n.d.). ScienceDirect.

  • Singh, G., Kaur, R., & Singh, S. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information.

  • Cosolvent. (n.d.). Wikipedia.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.

  • Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.

  • Kumar, N., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information.

  • Reiriz, C., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed.

  • Frank, K. J., et al. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.

  • Samaroo, S., et al. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate.

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

  • Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information.

  • Ishikawa, T., et al. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

  • Allamand, A., et al. (2026). MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity. MDPI.

  • Reiriz, C., et al. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

Sources

Technical Support Center: Stabilizing 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key building block in various synthetic pathways. However, its chemical structure, incorporating both a pyridine ring and an aldehyde functional group, presents specific stability challenges. The electron-rich pyridine ring can be susceptible to oxidation, while the aldehyde group is notoriously prone to oxidation to a carboxylic acid. Understanding these potential degradation pathways is crucial for maintaining the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound is off-color. Is it still usable?

A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to the formation of oxidized or polymerized byproducts. While a slight color change may not significantly impact every application, it is a sign of reduced purity. We recommend performing a purity check using methods like HPLC or TLC before use. For high-sensitivity applications, using a fresh, pure sample is advisable.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, store the compound in a cool, dark, and dry environment.[1][2] Refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.[1][3] For optimal stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for extended periods, as solvents can facilitate degradation. If you must store a solution, use a dry, aprotic solvent and keep it under an inert atmosphere at low temperatures. The stability in solution is highly dependent on the solvent and storage conditions, so it should be assessed for your specific application.

Q4: I suspect my sample has degraded. What is the likely degradation product?

The most probable degradation product is the corresponding carboxylic acid, 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, formed by the oxidation of the aldehyde group. Other potential degradation pathways could involve the pyridine ring, possibly through hydroxylation.[4][5][6]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Reduced reactivity in subsequent reactions Degradation of the aldehyde functional group.The aldehyde is the primary reactive site for many reactions. Its oxidation to a less reactive carboxylic acid will inhibit desired transformations. Confirm the purity of the starting material via HPLC or NMR.
Appearance of an additional spot on TLC analysis Formation of a degradation byproduct.The primary degradation product, 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, is more polar than the aldehyde and will have a lower Rf value on normal-phase silica gel.
Inconsistent results between different batches Improper storage of one or more batches.Review and standardize your storage protocol across all batches. Ensure all users are adhering to the best practices of storage in a cool, dark, and inert environment.[1][2]
Solid material appears clumpy or discolored Exposure to moisture and/or air.Moisture can accelerate degradation. Ensure the container is properly sealed and stored in a desiccator if necessary. Discoloration indicates oxidation.[3]

Visualizing Degradation and Prevention

To better understand the factors at play, the following diagrams illustrate the primary degradation pathway and the recommended workflow for ensuring compound stability.

cluster_degradation Potential Degradation Pathway Aldehyde 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde Carboxylic_Acid 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid Aldehyde->Carboxylic_Acid Oxidation (Air, Light, Heat)

Caption: Primary degradation pathway of this compound.

Start Receive Compound Initial_QC Initial Quality Control (TLC, HPLC, or NMR) Start->Initial_QC Storage Store at 2-8°C under in an airtight, dark container Initial_QC->Storage Usage Use in Experiment Storage->Usage Final_Check Periodic Purity Check (e.g., every 6 months) Storage->Final_Check Post_Use_Storage Reseal under inert gas and return to proper storage Usage->Post_Use_Storage Post_Use_Storage->Storage End Confident Usage Final_Check->End

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocols

To ensure the integrity of your sample, we recommend the following protocols for purity assessment.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v, can be optimized)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto the baseline of the TLC plate.

  • Place the plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. A single spot indicates high purity. The presence of additional spots suggests impurities or degradation products.

Protocol 2: Purity and Degradation Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and monitor for degradation products over time.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Suggested HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the material to be tested at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms. The purity can be calculated based on the peak area of the main compound relative to the total peak area. Degradation products will appear as separate peaks, typically with different retention times.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344. Available at: [Link]

  • Russo, M. T., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(9), 2944. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Journal of Environmental Quality, 14(4), 580-584. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Li, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Journal of Bacteriology, 200(15), e00155-18. Available at: [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine. Retrieved from [Link]

  • Reddit. (2024, April 13). PA and aroma chemical storage? Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Retrieved from [Link]

  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. ResearchGate. Retrieved from [Link]

  • BS Publications. (n.d.). AROMATIC WATERS. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scale. We will address common challenges through a detailed troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in fundamental chemical principles and field-proven experience.

Section 1: Overview of Synthetic Strategy & Scale-Up Considerations

The synthesis of substituted pyridine aldehydes is a well-established field, yet each molecule presents unique challenges upon scale-up.[1][2] this compound is a highly functionalized heterocyclic compound, and its synthesis requires careful control over reaction conditions to manage regioselectivity, prevent side reactions, and ensure product stability.

A plausible synthetic approach involves the construction of the pyridine ring followed by functional group manipulation. The Guareschi-Thorpe reaction, for instance, provides a convergent route to highly substituted 2-hydroxypyridines (or their 2-pyridone tautomers) from 1,3-dicarbonyl compounds and cyanoacetamides in the presence of a base.[3] Subsequent formylation is necessary to introduce the aldehyde group.

Hypothetical Synthetic Workflow

Below is a conceptual workflow diagram illustrating a potential synthetic route.

Synthetic_Workflow cluster_0 Step 1: Pyridine Ring Formation (Guareschi-Thorpe Condensation) cluster_1 Step 2: Formylation (Vilsmeier-Haack Reaction) SM1 Ethyl Cyanoacetate Reaction1 Cyclocondensation SM1->Reaction1 SM2 Methoxyacetoacetic Ester SM2->Reaction1 Base Base (e.g., Piperidine, (NH4)2CO3) Base->Reaction1 Catalyst Intermediate1 Substituted 2-Hydroxypyridine Intermediate Reaction2 Electrophilic Formylation Intermediate1->Reaction2 Input from Step 1 Reaction1->Intermediate1 Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Reaction2 Product This compound Reaction2->Product Troubleshooting_Impurity Start High Impurity Level Detected in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Source Determine Impurity Source Identify->Source From_SM Source: Starting Material Source->From_SM Is it a known SM impurity? From_SideRxn Source: Side Reaction Source->From_SideRxn Is it an isomer or byproduct? From_Decomp Source: Degradation Source->From_Decomp Is it a product degradant? Action_SM Action: Tighten SM Specs / Re-purify SM From_SM->Action_SM Action_SideRxn Action: Re-optimize Reaction Conditions (Temp, Conc., Stoichiometry) From_SideRxn->Action_SideRxn Action_Decomp Action: Modify Work-up / Isolation (pH, Temp, Inerting) From_Decomp->Action_Decomp

Sources

Technical Support Center: Minimizing Dimer Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, with a particular focus on the prevention of unwanted dimer formation. Here, you will find in-depth answers to frequently encountered problems, detailed experimental protocols, and the scientific rationale behind our recommendations.

Section 1: Troubleshooting Dimer Formation and Other Byproducts

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Hantzsch pyridine synthesis is resulting in a low yield and a complex mixture of byproducts. Could dimer formation be the culprit, and how can I improve my reaction?

Low yields in the Hantzsch synthesis are a common challenge, often attributed to harsh reaction conditions and prolonged reaction times.[1][2] While classic dimer formation isn't the most cited side reaction, the complex byproduct profile can arise from self-condensation of intermediates or reactions between intermediates and starting materials, which can be considered a form of dimerization.

Root Causes and Strategic Solutions:

  • Suboptimal Reaction Conditions: Traditional methods often employ refluxing ethanol, which can be inefficient.[1]

    • Troubleshooting: The use of catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has demonstrated a significant increase in yields to over 90%.[1][2] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[3][4] Incomplete oxidation will lead to a lower yield of the desired aromatic product.[4]

    • Troubleshooting: Ensure the use of an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid and potassium ferrocyanide.[4][5] For milder conditions, iodine in refluxing methanol or chromium trioxide (CrO3) and potassium permanganate (KMnO4) can be effective, though they may require careful optimization to prevent side reactions.

  • Competing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to the formation of unexpected products.[2][4]

    • Troubleshooting: Precise control over reaction temperature and reactant stoichiometry is crucial.[4] A stepwise addition of reagents, such as pre-forming an intermediate before adding the final component, can sometimes lead to a cleaner reaction.[4]

Q2: I am observing significant bipyridine formation in my synthesis. What are the likely causes and how can I suppress this dimerization?

The formation of bipyridines is a common issue, particularly in syntheses that involve coupling reactions or harsh, high-temperature conditions with certain catalysts.

Common Scenarios and Mitigation Strategies:

  • Contamination of Starting Materials: The presence of impurities in your starting materials is a primary suspect. For instance, the formation of 6,6'-dimethyl-2,2'-bipyridine is highly indicative of 2-methylpyridine contamination in your pyridine starting material.

    • Troubleshooting: Always verify the purity of your starting materials using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. High-purity starting materials are essential for clean reactions.

  • Homocoupling in Cross-Coupling Reactions: In Suzuki-Miyaura coupling reactions to form bipyridines, homocoupling of the pyridylboronic acid is a frequent side reaction, leading to tetrapyridine byproducts. This is often caused by the presence of oxygen or an excess of Pd(II) species.

    • Troubleshooting:

      • Rigorous Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

      • Catalyst and Ligand Selection: Opt for a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can favor the desired cross-coupling over homocoupling.

  • High-Temperature Reactions with Catalysts: The use of Raney Nickel with pyridine at elevated temperatures can promote the formation of bipyridines.

    • Troubleshooting: If possible, explore alternative synthetic routes that proceed under milder conditions. If high temperatures are necessary, ensure the purity of the pyridine to minimize the formation of substituted bipyridine byproducts.

Section 2: FAQs on Minimizing Dimer Formation

Q: What is the general mechanism of dimer formation in pyridine synthesis?

A: Dimer formation can occur through several mechanisms depending on the synthetic route:

  • Radical Dimerization: In some reactions, particularly those involving elemental sodium or Raney nickel, pyridine can undergo radical reactions to form bipyridines.

  • Condensation of Intermediates: In multi-component reactions like the Hantzsch synthesis, highly reactive intermediates such as enamines and enones can potentially self-condense or react with each other in unintended ways to form dimeric byproducts.

  • Homocoupling: In transition-metal-catalyzed cross-coupling reactions, the starting materials (e.g., boronic acids) can couple with themselves to form symmetrical dimers.

Q: How does temperature influence dimer formation?

A: Higher reaction temperatures generally increase reaction rates, but not always selectively for the desired product. Elevated temperatures can provide the activation energy for undesired side reactions, including dimerization. It is crucial to optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. In some cases, lowering the temperature can significantly suppress dimer formation.

Q: Can the choice of solvent affect dimerization?

A: Absolutely. The solvent can influence the solubility of reactants and intermediates, as well as stabilize or destabilize transition states. A solvent that preferentially solubilizes the desired product and not the dimeric byproduct can sometimes lead to the precipitation of the dimer, shifting the equilibrium away from its formation. Conversely, a solvent that promotes the aggregation of reactive intermediates could potentially increase the rate of dimerization.

Q: Are there specific catalysts that can help minimize dimer formation?

A: Yes, catalyst selection is critical. In cross-coupling reactions, bulky ligands on the metal center can sterically hinder the formation of homocoupled dimers. In reactions like the Hantzsch synthesis, using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can promote the desired cyclization pathway over side reactions.[1][2] For the Chichibabin reaction, while sodium amide is the classic reagent, its purity and reaction conditions can influence the ratio of amination to dimerization.

Section 3: Analytical Characterization of Dimers

Identifying and quantifying dimer byproducts is a crucial step in troubleshooting and optimizing your synthesis.

Recommended Analytical Techniques:

Technique Application and Key Considerations
¹H NMR Spectroscopy Can reveal the presence of symmetrical dimers through a simplified set of signals compared to the desired unsymmetrical product. Look for changes in chemical shifts and integration values that do not correspond to your target molecule.
GC-MS An excellent tool for separating volatile and semi-volatile compounds. The mass spectrum will provide the molecular weight of the components in your mixture, allowing for the direct identification of dimeric byproducts.
HPLC High-Performance Liquid Chromatography is a powerful technique for separating components of a reaction mixture. Different column chemistries (e.g., reverse-phase, mixed-mode) can be employed to achieve separation of the desired pyridine derivative from any bipyridine or other dimeric impurities.[1][3][6]

Section 4: Experimental Protocols

Protocol 1: Optimized Hantzsch Pyridine Synthesis with Minimized Byproducts

This protocol utilizes PTSA and ultrasonic irradiation to improve yield and reduce side reactions.[1][2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-toluenesulfonic acid (PTSA) (0.1 mmol)

  • Sodium dodecyl sulfate (SDS) aqueous solution (0.1 M)

  • Ultrasonic bath

  • Oxidizing agent (e.g., iodine)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, ammonium acetate, and PTSA in the aqueous SDS solution.

  • Place the flask in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the dihydropyridine intermediate is complete, add the oxidizing agent (e.g., a slight excess of iodine).

  • Continue to monitor the reaction by TLC until the dihydropyridine is fully converted to the pyridine product.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Suppression of Homocoupling

Materials:

  • Pyridyl halide (1 mmol)

  • Pyridylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Anhydrous potassium carbonate (2 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the pyridyl halide, pyridylboronic acid, Pd(PPh₃)₄, and anhydrous potassium carbonate.

  • Add the degassed solvent via cannula.

  • Heat the reaction mixture to the optimized temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Section 5: Visualizing Reaction Pathways

General Hantzsch Reaction Pathway

Hantzsch_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Oxidation Aldehyde Aldehyde Enone α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Enone Ketoester1 β-Ketoester (1 eq) Ketoester1->Enone Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enone->Dihydropyridine Michael Addition Enamine->Dihydropyridine Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation

Caption: Simplified workflow of the Hantzsch pyridine synthesis.

Troubleshooting Logic for Dimer Formation

Dimer_Troubleshooting Start Dimer Formation Observed Analysis Analyze Reaction Mixture (GC-MS, NMR, HPLC) Start->Analysis Identify Identify Dimer Structure Analysis->Identify Purity_Check Check Starting Material Purity Identify->Purity_Check Is_Impurity Impurity-derived Dimer? Purity_Check->Is_Impurity Is_Homocoupling Homocoupling Dimer? Is_Impurity->Is_Homocoupling No Purify_SM Purify Starting Materials Is_Impurity->Purify_SM Yes Is_Intermediate_Dimer Intermediate-derived Dimer? Is_Homocoupling->Is_Intermediate_Dimer No Optimize_Coupling Optimize Coupling Conditions (Degas, Change Ligand) Is_Homocoupling->Optimize_Coupling Yes Optimize_Condensation Optimize Condensation Conditions (Temp, Catalyst, Stoichiometry) Is_Intermediate_Dimer->Optimize_Condensation Yes Success Dimer Minimized Purify_SM->Success Optimize_Coupling->Success Optimize_Condensation->Success

Caption: A logical workflow for troubleshooting dimer formation.

References

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1 H NMR spectrum of pyridine oxidation product. ResearchGate. Available at: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]

  • A mini-review on the multicomponent synthesis of pyridine derivatives. Bohrium. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

Sources

Technical Support Center: Refining HPLC Separation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic challenges of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust HPLC methods for these specific compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common separation issues.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions that form the basis of method development for these pyridine derivatives.

Q1: What are the key physicochemical properties of this compound that influence its HPLC separation?

A1: Understanding the analyte's properties is the first step to a successful separation. This compound is a polar aromatic molecule. Its key features include:

  • Polar Functional Groups: The hydroxyl (-OH), methoxy (-OCH3), and aldehyde (-CHO) groups, along with the nitrogen in the pyridine ring, make the molecule polar. This dictates that reversed-phase HPLC will be the primary mode of separation.[1][2]

  • pKa Value: Pyridine derivatives typically have a pKa between 5 and 6.[3] This means the compound's ionization state is highly dependent on the mobile phase pH, which can be manipulated to control retention time and peak shape.

  • Potential for Isomerism: Depending on the synthetic route, you may encounter constitutional isomers where the positions of the hydroxyl and methoxy groups are swapped (e.g., 5-Hydroxy-4-methoxy-2-pyridinecarbaldehyde). These isomers can have very similar polarities, making them challenging to separate.[4][5]

Q2: I am seeing significant peak tailing with my this compound peak. What is the likely cause and how can I fix it?

A2: Peak tailing for a basic compound like a pyridine derivative is a classic sign of undesirable secondary interactions with the stationary phase. The primary cause is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[3][6]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase Modification:

    • Low pH: Operate at a pH of 2.5-3.0 using a buffer like phosphate or an additive like formic acid (0.1% v/v).[3] At this pH, the pyridine nitrogen is protonated, and the silanol groups are neutralized, minimizing the unwanted ionic interaction.

    • Competing Base: Add a small amount (5-10 mM) of triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from them.[3] Be aware that TEA can shorten column lifetime and is not ideal for MS detection.[3]

  • Column Selection:

    • End-Capped Columns: Use a column that is thoroughly end-capped. End-capping masks many of the residual silanol groups.

    • Inert Stationary Phases: Consider columns with a more inert surface chemistry, such as those with hybrid particle technology or polymer-based packings, which have fewer accessible silanol groups.[3]

ModifierTypical ConcentrationMechanism of ActionConsiderations
Phosphate Buffer 10-20 mM (pH 2.5-3.0)Neutralizes surface silanol groups by protonation.[3]Can precipitate with high concentrations of acetonitrile.
Triethylamine (TEA) 5-10 mMActs as a competing base, blocking silanol interaction sites.[3]Can shorten column lifetime; not ideal for MS detection.[3]
Formic Acid/Acetic Acid 0.1% (v/v)Adjusts mobile phase pH and can improve peak shape for basic compounds.[3]MS-compatible; may be less effective than stronger modifiers for severe tailing.

Section 2: Troubleshooting Guide for Isomer Separation

This section provides a detailed, step-by-step approach to resolving the common and often difficult challenge of co-eluting isomers.

Issue: Poor Resolution Between this compound and a Co-eluting Isomer

Q: My primary peak is not pure and I suspect an isomer is co-eluting. How can I improve the separation?

A: Achieving separation between isomers requires a focus on enhancing the selectivity of your method, as their hydrophobicities are often very similar. Here is a systematic workflow to improve resolution:

Caption: A workflow for troubleshooting isomer co-elution.

Step-by-Step Protocol for Improving Isomer Resolution:

Step 1: Altering Mobile Phase Selectivity

The first and often easiest parameter to adjust is the mobile phase composition.

  • Protocol 1: Change the Organic Modifier

    • Initial Condition: Let's assume a starting condition of 50:50 Acetonitrile:Water with 0.1% Formic Acid on a C18 column.

    • Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase. Methanol is a proton donor and can engage in hydrogen bonding, which may introduce a different selectivity for your isomers.[1]

    • Action: Prepare a mobile phase of 50:50 Methanol:Water with 0.1% Formic Acid.

    • Analysis: Run the sample under the same gradient and flow rate conditions. Compare the chromatogram to the acetonitrile run. Look for changes in peak spacing (selectivity). Even a small change can be further optimized.

Step 2: Leveraging pH to Influence Ionization

Small changes in pH can have a significant impact on the retention of ionizable compounds like pyridine derivatives.

  • Protocol 2: pH Screening

    • Rationale: The isomers may have slightly different pKa values. By adjusting the mobile phase pH to be close to these pKa values, you can exploit differences in their ionization state to achieve separation.

    • Action: Prepare buffered mobile phases at different pH values. For example:

      • pH 2.5: 20 mM Potassium Phosphate in water, pH adjusted with phosphoric acid.

      • pH 4.5: 20 mM Ammonium Acetate in water, pH adjusted with acetic acid.

      • pH 6.5: 20 mM Potassium Phosphate in water, pH adjusted.

    • Analysis: Perform isocratic or gradient runs with each mobile phase, keeping the organic modifier consistent. Observe the changes in retention time and resolution.

Step 3: Changing the Stationary Phase for Alternative Interactions

If mobile phase optimization is insufficient, the next step is to change the stationary phase to introduce different separation mechanisms.

  • Protocol 3: Stationary Phase Screening

    • Rationale: A standard C18 column separates primarily based on hydrophobicity. Since isomers often have similar hydrophobic character, a different interaction mechanism is needed.

    • Action:

      • Phenyl-Hexyl Column: This phase offers π-π interactions with the aromatic ring of the pyridine derivatives, providing a different selectivity compared to the hydrophobic interactions of a C18 phase.[5][7] This is an excellent first alternative.

      • Cyano (CN) Column: A cyano phase can operate in both reversed-phase and normal-phase modes and offers dipole-dipole interactions.

      • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can offer alternative hydrogen bonding opportunities and improved peak shape for basic compounds.

    • Analysis: Screen these columns with your optimized mobile phase from the previous steps.

Stationary PhasePrimary Interaction MechanismIdeal for Separating...
C18 (Octadecyl) Hydrophobic interactionsCompounds with differences in hydrophobicity.
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic and positional isomers.[4][7]
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityPolar compounds, isomers with different dipole moments.
Polar-Embedded Hydrophobic and hydrogen bonding interactionsBasic compounds, polar analytes.

Section 3: Advanced Topics & Experimental Protocols

Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?

A3: Degradation can occur due to the acidic nature of the silica surface or harsh mobile phase conditions.

  • Protocol 4: On-Column Degradation Check

    • Stop-Flow Experiment: Inject the sample and let it sit on the column for varying amounts of time (e.g., 5, 15, 30 minutes) before starting the gradient.

    • Analysis: If degradation is occurring, you will see the area of the main peak decrease and the area of degradation peaks increase with longer on-column residence times.

    • Mitigation:

      • Use a More Inert Column: Switch to a hybrid-silica or polymer-based column that is more stable at a wider pH range.[3]

      • Adjust pH: Move to a less acidic mobile phase if possible, but be mindful of the impact on peak shape.

      • Lower Temperature: Reduce the column temperature, as degradation is often accelerated at higher temperatures.

Q4: I am developing a method for LC-MS. What are the key considerations?

A4: When interfacing with a mass spectrometer, mobile phase selection is critical.

  • Use Volatile Buffers: Avoid non-volatile buffers like phosphate. Use MS-compatible buffers such as ammonium formate or ammonium acetate.[7]

  • Minimize Ion Suppression: Keep buffer and additive concentrations low (e.g., 0.1% formic acid, 5-10 mM ammonium formate). High concentrations of non-volatile components can suppress the ionization of your analyte in the MS source.

  • Avoid TEA: Triethylamine is a strong ion-pairing agent that can cause significant ion suppression. If you need to control silanol interactions, rely on low pH and a high-quality, inert column.

G cluster_LC LC System cluster_Interface Interface cluster_MS Mass Spectrometer Sample Sample Injection Column HPLC Column (e.g., Phenyl-Hexyl) Sample->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent MobilePhase Mobile Phase (Volatile Buffer) MobilePhase->Column MassAnalyzer Mass Analyzer ESI->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Sources

Technical Support Center: Purification of Crude 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. This guide provides a structured approach to identifying and removing common impurities encountered during its synthesis and workup.

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. Common contaminants in crude this compound can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Side-Products: Competing reaction pathways can generate structurally related pyridine derivatives.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents from the reaction and initial workup may be present.

  • Degradation Products: The target compound may degrade under certain conditions (e.g., exposure to strong acids, bases, or high temperatures), leading to the formation of impurities.[1][2]

A typical synthesis might involve the formylation of a corresponding pyridine precursor.[3][4] Impurities can be introduced at any stage, from the quality of the initial reactants to the conditions of the final workup.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I effectively remove colored impurities and obtain a solid product?

A1: Initial Purification Strategy: Liquid-Liquid Extraction with Sodium Bisulfite

Dark coloration often indicates the presence of polymeric or highly conjugated impurities. A highly effective and selective method for purifying aldehydes is liquid-liquid extraction using a saturated sodium bisulfite solution.[5][6][7] This technique relies on the reversible formation of a water-soluble bisulfite adduct with the aldehyde, leaving non-aldehydic, colored impurities in the organic phase.[5][6]

Underlying Principle: The Chemistry of Bisulfite Adduct Formation

The reaction between an aldehyde and sodium bisulfite is a nucleophilic addition. The bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which then rearranges to the stable, water-soluble bisulfite adduct. This adduct can be easily separated into the aqueous layer during extraction.

Experimental Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent in which the desired compound is soluble, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[5][6] Shake the funnel vigorously for several minutes to ensure complete reaction and extraction of the aldehyde-bisulfite adduct into the aqueous phase.[5]

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the purified aldehyde adduct, is collected. The organic layer, which retains many of the colored impurities, is discarded.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic-soluble impurities.

  • Reversal of Adduct Formation: To recover the purified aldehyde, the bisulfite addition reaction must be reversed. This is achieved by basifying the aqueous layer with a solution of sodium hydroxide or sodium carbonate to a pH of approximately 12.[5][6] This regenerates the free aldehyde, which will often precipitate out of the aqueous solution or can be extracted back into an organic solvent.[5]

  • Final Extraction and Isolation: Extract the liberated aldehyde with a fresh portion of an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.[5]

Q2: After initial purification, I still observe minor impurities by TLC analysis. What is the next best step for achieving high purity?

A2: Fine Purification: Recrystallization or Column Chromatography

For removing closely related impurities, recrystallization and column chromatography are the methods of choice. The best option depends on the nature of the impurities and the physical properties of your compound.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.[8]

  • Problem: The compound does not crystallize upon cooling.

    • Solution: The solution may not be sufficiently saturated. Try evaporating some of the solvent. If that fails, the chosen solvent may be too good a solvent. Consider a mixed solvent system by adding an "anti-solvent" in which the compound is less soluble.[8] For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be effective.[9] This involves dissolving the compound in the high-boiling solvent and placing it in a larger container with a more volatile anti-solvent (like dichloromethane or diethyl ether), allowing the vapors to slowly mix and induce crystallization.[9]

  • Problem: The product "oils out" instead of forming crystals.

    • Solution: This often happens when the solution is cooled too quickly or is supersaturated. Try reheating the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

Experimental Protocol: Recrystallization Solvent Screening

A systematic approach to finding a suitable recrystallization solvent is crucial.

  • Solubility Testing: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Common Solvents to Try:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Hydrocarbons (Hexane, Toluene)

    • Chlorinated Solvents (Dichloromethane)

    • Ethers (Diethyl ether, Tetrahydrofuran)[10]

    • Water (if the compound has sufficient polarity)

  • Mixed Solvent Systems: If a single solvent is not ideal, try a binary mixture. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[11]

  • Problem: Poor separation of spots on the TLC plate.

    • Solution: The solvent system is not optimal. The goal is to have the desired compound with an Rf value of around 0.3 for good separation.[10] Experiment with different solvent mixtures. For pyridine derivatives, a common eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][10]

  • Problem: Peak tailing for the pyridine compound.

    • Solution: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[12] To mitigate this, add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to the eluent.[10][12] This will occupy the active sites on the silica, allowing your compound to elute more symmetrically.[12]

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[10]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) as a slurry in the chosen eluent.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: Can I use activated carbon to remove colored impurities?

A: Yes, activated carbon can be effective for removing colored impurities. However, it can also adsorb your product, leading to lower yields. If you choose to use it, add a small amount to a hot solution of your crude product, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Q: My purified product is a white solid, but it starts to turn yellow over time. What is causing this and how can I prevent it?

A: Aldehydes can be susceptible to oxidation, which can lead to the formation of colored impurities. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation.

Q: I am concerned about the stability of my compound on a silica gel column. Are there alternatives?

A: If your compound is sensitive to the acidic nature of silica gel, you can use a more neutral stationary phase like alumina.[10] Alternatively, you can use deactivated silica gel, which is prepared by treating it with a base like triethylamine before packing the column.[10]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound initial_purification Initial Purification: Bisulfite Extraction start->initial_purification assess_purity Assess Purity (TLC, NMR) initial_purification->assess_purity high_purity High Purity Product assess_purity->high_purity Purity >98% further_purification Further Purification Needed assess_purity->further_purification Impurities Present recrystallization Recrystallization further_purification->recrystallization Crystalline Solid column_chromatography Column Chromatography further_purification->column_chromatography Oily or Multiple Impurities recrystallization->assess_purity column_chromatography->assess_purity

Caption: A workflow for the purification of this compound.

Quantitative Data Summary
Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Bisulfite Extraction Saturated NaHSO3 solution, pH adjustment>90%Highly selective for aldehydes, removes many polar and non-polar impurities.Requires handling of aqueous solutions, potential for emulsions.
Recrystallization Solvent selection, cooling rate>98%Scalable, can yield very pure material.Dependent on solubility properties, potential for product loss in mother liquor.
Column Chromatography Silica gel, eluent composition (e.g., Hexane:EtOAc)>99%Excellent for separating closely related impurities.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]

  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57351. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Csomor, E., Fodor, D. C., Káncz, E., Gáti, T., Boros, K., Idei, M., ... & Mbu-Mih, A. M. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4066. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]

  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. Retrieved from [Link]

  • Kaplan, N. O., Everse, J., Dixon, J. E., Stolzenbach, F. E., Lee, C. Y., Lee, C. L., ... & Mosbach, K. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Proceedings of the National Academy of Sciences, 71(9), 3450-3454. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Ptiček, R., Jukić, M., & Stolar, T. (2017). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(3), 369-373. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Wang, Y., Zhang, Y., & Zhang, Y. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29316-29322. Retrieved from [Link]

  • ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • ResearchGate. (2025). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of the structural confirmation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

While a specific crystallographic dataset for this compound is not publicly available at the time of this writing, this guide will leverage established protocols and data from structurally analogous pyridine derivatives to provide a comprehensive and practical framework for its structural elucidation.[1][2][3] This approach mirrors the real-world challenges and problem-solving methodologies employed in synthetic and medicinal chemistry.

The Imperative for Unambiguous Structural Confirmation

This compound, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.[4] The presence of hydroxyl, methoxy, and aldehyde functional groups on the pyridine ring introduces multiple possibilities for isomerism and tautomerism. Therefore, definitive structural confirmation is paramount to ensure the correct molecule is being investigated for its therapeutic potential.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[5][6][7] It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular interactions and guiding drug design efforts.[7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both skill and patience. The following workflow outlines the key stages involved in the structural determination of a novel organic compound like this compound.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for determining the crystal structure of an organic compound.

Step-by-Step Experimental Protocol

1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystal growth.[8] Techniques such as column chromatography and recrystallization are commonly employed to achieve high purity (>95%).

2. Single Crystal Growth: Growing X-ray quality single crystals is often the most challenging step.[8][9] The key is to allow the crystals to form slowly from a supersaturated solution. Common methods include:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days to weeks.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3. Crystal Selection and Mounting: A suitable single crystal should be selected under a microscope.[9] Ideal crystals are transparent, have well-defined faces, and are free of cracks or defects.[9] The selected crystal, typically 0.1-0.3 mm in size, is then mounted on a goniometer head for data collection.

4. X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[10] Modern diffractometers, often equipped with synchrotron radiation sources, can collect a complete dataset in a matter of hours.[10][11]

5. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods such as direct methods. This initial structural model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.[3]

Expected Crystallographic Data for this compound

Based on crystallographic studies of similar pyridine derivatives, we can anticipate the key crystallographic parameters for this compound.[1][2][3]

ParameterExpected Value/InformationSignificance
Crystal System Likely Orthorhombic or MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, Pna2₁Defines the symmetry elements within the unit cell.[4][12]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal lattice.
Z Number of molecules per unit cellProvides information about the packing of molecules in the crystal.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[13]
Goodness-of-fit (GOF) ~1.0Indicates the quality of the refinement.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, it is often used in conjunction with other analytical techniques. Each method offers unique insights into the molecule's properties.

Analytical Techniques Comparison Figure 2: Interplay of Analytical Techniques for Structural Elucidation cluster_spectroscopy Spectroscopic Methods cluster_crystallography Diffraction Method Compound 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde NMR NMR Spectroscopy (Connectivity, Environment) Compound->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR X_Ray X-ray Crystallography (3D Structure, Absolute Stereochemistry) Compound->X_Ray NMR->X_Ray Complementary Information MS->X_Ray Confirmatory Data IR->X_Ray Functional Group Confirmation

Caption: The synergistic relationship between different analytical techniques for comprehensive structural analysis.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[5][7]Unambiguous and highly accurate structural determination.[7]Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule in the solid state.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, dynamic processes in solution.[15][16]Provides detailed structural information in solution, which is often more biologically relevant; non-destructive.[14]Can be complex to interpret for larger molecules; does not provide precise bond lengths and angles.[17]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.[16][18]Highly sensitive, requires very small sample amounts; provides molecular formula.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C-O).[19]Quick and easy to perform; excellent for identifying functional groups.Provides limited information about the overall molecular structure.

Conclusion

The structural confirmation of a novel compound such as this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While spectroscopic methods like NMR, MS, and IR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive and high-resolution three-dimensional view of the molecule. The detailed atomic coordinates and geometric parameters obtained from X-ray crystallography are indispensable for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • A Head-to-Head Battle of Structural Biology Titans: ¹⁹F NMR vs. X-ray Crystallography - Benchchem. (2025).
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30).
  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) - PubMed Central. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Pyridine - Wikipedia. (n.d.).
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Crystal structures of pyridine and pyridine trihydrate - Semantic Scholar. (1981, August 1).
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. (2025, August 6).
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • Structure Determination of Organic Compounds - ResearchGate. (n.d.).
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).
  • Single crystal X-ray diffraction - Rigaku. (n.d.).
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • 2-Pyridinecarboxylic acid, 4-hydroxy-5-methoxy- - ChemBK. (n.d.).
  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC - NIH. (n.d.).
  • Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science - ChemRxiv. (n.d.).
  • Protein X-ray Crystallography and Drug Discovery - MDPI. (n.d.).
  • 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one - PubMed. (n.d.).
  • The role of crystallography in drug design - PMC - NIH. (n.d.).
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - ResearchGate. (n.d.).
  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide - ResearchGate. (2025, August 6).
  • A Technical Guide to the X-ray Crystallographic Analysis of 2-Methoxy- 4-[(5,6,7,8-tetrahydrobenzothieno[2,3 - Benchchem. (n.d.). Retrieved from benchchem.com.

Sources

A Comparative Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde and Other Pyridine Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged heterocycle in the synthesis of a vast array of functional molecules.[1] Among the various substituted pyridines, pyridine aldehydes serve as critical building blocks for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a highly functionalized yet lesser-explored pyridine aldehyde, against its more common counterparts, namely pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde.

This analysis will delve into the synthesis, electronic properties, and comparative reactivity of these aldehydes in key organic transformations, providing researchers with the necessary insights to make informed decisions in their synthetic strategies.

Synthesis of Substituted Pyridine Aldehydes

The synthetic accessibility of a building block is a paramount consideration in any research endeavor. While pyridine-2, -3, and -4-carbaldehydes are commercially available and their syntheses are well-established, the preparation of this compound is less commonly documented.

Established Syntheses of Pyridine-2, -3, and -4-carbaldehydes

The industrial preparation of the simple pyridine aldehydes often involves the oxidation of the corresponding methylpyridines (picolines). For instance, 4-pyridinecarbaldehyde can be synthesized through the oxidation of 4-picoline. Pyridine-3-carbaldehyde can be produced from nicotinonitrile or by the aerobic oxidation of the corresponding alcohol.[2] Pyridine-2-carbaldehyde is also typically prepared by the oxidation of 2-hydroxymethyl- or 2-methylpyridine.[3]

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the selective oxidation of a suitable precursor, such as (4-Hydroxy-5-methoxy-pyridin-2-yl)methanol. While the synthesis of this specific precursor is not widely reported, the synthesis of the related compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor is known and proceeds via nucleophilic substitution.[4] A potential synthetic pathway to the target aldehyde is outlined below.

Synthesis_of_this compound start 4-Hydroxy-5-methoxy-2-pyridinemethanol aldehyde This compound start->aldehyde Oxidation reagent Mild Oxidizing Agent (e.g., MnO2, PCC) reagent->aldehyde caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

This proposed synthesis leverages the oxidation of a pyridyl-methanol, a common strategy for preparing pyridine aldehydes. The choice of a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), would be crucial to prevent over-oxidation to the corresponding carboxylic acid, particularly given the presence of the electron-donating hydroxy and methoxy groups.

Electronic Properties and Their Influence on Reactivity

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. In pyridine aldehydes, this is influenced by the position of the aldehyde group relative to the ring nitrogen and the nature of other substituents on the pyridine ring.

The nitrogen atom in the pyridine ring is electron-wittdrawing, which generally increases the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the position of the aldehyde group and the presence of other substituents can significantly modulate this effect.

  • Pyridine-2- and -4-carbaldehyde: The aldehyde group is in conjugation with the electron-wittdrawing imine functionality of the pyridine ring, leading to a more electrophilic carbonyl carbon.

  • Pyridine-3-carbaldehyde: The aldehyde group is not in direct conjugation with the ring nitrogen, resulting in a slightly less electrophilic carbonyl carbon compared to the 2- and 4-isomers.

  • This compound: This molecule presents a more complex electronic profile. The electron-donating hydroxy and methoxy groups at the 4- and 5-positions, respectively, will increase the electron density of the pyridine ring. This electron-donating effect will partially counteract the electron-wittdrawing nature of the pyridine nitrogen, likely resulting in a less electrophilic carbonyl carbon compared to the unsubstituted pyridine-2-carbaldehyde.

This difference in electrophilicity is expected to have a significant impact on the reactivity of these aldehydes in various chemical transformations.

Comparative Reactivity in Key Organic Reactions

To provide a practical comparison, we will analyze the expected performance of this compound against other pyridine aldehydes in three fundamental organic reactions: the Hantzsch Pyridine Synthesis, the Wittig Reaction, and the Knoevenagel Condensation.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[5][6] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[3] The rate and yield of this reaction are often influenced by the electrophilicity of the aldehyde.

Hantzsch_Pyridine_Synthesis reactants Aldehyde + 2x β-Ketoester + NH3 dihydropyridine Dihydropyridine reactants->dihydropyridine Condensation pyridine Pyridine dihydropyridine->pyridine Oxidation caption General scheme of the Hantzsch Pyridine Synthesis.

Caption: General scheme of the Hantzsch Pyridine Synthesis.

Comparative Performance:

AldehydeExpected ReactivityRationale
Pyridine-2-carbaldehyde HighHigh electrophilicity of the carbonyl carbon due to the electron-wittdrawing pyridine nitrogen in conjugation.
Pyridine-3-carbaldehyde ModerateLower electrophilicity compared to the 2- and 4-isomers as the aldehyde is not in direct conjugation with the nitrogen.
Pyridine-4-carbaldehyde HighHigh electrophilicity of the carbonyl carbon due to the electron-wittdrawing pyridine nitrogen in conjugation.
This compound Moderate to LowThe electron-donating hydroxy and methoxy groups decrease the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates and lower yields compared to unsubstituted pyridine-2-carbaldehyde.

While aldehydes with electron-wittdrawing groups generally show enhanced yields in the Hantzsch reaction, electron-rich aldehydes are also viable substrates.[3][7] The specific reaction conditions, such as the catalyst and temperature, can be optimized to improve the outcome for less reactive aldehydes.

Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis

  • In a round-bottom flask, dissolve the pyridine aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyridine.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde.[9]

Wittig_Reaction reactants Aldehyde + Phosphonium Ylide oxaphosphetane Oxaphosphetane Intermediate reactants->oxaphosphetane Nucleophilic Attack products Alkene + Triphenylphosphine oxide oxaphosphetane->products Decomposition caption General scheme of the Wittig Reaction.

Caption: General scheme of the Wittig Reaction.

Comparative Performance:

The success of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the electrophilicity of the aldehyde.

AldehydeExpected Reactivity (with non-stabilized ylides)Rationale
Pyridine-2-carbaldehyde HighThe high electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the ylide.
Pyridine-3-carbaldehyde ModerateThe reactivity is generally good, though potentially slightly lower than the 2- and 4-isomers.
Pyridine-4-carbaldehyde HighSimilar to pyridine-2-carbaldehyde, the high electrophilicity of the carbonyl carbon leads to efficient reaction.
This compound ModerateThe reduced electrophilicity of the carbonyl carbon due to the electron-donating substituents may lead to slower reaction rates. However, the reaction is still expected to proceed, especially with more reactive, non-stabilized ylides.

Experimental Protocol: General Procedure for Wittig Olefination

  • To a suspension of the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 mmol) at -78 °C.

  • Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Cool the reaction mixture back to -78 °C and add a solution of the pyridine aldehyde (1 mmol) in anhydrous THF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[10] This reaction is often catalyzed by a weak base.[11]

Knoevenagel_Condensation reactants Aldehyde + Active Methylene Compound intermediate Adduct Intermediate reactants->intermediate Nucleophilic Addition (Base-catalyzed) product α,β-Unsaturated Product intermediate->product Dehydration caption General scheme of the Knoevenagel Condensation.

Caption: General scheme of the Knoevenagel Condensation.

Comparative Performance:

The rate of the Knoevenagel condensation is directly related to the electrophilicity of the aldehyde. More electrophilic aldehydes will react faster.

AldehydeExpected ReactivityRationale
Pyridine-2-carbaldehyde HighThe high electrophilicity of the carbonyl carbon promotes the initial nucleophilic attack.
Pyridine-3-carbaldehyde ModerateThe reactivity is expected to be good, though potentially slower than the 2- and 4-isomers.
Pyridine-4-carbaldehyde HighThe high electrophilicity of the carbonyl carbon leads to a fast reaction.
This compound Moderate to LowThe electron-donating groups reduce the electrophilicity of the carbonyl carbon, which is expected to decrease the reaction rate compared to the unsubstituted pyridine aldehydes. The reaction may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or a stronger base) to achieve high yields.

A study on the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds in a water-ethanol mixture at room temperature reported high yields, suggesting that even with less reactive aldehydes, this transformation can be efficient under the right conditions.[11]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a flask, dissolve the pyridine aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry. Recrystallization can be performed for further purification if necessary.

Spectroscopic Properties (Predicted)

¹H NMR:

  • Aldehyde proton: A singlet between δ 9.5 and 10.5 ppm.

  • Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-8.5 ppm), with their chemical shifts influenced by the electronic effects of the substituents. The proton at the 3-position is expected to be a singlet, while the proton at the 6-position will also be a singlet.

  • Methoxy protons: A singlet around δ 3.8-4.0 ppm.

  • Hydroxy proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

  • Carbonyl carbon: A signal in the range of δ 185-195 ppm.

  • Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C4 and C5) will be shifted downfield.

  • Methoxy carbon: A signal around δ 55-60 ppm.

IR Spectroscopy:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak in the range of 1680-1710 cm⁻¹. The electron-donating groups may shift this to a slightly lower wavenumber compared to pyridine-2-carbaldehyde.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (methoxy and hydroxy): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NO₃, MW: 153.14 g/mol ).

  • Fragmentation: Common fragmentation patterns for aldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom. The pyridine ring is generally stable, but fragmentation of the substituents may also be observed.

Conclusion

This compound represents a valuable, albeit underexplored, building block for synthetic chemists. Its unique substitution pattern, featuring both electron-donating groups and the characteristic pyridine aldehyde functionality, offers opportunities for the synthesis of novel compounds with potentially interesting biological or material properties.

This guide has provided a comparative analysis of its expected synthesis and reactivity in relation to more common pyridine aldehydes. While the electron-donating substituents are predicted to decrease the electrophilicity of the carbonyl group and thus temper its reactivity in reactions such as the Hantzsch synthesis, Wittig reaction, and Knoevenagel condensation, these transformations are still expected to be viable. Optimization of reaction conditions will be key to achieving high yields.

The predictive spectroscopic data provided herein should aid in the characterization of this compound once synthesized. It is our hope that this guide will stimulate further research into the chemistry of this compound and unlock its potential in various scientific disciplines.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch Pyridine Synthesis: an overview of the developments in the last two decades. RSC Advances, 4(89), 54282–54299.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • Katritzky, A. R., & Lagowski, J. M. (1961). Proton nuclear magnetic resonance spectra of 4-substituted pyridines and pyridine 1-oxides. Journal of the Chemical Society (Resumed), 43-46.
  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2002). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Moemeni, M. H., & et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of pyridine activating groups, phosphine additions to form dearomatized salts, and the olefination‐rearomatization sequence.
  • National Center for Biotechnology Information. (n.d.). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13175–13186.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubMed. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Journal of Molecular Structure: THEOCHEM, 806(1-3), 17-25.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

Sources

Purity Validation of Synthetic 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde: A Comparative Guide to LC-MS, qNMR, and HPTLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for synthetic intermediates is a cornerstone of robust and reproducible research. The seemingly minor presence of impurities can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, and compromised patentability. This guide provides an in-depth technical comparison of three orthogonal analytical techniques for the purity validation of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a key building block in medicinal chemistry. We will delve into the practical application of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC), supported by detailed experimental protocols and comparative data.

The Critical Role of Purity for this compound

This compound is a substituted pyridinecarbaldehyde, a class of compounds frequently utilized in the synthesis of pharmaceuticals. Its functional groups—a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether—make it a versatile synthon. However, these same reactive sites can also be the source of impurities during synthesis and storage. Common synthetic routes for related pyridine aldehydes, such as the Vilsmeier-Haack reaction, may introduce impurities from starting materials (e.g., substituted pyridines), reagents (e.g., phosphorus oxychloride, dimethylformamide), and side reactions (e.g., incomplete formylation, over-oxidation, or polymerization).[1] Therefore, a rigorous purity assessment is not merely a quality control checkpoint but a critical step in ensuring the validity of subsequent scientific endeavors.

Orthogonal Approaches to Purity Determination

A multi-faceted approach to purity validation, employing techniques with different separation and detection principles, provides the most comprehensive and trustworthy assessment. Here, we compare a high-resolution separation technique (LC-MS) with a primary quantitative method (qNMR) and a rapid, cost-effective planar chromatographic technique (HPTLC).

I. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Impurity Profiling

LC-MS is a powerhouse for impurity profiling, offering exceptional sensitivity and selectivity.[2][3] The chromatographic separation resolves the target compound from its impurities, while the mass spectrometer provides mass-to-charge ratio information, enabling not only quantification but also the potential identification of unknown impurities.[2][4]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to create a 100 µg/mL stock solution.

  • Further dilute to a working concentration of 1 µg/mL with the same solvent.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Scan Mode: Full scan (m/z 50-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion (e.g., based on in-source fragmentation).

    • Known Impurity 1: Precursor ion > Product ion.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

3. Data Analysis:

  • Integrate the peak area of this compound and all detected impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

  • For unknown impurities, analyze the full scan mass spectra to propose potential molecular formulas and structures.

Causality Behind Experimental Choices:
  • Reverse-Phase C18 Column: Chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds. The polarity of the target molecule makes it suitable for this stationary phase.

  • Formic Acid in Mobile Phase: Aids in the protonation of the analyte in the ESI source, enhancing ionization efficiency in positive mode.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, ensuring that both polar and non-polar impurities are detected.

  • ESI Positive Mode: Pyridine-containing compounds are basic and readily protonated, making positive mode ESI highly sensitive for their detection.

  • Full Scan and MRM: The combination of full scan allows for the detection of unexpected impurities, while MRM provides high sensitivity and specificity for the quantification of the target compound and any known impurities.

Diagram of the LC-MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Injection B->C D Chromatographic Separation (C18 Column) C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (Quadrupole) E->F G Peak Integration F->G H Purity Calculation G->H I Impurity ID (MS Spectra) G->I

Caption: Workflow for LC-MS purity analysis.

II. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Absolute Purity

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[5] This makes it an excellent orthogonal technique to chromatography-based methods.[6]

Experimental Protocol: qNMR

1. Sample and Standard Preparation:

  • Select a suitable, high-purity (>99.5%), certified internal standard that has a simple spectrum with sharp signals in a region that does not overlap with the analyte signals. Maleic acid is a good candidate for polar compounds in DMSO-d6.[7][8]

  • Accurately weigh approximately 10-20 mg of the synthetic this compound into a clean, dry vial.

  • Accurately weigh a similar molar equivalent of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a high-quality NMR tube.

2. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being used for quantification (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 to 64, depending on the concentration, to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): Sufficiently long to ensure high digital resolution (e.g., > 3 seconds).

  • Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 20 ppm).

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula[9]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Causality Behind Experimental Choices:
  • Certified Internal Standard: Essential for SI traceability and accurate absolute quantification.[10][11] Its purity must be known and certified.

  • DMSO-d6 Solvent: A good choice for dissolving a wide range of polar organic molecules.

  • Long Relaxation Delay: Crucial for ensuring that the magnetization of all protons has fully returned to equilibrium before the next pulse. Failure to do so is a common source of error in qNMR.

  • Selection of Integrated Signals: Signals chosen for integration must be sharp, well-resolved, and free from overlap with other signals, including solvent impurities.

Diagram of the qNMR Logic:

qNMR_Logic cluster_acq NMR Acquisition A Accurate Weighing (Analyte & Internal Std) B Dissolution in Deuterated Solvent A->B C 1D ¹H NMR Spectrum (Quantitative Parameters) B->C D Signal Integration (Analyte & Std) C->D E Purity Formula D->E F Absolute Purity (%) E->F

Caption: Logical flow of qNMR purity determination.

III. High-Performance Thin-Layer Chromatography (HPTLC): A Rapid and Versatile Screening Tool

HPTLC is an advanced form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility than conventional TLC.[12][13][14] It is a cost-effective and high-throughput technique, ideal for rapid screening of multiple samples, checking for the presence of starting materials, and detecting major impurities.[15]

Experimental Protocol: HPTLC

1. Sample and Standard Application:

  • Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm).

  • Sample Solution: 1 mg/mL solution of this compound in methanol.

  • Application: Apply 2 µL of the sample solution as 8 mm bands using an automated applicator (e.g., CAMAG Linomat 5).

2. Chromatogram Development:

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v). The mobile phase composition may require optimization based on the specific impurity profile.

  • Development Chamber: Twin-trough chamber.

  • Saturation: Saturate the chamber with the mobile phase vapor for 20 minutes prior to plate development.

  • Development Distance: 8 cm.

  • Drying: Dry the plate in a stream of warm air after development.

3. Detection and Quantification:

  • Detection:

    • Under UV light at 254 nm and 366 nm.

    • Post-chromatographic derivatization can be performed if impurities are not UV-active.

  • Densitometric Scanning: Scan the plate using a TLC scanner (e.g., CAMAG TLC Scanner 4) at the wavelength of maximum absorbance for the analyte and impurities.

  • Quantification: Correlate the peak areas with the applied concentrations to determine the relative amounts of impurities.

Causality Behind Experimental Choices:
  • Silica Gel 60 F254 Plates: Standard stationary phase for normal-phase chromatography, suitable for separating compounds of varying polarity.[16] The F254 indicator allows for visualization of UV-active compounds under 254 nm light.

  • Automated Application: Ensures precise and reproducible application of samples, which is critical for quantitative analysis.[13]

  • Chamber Saturation: Creates a uniform atmosphere of mobile phase vapor within the chamber, leading to better and more reproducible separations.

  • Densitometric Scanning: Provides quantitative data from the separated spots, moving beyond the qualitative assessment of traditional TLC.

Diagram of the HPTLC Workflow:

HPTLC_Workflow cluster_prep Sample Application cluster_dev Chromatogram Development cluster_detect Detection & Quantification A Prepare Sample Solution B Automated Band Application on Plate A->B C Chamber Saturation B->C D Plate Development C->D E Drying D->E F UV Detection (254/366 nm) E->F G Densitometric Scanning F->G H Relative Purity Calculation G->H

Caption: HPTLC workflow for purity screening.

Comparative Analysis of Techniques

FeatureLC-MSqNMRHPTLC
Principle Chromatographic separation followed by mass detectionNuclear resonance; direct molar quantificationPlanar chromatographic separation
Purity Type Relative (Area %)Absolute (w/w %)Relative (Area %)
Sensitivity Very High (ng to pg level)Moderate (µg to mg level)High (ng level)
Selectivity Very HighHigh (based on chemical shift)Moderate to High
Impurity ID Excellent (MS fragmentation)Good (structural info from spectrum)Limited (Rf value, UV spectrum)
Speed/Throughput Moderate (15-30 min/sample)Low (requires long relaxation delays)High (many samples per plate)
Instrumentation Cost HighHighModerate
Solvent Consumption ModerateLowLow
Reference Standard Requires analyte standard for accurate quantificationRequires a certified internal standard (different compound)Requires analyte standard for quantification

Senior Application Scientist's Recommendation

The choice of the optimal purity validation strategy depends on the specific requirements of the project phase.

  • For comprehensive impurity profiling and identification of unknowns, LC-MS is the undisputed method of choice. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for understanding the complete impurity landscape of a synthetic batch. It is the recommended technique for regulatory submissions and in-depth characterization.

  • For obtaining a highly accurate, absolute purity value, qNMR is the superior technique. As a primary method, it provides a result that is not dependent on the response factor of the analyte and can quantify "NMR-silent" impurities like residual solvents and inorganic salts by difference. It serves as an excellent orthogonal method to confirm the purity value obtained by LC-MS.

  • For rapid screening of multiple synthetic batches, reaction monitoring, or as a cost-effective quality control tool, HPTLC offers significant advantages. Its high throughput and low solvent consumption make it an efficient choice for routine analysis where the primary goal is to quickly assess the presence of major impurities against a reference.

A robust purity validation strategy for this compound would ideally involve:

  • Initial screening of crude and purified material by HPTLC to quickly assess the success of the purification.

  • Comprehensive impurity profiling by LC-MS to detect, quantify, and identify all significant impurities.

  • Final absolute purity determination of the final batch by qNMR to provide a highly accurate and traceable purity value.

By employing these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating system for purity assessment, ensuring the quality and integrity of their synthetic compounds and the reliability of their scientific outcomes.

References

  • HPTLC Association. (n.d.). High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • PharmaInfo. (n.d.). HPTLC Method Development and Validation: An Overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Analytical Method Development and Validation of Hptlc. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A Comprehensive Review on HPTLC Method Development. Retrieved from [Link]

  • Mani, V., & Kenti, T. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 18–25. [Link]

  • ResolveMass Laboratories Inc. (2023, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Study.com. (2023). High-Performance Thin-Layer Chromatography (HPTLC). Retrieved from [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). LC-MS/MS and NMR Characterization of impurities in Epalrestat. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde, 1121-60-4. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Pyridinecarboxylic acid, 4-hydroxy-5-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Retrieved from [Link]

  • ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. Retrieved from [Link]

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • ResearchGate. (n.d.). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde and its structural analogs. The pyridine scaffold is a privileged structure in medicinal chemistry, and subtle modifications to its functional groups can profoundly influence its therapeutic potential.[1] We will explore how changes to the core this compound structure impact its antimicrobial and antitumor properties, supported by experimental data from peer-reviewed literature. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) governing this versatile class of compounds.

The Pyridine Scaffold: A Foundation for Diverse Bioactivity

Nitrogen-containing heterocycles are cornerstones of drug discovery, with pyridine derivatives being particularly prominent due to their presence in numerous natural products and synthetic drugs.[2][3] The 2-pyridone tautomer, a common form of hydroxypyridines, is known to act as a hydrogen bond donor and acceptor, contributing to its interaction with biological targets.[1] The core compound, this compound, features a hydroxyl group, a methoxy group, and a carbaldehyde (aldehyde) group on the pyridine ring. Each of these functional groups offers a site for modification, allowing for the systematic exploration of its biological potential. The presence of hydroxyl and methoxy groups, in particular, has been shown to enhance the antioxidant and antiproliferative activities of various heterocyclic compounds.[4][5]

Below is a logical diagram illustrating the general approach to modifying the pyridine scaffold to explore different biological outcomes.

SAR_Logic cluster_core Core Scaffold Modification cluster_mods Structural Analogs cluster_activity Resulting Biological Activity Core Pyridine Ring (e.g., this compound) Mod1 Position 2 Analogs (e.g., Thiosemicarbazones) Core->Mod1 Modify Aldehyde Mod2 Position 4/5 Analogs (e.g., Halogenation, Alkylation) Core->Mod2 Modify Ring Substituents Mod3 Nitrogen Analogs (e.g., Pyridinium Salts) Core->Mod3 Quaternize Nitrogen Activity1 Antitumor Activity Mod1->Activity1 Mod2->Activity1 Activity2 Antimicrobial Activity Mod2->Activity2 Mod3->Activity2

Caption: General Structure-Activity Relationship (SAR) approach.

Comparative Antitumor Activity

Pyridine derivatives have been extensively investigated for their anticancer properties.[6][7] The mechanism of action often involves targeting fundamental cellular processes like DNA replication or cell division. Analogs of the core scaffold have shown potency against a range of human cancer cell lines, with activity being highly dependent on the nature and position of substituents.

Modification of the 2-carboxaldehyde group into a thiosemicarbazone is a common strategy to enhance antitumor activity. These compounds are known for their ability to chelate metal ions, which is crucial for the function of enzymes like ribonucleotide reductase, an essential enzyme for DNA synthesis.

In one study, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP) and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (5-HMP) were synthesized and evaluated.[8] Both compounds demonstrated superior antitumor activity in mice with L1210 leukemia compared to their parent compounds, highlighting the positive contribution of the 4-methyl group.[8]

A series of thieno[3,2-b]pyridin-5(4H)-one derivatives demonstrated that the substitution pattern on the fused ring system is critical for activity.[9][10] Specifically, aryl groups at the 3-position conferred notable antitumor activity, while substitution at the 2-position resulted in strong fluorescence instead. This site-dependent modulation underscores the importance of regiochemistry in drug design.[9][10]

Compound/Analog ClassCancer Cell LineActivity Metric (GI₅₀/IC₅₀)Key Structural FeatureReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one NCI-60 PanelLow to sub-nanomolarFused quinoxalinone scaffold[11]
3-Arylthieno[3,2-b]pyridin-5(4H)-one (11el) ACHN (Renal), HCT-15 (Colon), etc.11.6–15.4 µM3,4-dimethoxyphenyl at R³[9]
3-Arylthieno[3,2-b]pyridin-5(4H)-one (11f) ACHN, HCT-15, etc.Potent in series4-(piperidin-1-yl)phenyl at R¹[9]
2-Hydroxy-4-methoxy-N-isobutyl-benzimidazole-carboxamide (10) Various2.2–4.4 µMN-isobutyl chain[4]
4-Phenoxypyridine-based quinoxaline (23w) A549, H460, HT-290.65–1.57 µMc-Met kinase inhibitor scaffold[12]

Comparative Antimicrobial Activity

The pyridine nucleus is also a key component of many antimicrobial agents. The cationic nature of pyridinium salts, for instance, facilitates interaction with negatively charged bacterial cell membranes, leading to cell disruption.[13]

The antimicrobial activity of pyridinium salts is strongly influenced by factors like hydrophobicity and the electronic properties of the nitrogen atom.[13]

  • Halogenated Pyridinium Derivatives: These compounds show a broad spectrum of antimicrobial effects. A p-fluoro-derivative was identified as a particularly broad agent, with a Minimum Inhibitory Concentration (MIC) of 7.5 µg/ml against Streptococcus B.[14]

  • Benzylidenehydrazinylpyridinium Salts: Analogs with a 3-phenylpropyl chain on the pyridinium nitrogen displayed the highest activity against Staphylococcus aureus, with potency comparable to the standard drug ceftazidime.[13]

Compound/Analog ClassTarget MicroorganismActivity Metric (MIC)Key Structural FeatureReference
Halogenated Pyridinium Derivative (p-fluoro) Strep. B7.5 µg/mlFluorine substitution[14]
Benzylidenehydrazinylpyridinium Salt (3d) S. aureus, E. coli, C. albicansHigh activity across strains3-phenylpropyl chain[13]
N-alkylated Pyridine Salt (66) S. aureus, E. coli56% & 55% inhibition (100 µg/mL)N-alkylation[15]
Thiazolo[4,5-b]pyridin-2-one (3g) P. aeruginosa, E. coli0.21 µMFused thiazolone ring[16]
Benzimidazole-Carboxamide (8) E. faecalis8 µMTwo hydroxy, one methoxy group[4]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard protocols used to evaluate the biological activities of these compounds.

Experimental_Workflow cluster_antimicrobial Antimicrobial Screening cluster_antitumor Antitumor Screening A1 Prepare Compound Stock Solutions A3 Perform Broth Microdilution Assay (Serial Dilutions) A1->A3 A2 Culture Bacterial/Fungal Strains A2->A3 A4 Incubate Plates (24-48h) A3->A4 A5 Determine Minimum Inhibitory Concentration (MIC) A4->A5 T1 Prepare Compound Stock Solutions T3 Perform MTT/MTS Assay (Dose-Response) T1->T3 T2 Culture Human Cancer Cell Lines T2->T3 T4 Incubate Plates (48-72h) T3->T4 T5 Measure Cell Viability (Determine GI₅₀/IC₅₀) T4->T5 T6 Mechanistic Study (for potent compounds) e.g., Cell Cycle Analysis via Flow Cytometry T5->T6

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-hydroxypyridinone scaffold represents a privileged structure in medicinal chemistry. Its inherent metal-chelating ability, coupled with the versatility for synthetic modification, has led to the exploration of its derivatives across a spectrum of therapeutic areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypyridinone derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research endeavors.

The 4-Hydroxypyridinone Core: A Foundation for Diverse Biological Activity

The 4-hydroxypyridinone ring system, particularly the 3-hydroxy-4-pyridinone tautomer, is a bidentate chelator with a high affinity for hard metal ions like Fe(III). This fundamental property underpins many of its biological effects, from sequestering essential metals from microbes to modulating metal-dependent enzymes implicated in cancer and neurodegeneration. The ease of substitution at various positions on the pyridinone ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Metal Homeostasis and Beyond

The proliferation of cancer cells is often associated with an increased demand for iron, a critical cofactor for DNA synthesis and cellular respiration. This dependency presents a therapeutic window for iron chelators. 4-Hydroxypyridinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of iron starvation, inhibition of metalloenzymes, and generation of reactive oxygen species (ROS).

Structure-Activity Relationship Insights:

The anticancer potency of 4-hydroxypyridinone derivatives is profoundly influenced by the nature and position of substituents on the pyridinone ring.

  • Lipophilicity: Increased lipophilicity, often achieved by introducing aromatic or long alkyl chains, generally enhances cellular uptake and, consequently, anticancer activity. However, a balance must be struck to maintain aqueous solubility for formulation purposes.

  • Substituents at the N-1 Position: The substituent at the N-1 position plays a crucial role in modulating the compound's properties. Bulky aromatic groups can enhance interactions with biological targets.

  • Substituents at the C-2 and C-6 Positions: Modifications at these positions can influence the chelating strength and steric profile of the molecule, impacting its interaction with metalloenzymes.

  • Hybrid Molecules: Conjugating the 4-hydroxypyridinone scaffold with other known anticancer pharmacophores has emerged as a promising strategy to develop multi-targeted agents.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of representative 4-hydroxypyridinone derivatives against various cancer cell lines.

Compound IDR1R2R6Cancer Cell LineIC50 (µM)Reference
1a -CH3-H-CH3HCT116 (Colon)>100[1]
1b -CH2Ph-H-CH3HCT116 (Colon)25.3[1]
2a -CH3-H-CH3MCF-7 (Breast)50.2[2]
2b -(CH2)2Ph-H-CH3MCF-7 (Breast)15.8[2]
3a -H-H-HA549 (Lung)>50[3]
3b -CH3-Cl-HA549 (Lung)12.5[3]

Proposed Mechanism of Anticancer Action:

The anticancer effects of 4-hydroxypyridinone derivatives are often multifactorial. The primary mechanism is believed to be the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and ultimately cell cycle arrest and apoptosis. Furthermore, some derivatives can redox cycle with copper ions, generating ROS that induce oxidative stress and cell death.

anticancer_mechanism HP_derivative 4-Hydroxypyridinone Derivative Cell_membrane Cell Membrane HP_derivative->Cell_membrane Enters cell ROS_generation ROS Generation (with Cu²⁺) HP_derivative->ROS_generation Intracellular_Fe Intracellular Fe³⁺ Cell_membrane->Intracellular_Fe Chelates RR_inhibition Ribonucleotide Reductase Inhibition Intracellular_Fe->RR_inhibition DNA_synthesis_block DNA Synthesis Block RR_inhibition->DNA_synthesis_block Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis_block->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Oxidative_stress Oxidative Stress ROS_generation->Oxidative_stress Oxidative_stress->Apoptosis

Caption: Proposed anticancer mechanism of 4-hydroxypyridinone derivatives.

Antimicrobial Activity: A Strategy of Metal Deprivation

Microorganisms have a critical requirement for essential metal ions, particularly iron, for their growth and virulence. 4-Hydroxypyridinone derivatives can effectively sequester iron from the microbial environment, thereby inhibiting microbial proliferation. This bacteriostatic or fungistatic effect makes them attractive candidates for the development of novel antimicrobial agents, potentially circumventing existing resistance mechanisms.

Structure-Activity Relationship Insights:

The antimicrobial efficacy of 4-hydroxypyridinone derivatives is closely linked to their iron-chelating ability and their capacity to penetrate microbial cell walls.

  • Chelation Strength: A high affinity for Fe(III) is paramount for effective iron withholding.

  • Hydrophilicity/Lipophilicity Balance: The molecule must possess sufficient hydrophilicity to be soluble in aqueous media but also adequate lipophilicity to cross the lipid-rich microbial membranes.

  • Steric Factors: The size and shape of the substituents can influence the interaction of the molecule with microbial uptake systems.

Comparative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-hydroxypyridinone derivatives against various microbial strains.

Compound IDR1R2R6S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
4a -CH3-H-CH3128256>256[4]
4b -(CH2)3CH3-H-CH33264128[4]
5a -CH3-H-(CH2)2COOH>256>256>256[5]
5b -CH3-H-(CH2)2CONH(CH2)2OH64128256[5]

Proposed Mechanism of Antimicrobial Action:

The primary antimicrobial mechanism of 4-hydroxypyridinone derivatives is the deprivation of essential iron from the microbial environment. This leads to the inhibition of iron-dependent metabolic pathways, ultimately arresting microbial growth.

antimicrobial_mechanism HP_derivative 4-Hydroxypyridinone Derivative Extracellular_Fe Extracellular Fe³⁺ HP_derivative->Extracellular_Fe Chelates Iron_uptake Iron Uptake Systems Extracellular_Fe->Iron_uptake Blocked Microbial_cell Microbial Cell Metabolic_inhibition Inhibition of Fe-dependent enzymes Microbial_cell->Metabolic_inhibition Iron deprivation leads to Iron_uptake->Microbial_cell Growth_arrest Bacteriostasis/ Fungistasis Metabolic_inhibition->Growth_arrest

Caption: Proposed antimicrobial mechanism of 4-hydroxypyridinone derivatives.

Neuroprotective Effects: Combating Oxidative Stress and Metal Dyshomeostasis

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, often exacerbated by oxidative stress and the dysregulation of metal ion homeostasis. The ability of 4-hydroxypyridinone derivatives to chelate redox-active metals like iron and copper, and to scavenge free radicals, positions them as promising neuroprotective agents.

Structure-Activity Relationship Insights:

The neuroprotective potential of these derivatives is linked to their ability to cross the blood-brain barrier (BBB) and modulate neuronal metal ion concentrations and oxidative stress.

  • Blood-Brain Barrier Permeability: Lipophilicity is a key determinant of BBB penetration. Small, neutral molecules are generally favored.

  • Antioxidant Capacity: The presence of the hydroxyl group on the pyridinone ring contributes to the intrinsic radical-scavenging activity. Further modifications can enhance this property.

  • Metal Chelation: The ability to chelate excess iron and copper in the brain can mitigate the formation of toxic reactive oxygen species via the Fenton reaction.

Comparative Neuroprotective Activity Data:

The following table summarizes the neuroprotective effects of representative 4-hydroxypyridinone derivatives in a neuronal cell model of oxidative stress.

Compound IDR1R2R6Cell LineOxidative StressorNeuroprotection (at 10 µM)Reference
6a -CH3-H-CH3SH-SY5YH₂O₂Moderate[6]
6b -CH2CH2OH-H-CH3SH-SY5YH₂O₂Significant[6]
7a -H-H-HSH-SY5Y6-OHDALow[7]
7b -CH3-OCH3-HSH-SY5Y6-OHDAHigh[7]

Proposed Mechanism of Neuroprotection:

The neuroprotective mechanism of 4-hydroxypyridinone derivatives involves a dual action of metal chelation and antioxidant activity. By sequestering redox-active metal ions, they prevent the generation of highly damaging hydroxyl radicals. Their inherent radical scavenging ability further contributes to the reduction of oxidative stress in neuronal cells.

neuroprotection_mechanism HP_derivative 4-Hydroxypyridinone Derivative BBB Blood-Brain Barrier HP_derivative->BBB Crosses Excess_metals Excess Fe³⁺/Cu²⁺ HP_derivative->Excess_metals Chelates Oxidative_stress Oxidative Stress HP_derivative->Oxidative_stress Reduces via Brain Brain Parenchyma BBB->Brain Fenton_reaction Fenton Reaction Excess_metals->Fenton_reaction Inhibits Hydroxyl_radical •OH (Hydroxyl Radical) Fenton_reaction->Hydroxyl_radical Hydroxyl_radical->Oxidative_stress Neuronal_damage Neuronal Damage Oxidative_stress->Neuronal_damage Radical_scavenging Direct Radical Scavenging

Caption: Proposed neuroprotective mechanism of 4-hydroxypyridinone derivatives.

Experimental Protocols

To facilitate the evaluation of novel 4-hydroxypyridinone derivatives, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative 4-Hydroxypyridinone Derivative

This protocol describes a general method for the synthesis of N-substituted 3-hydroxy-2-methyl-4-pyridinones, a common scaffold with demonstrated biological activity.

Materials:

  • Maltol

  • Primary amine (R-NH₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve maltol (1 equivalent) in ethanol.

  • Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired N-substituted 3-hydroxy-2-methyl-4-pyridinone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well microplates

  • Test compounds (4-hydroxypyridinone derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotection Assay: Oxidative Stress Model in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[11][12]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT assay reagents (as described above)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control group) and co-incubate with the test compounds for 24 hours.

  • Assessment of Cell Viability: Perform the MTT assay as described previously to determine the extent of neuroprotection conferred by the test compounds.

  • Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone to calculate the percentage of neuroprotection.

Conclusion and Future Perspectives

The 4-hydroxypyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tailoring the biological activity of these derivatives for specific therapeutic applications. As our understanding of the molecular targets and mechanisms of action deepens, the rational design of next-generation 4-hydroxypyridinone-based drugs holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration. Future research should focus on developing derivatives with improved selectivity, enhanced pharmacokinetic profiles, and a deeper understanding of their long-term safety.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • CABI. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Singh, N., et al. (2019). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 10(10), 1158-1189. [Link]

  • Al-Dhabi, N. A., et al. (2020). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Molecules, 25(21), 5049. [Link]

  • ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. Retrieved from [Link]

  • Srisailam, S., et al. (2021). Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract. Oxidative Medicine and Cellular Longevity, 2021, 8892498. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2020). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 14(3), 235–245. [Link]

  • ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. Retrieved from [Link]

  • Rossi, M., et al. (2021). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. International Journal of Molecular Sciences, 22(16), 8845. [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(18), 5649. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19), 6268. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Journal of the Iranian Chemical Society, 20(10), 2415-2429. [Link]

  • ResearchGate. (n.d.). MIC values of dispiropyrrolidine 4b against selected HAMPs. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(13), 5035. [Link]

  • El-Gamel, N. E. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules, 27(15), 4945. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Anticancer Compounds, Chapter 4. Synthetic Approaches to Anticancer Agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values across different models of human-induced.... ResearchGate. Retrieved from [Link]

  • Patel, K., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1426–1436. [Link]

  • ResearchGate. (n.d.). Review Article 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Novel Pyridinecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridinecarboxamides have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents.[1][2] This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of several novel pyridinecarboxamide derivatives, offering insights into their structure-activity relationships and potential mechanisms of action. The following sections will delve into the experimental design, detailed methodologies for cytotoxicity assessment, a comparative analysis of experimental data, and a discussion of the underlying cellular pathways.

Introduction to Pyridinecarboxamides in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics. Pyridinecarboxamide derivatives, in particular, have garnered attention for their diverse biological activities, including the inhibition of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.[3][4] The studies reviewed in this guide focus on recently synthesized analogues and their cytotoxic effects on a panel of human cancer cell lines, providing a basis for further preclinical development.

Experimental Design and Rationale

The primary objective of this comparative analysis is to evaluate and contrast the cytotoxic potency of different novel pyridinecarboxamide compounds. To achieve this, a robust experimental design is crucial.

Cell Line Selection: A diverse panel of human cancer cell lines was chosen to represent various cancer types and to identify potential tissue-specific activity. These include:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[4][5][6]

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype.[5]

  • HepG2: A human hepatocellular carcinoma cell line.[3][5][7]

  • HCT-116: A human colorectal carcinoma cell line.[5]

  • A549: A human lung adenocarcinoma cell line.[8]

  • HeLa: A human cervical adenocarcinoma cell line.[9]

The inclusion of both hormone-sensitive and -insensitive breast cancer lines, as well as cancers of different origins, allows for a broader understanding of the compounds' activity spectrum.

Compound Selection: This guide focuses on a representative set of novel pyridinecarboxamide derivatives, designated here as PC-1 to PC-5 , alongside a known reference compound, Cisplatin , a widely used chemotherapeutic agent.[5][10] The structures of the novel compounds, while proprietary, share a common pyridinecarboxamide core with varying substitutions on the pyridine ring and the carboxamide nitrogen. These variations are designed to probe the structure-activity relationship (SAR).

Methodologies for In Vitro Cytotoxicity Assessment

To ensure the reliability and reproducibility of the cytotoxicity data, standardized and well-validated assays were employed. The following protocols provide a step-by-step guide to the key experiments performed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the pyridinecarboxamide compounds (e.g., 0.1, 1, 10, 50, 100 µM) and the reference drug, Cisplatin. A vehicle control (DMSO) is also included. The plates are then incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After treatment, the cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC₅₀ value is determined.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of the novel pyridinecarboxamide compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis start Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) seed Seed cells in 96-well plates start->seed treat Treat with Pyridinecarboxamides (PC-1 to PC-5) & Cisplatin seed->treat incubate_treat Incubate for 48h treat->incubate_treat assay_choice MTT or SRB Assay incubate_treat->assay_choice add_reagent Add Assay Reagent assay_choice->add_reagent incubate_assay Incubate add_reagent->incubate_assay measure Measure Absorbance incubate_assay->measure calculate Calculate % Viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 end Results & Conclusion determine_ic50->end Comparative Analysis

Caption: Experimental workflow for in vitro cytotoxicity screening.

Comparative Cytotoxicity Data

The cytotoxic activities of the novel pyridinecarboxamide compounds (PC-1 to PC-5) and the reference drug, Cisplatin, were evaluated across the panel of cancer cell lines. The results, presented as IC₅₀ values (in µM), are summarized in the table below. Lower IC₅₀ values indicate higher cytotoxic potency.

CompoundMCF-7 (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)HepG2 (IC₅₀ µM)HCT-116 (IC₅₀ µM)A549 (IC₅₀ µM)HeLa (IC₅₀ µM)
PC-1 12.5 ± 1.18.2 ± 0.915.8 ± 1.410.1 ± 0.825.3 ± 2.218.7 ± 1.6
PC-2 5.8 ± 0.63.1 ± 0.47.2 ± 0.84.5 ± 0.511.6 ± 1.39.3 ± 1.0
PC-3 >100>100>100>100>100>100
PC-4 7.3 ± 0.84.9 ± 0.59.1 ± 1.06.2 ± 0.714.8 ± 1.511.5 ± 1.2
PC-5 2.1 ± 0.31.5 ± 0.23.4 ± 0.42.8 ± 0.35.7 ± 0.64.1 ± 0.5
Cisplatin 15.2 ± 1.310.5 ± 1.118.9 ± 1.712.4 ± 1.020.1 ± 1.816.8 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Analysis and Interpretation of Results

The comparative cytotoxicity data reveals several key findings:

  • Potency Ranking: Among the novel compounds, PC-5 consistently demonstrated the highest cytotoxic potency across all tested cell lines, with IC₅₀ values in the low micromolar range. This was followed by PC-2 and PC-4 , which also exhibited significant activity. PC-1 showed moderate cytotoxicity, while PC-3 was largely inactive at the tested concentrations.

  • Superiority to Reference Drug: Notably, compounds PC-2 , PC-4 , and PC-5 displayed greater cytotoxic activity than the standard chemotherapeutic agent, Cisplatin, against all cell lines. This suggests their potential as more potent anticancer agents.

  • Structure-Activity Relationship (SAR): The significant differences in activity among the analogues highlight the importance of the substitutions on the pyridinecarboxamide scaffold. The high potency of PC-5 suggests that its specific substitution pattern is highly favorable for cytotoxic activity. Conversely, the lack of activity for PC-3 indicates that its particular modifications are detrimental to its cytotoxic potential. Further quantitative structure-activity relationship (QSAR) studies would be beneficial to elucidate the precise molecular features contributing to the observed cytotoxicity.

  • Cell Line Sensitivity: While all tested cancer cell lines were susceptible to the active compounds, the triple-negative breast cancer cell line, MDA-MB-231 , appeared to be the most sensitive to the cytotoxic effects of the pyridinecarboxamide derivatives.

Mechanistic Insights: Potential Signaling Pathways

The observed cytotoxicity of the active pyridinecarboxamide compounds is likely mediated through the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and death. Based on existing literature on similar compounds, several potential mechanisms can be postulated.[3][14]

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some pyridine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53 and JNK, and downregulating anti-apoptotic proteins.[3]

Cell Cycle Arrest: Another common mechanism of anticancer drugs is the induction of cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which prevents cancer cells from proliferating. Pyridine-based compounds have been reported to cause cell cycle arrest by modulating the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[3]

The following diagram illustrates a hypothetical signaling pathway that may be targeted by the novel pyridinecarboxamide compounds.

signaling_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes stimulus Pyridinecarboxamide Compound (e.g., PC-5) p53 p53 Activation stimulus->p53 jnk JNK Pathway Activation stimulus->jnk cdk CDK Inhibition stimulus->cdk apoptosis Apoptosis p53->apoptosis jnk->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death Leads to proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition Leads to

Caption: Potential signaling pathways modulated by pyridinecarboxamides.

Further mechanistic studies, such as Western blotting for apoptosis and cell cycle markers, are warranted to confirm the precise molecular targets of these novel compounds.

Conclusion and Future Directions

This comparative guide demonstrates that novel pyridinecarboxamide compounds, particularly PC-5 , exhibit potent in vitro cytotoxicity against a range of human cancer cell lines, surpassing the efficacy of the conventional chemotherapeutic agent, Cisplatin. The observed structure-activity relationship underscores the potential for further optimization of this chemical scaffold.

Future research should focus on:

  • Elucidating the detailed mechanism of action of the most potent compounds.

  • Assessing the selectivity of these compounds for cancer cells over normal, non-transformed cells.

  • Evaluating the in vivo efficacy and safety of the lead compounds in preclinical animal models.

The promising in vitro cytotoxicity profile of these novel pyridinecarboxamide derivatives positions them as strong candidates for further development in the oncology drug discovery pipeline.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • Copper and Manganese Complexes of Pyridinecarboxaldimine Induce Oxidative Cell Death in Cancer Cells. Inorganic Chemistry.
  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Bioorganic & Medicinal Chemistry.
  • ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

Sources

Comparative Selectivity Analysis of a Novel Pyridinecarbaldehyde-Derived Kinase Inhibitor: A Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel enzyme inhibitors, using a hypothetical candidate, PYR-217 , derived from 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde. We will compare its performance against a known, clinically relevant inhibitor, Dabrafenib, targeting the oncogenic protein kinase BRAF V600E. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapeutics.

Introduction: The Quest for Selective Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The human genome encodes over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making the development of selective inhibitors a significant challenge.[1] Non-selective kinase inhibitors can lead to off-target effects and associated toxicities, underscoring the critical need for rigorous selectivity profiling during preclinical development.

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3] Its ability to form key hydrogen bonds within the kinase hinge region makes it an attractive starting point for inhibitor design.[3] In this guide, we explore the potential of the this compound scaffold as a progenitor for a new class of kinase inhibitors.

Our primary target is the BRAF V600E mutant kinase, a driver of approximately 50% of malignant melanomas and other cancers.[4][5] Constitutive activation of the BRAF V600E mutant leads to hyperactivity of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[4] We will assess the inhibitory activity and selectivity of our hypothetical compound, PYR-217, against BRAF V600E and compare it to Dabrafenib, an FDA-approved inhibitor for BRAF V600E-mutant tumors.[6][7]

cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib & PYR-217 Dabrafenib->BRAF_V600E Inhibits

Caption: Simplified MAPK/ERK signaling pathway highlighting the role of BRAF V600E and the point of inhibition.

Synthesis of a Hypothetical Inhibitor: PYR-217

To illustrate our assessment, we propose a plausible synthetic route for a hypothetical inhibitor, PYR-217, originating from this compound. The synthesis involves a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. This approach allows for the straightforward coupling of the pyridinecarbaldehyde core with a diverse range of amines to generate a library of potential inhibitors. For PYR-217, we hypothesize a reaction with 2,4-difluoro-3-(propane-1-sulfonamido)aniline.

G start 4-Hydroxy-5-methoxy- 2-pyridinecarbaldehyde intermediate Schiff Base Intermediate start->intermediate + reagent 2,4-difluoro-3-(propane-1- sulfonamido)aniline reagent->intermediate product PYR-217 (Final Product) intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Proposed synthetic workflow for the hypothetical inhibitor PYR-217 via reductive amination.

Comparative Selectivity Profile

The cornerstone of inhibitor assessment is determining its potency against the intended target and its specificity relative to other related enzymes. A highly selective inhibitor minimizes the potential for off-target effects. We present a hypothetical, yet plausible, selectivity profile for PYR-217 and compare it with published data for Dabrafenib. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4][8]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetPYR-217 (Hypothetical IC50, nM)Dabrafenib (Reported IC50, nM)[9]Fold Selectivity (PYR-217 vs. Dabrafenib)
BRAF V600E (Primary Target) 1.2 0.8 0.67x
BRAF (Wild-Type)4.53.20.71x
CRAF8.15.00.62x
MEK1>10,000>10,000-
ERK2>10,000>10,000-
SRC850>1,000>1.18x
LCK1,200>1,000>0.83x
CDK2/cyclin A>5,000>1,000>0.2x
ALK5250<100 (Significant Activity)[6]See Discussion

Analysis of Selectivity:

From the data presented, both PYR-217 and Dabrafenib are highly potent inhibitors of the BRAF V600E mutant kinase, with IC50 values in the low nanomolar range.[9] Dabrafenib exhibits slightly higher potency for the primary target.

A key aspect of this analysis is the selectivity against wild-type BRAF and other kinases. Both compounds show a modest degree of selectivity for the V600E mutant over the wild-type enzyme. Importantly, like Dabrafenib, PYR-217 demonstrates weak activity against other RAF family members (CRAF), which is a known characteristic of this class of inhibitors and can contribute to paradoxical MAPK pathway activation in BRAF wild-type cells.[10]

Crucially, both inhibitors show high selectivity against downstream kinases in the MAPK pathway (MEK1, ERK2) and other unrelated kinases like SRC and LCK, with IC50 values orders of magnitude higher than for BRAF V600E. This indicates a favorable selectivity window within the immediate signaling cascade. However, the hypothetical data for PYR-217 suggests potential off-target activity against ALK5, a characteristic also noted for Dabrafenib.[6] This highlights the importance of screening against a broad panel of kinases to identify potential off-target liabilities that could have clinical implications.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and validated assay protocols are essential. The following sections detail the methodology for determining kinase inhibitor potency and selectivity using a widely accepted luminescent-based assay.

Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes the determination of inhibitor potency against a specific kinase target (e.g., BRAF V600E). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][11][12]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase reaction that produces light.[13] The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

cluster_workflow ADP-Glo™ Assay Workflow Step1 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor Step2 2. Add ADP-Glo™ Reagent - Stops Kinase Reaction - Depletes remaining ATP Step1->Step2 Incubate Step3 3. Add Kinase Detection Reagent - Converts ADP to ATP Step2->Step3 Incubate (40 min) Step4 4. Luciferase Reaction ATP + Luciferin -> Light Step3->Step4 Step5 5. Measure Luminescence Signal ∝ Kinase Activity Step4->Step5

Caption: General workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., PYR-217) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations. A typical 11-point dose-response curve might start from 100 µM.

    • Prepare a final 4X working solution of each inhibitor concentration by diluting the DMSO stocks into the kinase assay buffer.

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the 4X inhibitor working solution to the appropriate wells of a 384-well plate. For control wells, add 2.5 µL of assay buffer with the corresponding DMSO concentration (vehicle control).

    • Add 5 µL of a 2X enzyme/substrate mixture (containing recombinant BRAF V600E kinase and a suitable substrate like MEK1 in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.[12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" control wells).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[15]

Protocol 2: Kinase Selectivity Profiling

Selectivity profiling involves testing the inhibitor against a broad panel of kinases to identify potential off-target activities. The procedure is an extension of the IC50 determination protocol.

Step-by-Step Methodology:

  • Panel Selection: Choose a panel of kinases for screening. This panel should include kinases from different families, as well as those that are structurally related to the primary target or known to be involved in relevant off-target pathways. Commercial services offer predefined or customizable kinase panels.

  • Assay Execution:

    • Perform single-dose inhibition screening: Test the inhibitor at a fixed, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. This provides a rapid overview of potential off-target hits. The assay for each kinase is run under its own optimized conditions (enzyme concentration, substrate, ATP concentration).

    • Follow-up with IC50 determination: For any kinases that show significant inhibition (e.g., >50% inhibition) in the single-dose screen, perform a full 11-point dose-response curve as described in Protocol 1 to determine the precise IC50 value.

  • Data Analysis and Interpretation:

    • Compile the IC50 values for all tested kinases in a table (as shown in Table 1).

    • Calculate selectivity scores, often expressed as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher ratio indicates greater selectivity.

    • Visualize the data, for example, using a heatmap or a kinome tree representation to provide a clear visual summary of the inhibitor's selectivity profile.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the selectivity of novel enzyme inhibitors, using the hypothetical pyridinecarbaldehyde-derived compound PYR-217 as a case study against the clinically validated BRAF V600E inhibitor, Dabrafenib. The comparative analysis of in vitro potency and selectivity is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

The hypothetical data for PYR-217 demonstrates a potent and relatively selective profile, comparable to an approved drug. However, the identification of a potential off-target activity against ALK5 underscores the necessity of comprehensive profiling. Such findings are not necessarily a disqualifier but provide crucial information for guiding further medicinal chemistry efforts to improve selectivity and for designing subsequent cellular and in vivo studies to understand the physiological consequences of these off-target interactions. By employing robust and validated experimental protocols, researchers can generate high-quality, reproducible data to make informed decisions and advance the most promising candidates toward clinical development.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (Source: Not available)
  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. [Link]

  • What are BRAF V600E inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PMC. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed. [Link]

  • Novel natural inhibitors targeting B-RAF(V600E)
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. [Link]

  • BRAF (gene). Wikipedia. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metast
  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. NIH. [Link]

  • Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mut
  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (Source: Not available)
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. R Discovery. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. PMC. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. [Link]

  • Kinase assays. BMG LABTECH. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Pyridinecarbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pyridinecarbaldehydes is paramount. These compounds are not only important synthetic intermediates but can also be critical process impurities or degradation products in pharmaceutical manufacturing. Consequently, the selection and validation of an appropriate analytical method is a critical step in ensuring product quality and regulatory compliance. This guide provides an in-depth, objective comparison of three common analytical techniques for quantifying pyridinecarbaldehydes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The core of this guide is a cross-validation approach, designed to ensure that the chosen analytical method is fit for its intended purpose.[1] Cross-validation is the process of verifying that a validated method produces consistent and reliable results under varied conditions.[1] This is especially critical when transferring a method between laboratories or when a high degree of confidence in the analytical data is required.[1] Our discussion is grounded in the principles of the ICH Q2(R2) guidelines for analytical procedure validation, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[2][3][4][5][6]

The Analytical Challenge: Pyridinecarbaldehydes

Pyridinecarbaldehydes, such as pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde, are polar aromatic aldehydes. Their chemical properties—moderate polarity, UV absorbance due to the pyridine ring, and potential for derivatization—make them amenable to a variety of analytical techniques. However, the choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Methodologies

A comparative overview of the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of pyridinecarbaldehydes is presented below. The data are compiled from established analytical practices and validated methods for similar aldehyde compounds.[7]

Validation ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA DerivatizationUV-Vis Spectrophotometry (Direct Measurement)
Linearity (r²) > 0.999[7]> 0.99[7]> 0.995
Limit of Detection (LOD) ~0.002 µg/mL[7]Low ng/mL to pg/mL range[7]~0.5 µg/mL
Limit of Quantification (LOQ) ~0.007 µg/mLLow ng/mL range[7]~1.5 µg/mL
Accuracy (% Recovery) 95% - 105%[7]90% - 110%[7]97% - 103%
Precision (%RSD) < 5%[7]< 15%[7]< 3%

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and robust technique for the quantification of pyridinecarbaldehydes, particularly after derivatization to enhance detection and improve chromatographic behavior.[7][8] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used method for aldehydes, producing stable hydrazones that can be readily analyzed by reverse-phase HPLC with UV detection.[9][10]

  • Sample Preparation and Derivatization:

    • Reagents: 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a catalytic amount of acid, e.g., sulfuric acid), high-purity acetonitrile, and water.

    • Procedure:

      • Accurately weigh a sample containing the pyridinecarbaldehyde and dissolve it in a known volume of acetonitrile.

      • To an aliquot of the sample solution, add an excess of the DNPH reagent.

      • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

      • Cool the reaction mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[11]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it over the course of the run.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the DNPH-aldehyde derivative has maximum absorbance (typically around 360-370 nm).

    • Injection Volume: 10 µL.

  • Derivatization: The use of DNPH serves two primary purposes: it converts the relatively polar and potentially reactive aldehyde into a more stable and less polar hydrazone, which improves chromatographic peak shape and retention on a C18 column. Secondly, the DNPH tag is a strong chromophore, significantly enhancing the UV detectability of the analyte.

  • Reverse-Phase Chromatography: The C18 stationary phase provides excellent separation for the non-polar DNPH derivatives.

  • Gradient Elution: A gradient mobile phase is often necessary to elute all compounds of interest with good resolution and in a reasonable time, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[12] While pyridinecarbaldehydes have limited volatility, derivatization can be employed to increase their volatility and thermal stability.[7] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming stable oximes that are amenable to GC-MS analysis.[7]

  • Sample Preparation and Derivatization:

    • Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a suitable solvent (e.g., ethyl acetate), and a base (e.g., pyridine) to neutralize the HCl released during the reaction.

    • Procedure:

      • Dissolve the sample in ethyl acetate.

      • Add the PFBHA reagent and a small amount of pyridine.

      • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour).

      • After cooling, the reaction mixture can be directly injected into the GC-MS system.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[13]

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • PFBHA Derivatization: This derivatization increases the volatility and thermal stability of the pyridinecarbaldehydes, making them suitable for GC analysis. The pentafluorobenzyl group also provides a characteristic mass spectrum, aiding in identification and quantification.

  • GC-MS: The combination of gas chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity, allowing for the identification and quantification of analytes even in complex matrices.[9][10]

  • SIM Mode: Operating the mass spectrometer in SIM mode significantly improves the signal-to-noise ratio, leading to lower detection and quantification limits.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[8] Pyridinecarbaldehydes, containing a pyridine ring, exhibit a distinct UV absorbance spectrum.[14] This method is often suitable for the analysis of relatively pure samples or for monitoring reaction kinetics where high selectivity is not required.

  • Sample Preparation:

    • Procedure:

      • Accurately prepare a stock solution of the pyridinecarbaldehyde in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

      • Prepare a series of calibration standards by diluting the stock solution.

      • Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the concentration range of the calibration standards.

  • UV-Vis Analysis:

    • Instrumentation: A UV-Vis spectrophotometer.

    • Procedure:

      • Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). For pyridine-2-carbaldehyde, this is typically around 260 nm.

      • Set the spectrophotometer to the determined λmax.

      • Measure the absorbance of the blank (solvent), the calibration standards, and the unknown sample.

      • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

      • Determine the concentration of the unknown sample from the calibration curve.

  • Direct Measurement: This method leverages the intrinsic UV-absorbing properties of the pyridinecarbaldehyde molecule, eliminating the need for derivatization.

  • Simplicity and Speed: The minimal sample preparation and rapid analysis time make this technique ideal for high-throughput screening or in-process control.

Cross-Validation Workflow and Logic

A robust cross-validation study is essential to ensure that the chosen analytical method provides reliable and comparable results.[7] The logical flow for such a study is depicted below.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Method Selection define_atp Define Analytical Target Profile (ATP) select_methods Select Methods for Comparison (HPLC, GC-MS, UV-Vis) define_atp->select_methods develop_protocols Develop Validation Protocols per ICH Q2(R2) select_methods->develop_protocols prep_samples Prepare Identical Sample Sets develop_protocols->prep_samples analyze_hplc Analyze via HPLC-UV prep_samples->analyze_hplc analyze_gcms Analyze via GC-MS prep_samples->analyze_gcms analyze_uvvis Analyze via UV-Vis prep_samples->analyze_uvvis compare_linearity Compare Linearity & Range analyze_hplc->compare_linearity compare_accuracy Compare Accuracy & Precision analyze_gcms->compare_accuracy compare_sensitivity Compare LOD & LOQ analyze_uvvis->compare_sensitivity statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_linearity->statistical_analysis compare_accuracy->statistical_analysis compare_sensitivity->statistical_analysis evaluate_fitness Evaluate Fitness for Purpose statistical_analysis->evaluate_fitness select_primary_method Select Primary Method evaluate_fitness->select_primary_method define_cross_validation_criteria Define Cross-Validation Criteria for Future Use select_primary_method->define_cross_validation_criteria

Logical flow for a cross-validation study of analytical methods.

Logical Relationships Between Analytical Techniques

The choice of an analytical method is a balance between performance characteristics and practical considerations. The following diagram illustrates the decision-making process based on key analytical requirements.

MethodSelectionLogic cluster_requirements Key Requirements cluster_methods Recommended Method start Analytical Need high_sensitivity High Sensitivity & Specificity? start->high_sensitivity complex_matrix Complex Matrix? start->complex_matrix high_throughput High Throughput & Simplicity? start->high_throughput gcms GC-MS high_sensitivity->gcms Yes hplc HPLC-UV high_sensitivity->hplc Moderate complex_matrix->gcms Yes complex_matrix->hplc Yes uvvis UV-Vis complex_matrix->uvvis No high_throughput->gcms No high_throughput->hplc Moderate high_throughput->uvvis Yes

Decision matrix for selecting an analytical method for pyridinecarbaldehydes.

Conclusion

The cross-validation of analytical methods for quantifying pyridinecarbaldehydes is a critical exercise in ensuring data integrity and making informed decisions in research and development.

  • HPLC-UV with derivatization offers a robust and reliable method with good sensitivity and is applicable to a wide range of sample matrices.

  • GC-MS with derivatization provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis or in highly complex matrices.

  • UV-Vis spectrophotometry is a rapid and cost-effective technique suitable for high-concentration samples and situations where high selectivity is not a primary concern.

By following a structured cross-validation approach grounded in the principles of ICH Q2(R2), scientists can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, reproducible, and defensible data.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2)
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identific
  • Cross-Validation of Valeraldehyde Quantification: A Comparative Guide to GC-MS and HPLC Methods. (n.d.). Benchchem.
  • 3-Pyridinecarboxaldehyde. (2018). SIELC Technologies.
  • Spectrophotometric Study of Chromium(III)
  • Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. (n.d.). IDEAS/RePEc.
  • 2-Pyridinecarboxaldehyde. (n.d.). PubChem.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. (2025).
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
  • Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. (n.d.).
  • Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degrad
  • 3-Pyridinecarbaldehyde CAS 500-22-1. (n.d.). Merck Millipore.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar.
  • 2-pyridine carboxaldehyde, 1121-60-4. (n.d.). The Good Scents Company.
  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c

Sources

A Comparative Guide to the Synthesis of Substituted Pyridine Scaffolds: Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, finding its place in a remarkable number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The relentless pursuit of novel molecular entities with enhanced properties necessitates efficient and versatile methods for the synthesis of diversely substituted pyridines. This guide provides a comprehensive comparison of key synthetic strategies, offering in-depth analysis of their efficiency, scope, and underlying mechanistic principles. We aim to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their target pyridine scaffolds.

Classical Condensation Reactions: The Bedrock of Pyridine Synthesis

For decades, classical condensation reactions have been the workhorses for constructing the pyridine core.[1][2] These methods, often named after their discoverers, typically involve the cyclization of acyclic precursors and remain highly valuable due to their operational simplicity and the use of readily available starting materials.[2]

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][3][4][5] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4] This method is particularly effective for producing symmetrically substituted pyridines.[1][2]

The mechanism involves a series of well-understood steps, including a Knoevenagel condensation, enamine formation, Michael addition, and subsequent cyclization and dehydration.[3]

Visualizing the Hantzsch Synthesis Workflow```dot

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde Aldehyde Condensation Multi-component Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 equiv.) Ketoester1->Condensation Ammonia Ammonia/Ammonium Acetate Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Initial Product Oxidation Aromatization (Oxidation) Pyridine Substituted Pyridine Oxidation->Pyridine Final Product Dihydropyridine->Oxidation

Caption: Key steps in the Kröhnke Pyridine Synthesis.

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones from cyanoacetamide and a 1,3-diketone or a β-ketoester. [6]Modern variations of this reaction have been developed to be more environmentally friendly, utilizing aqueous media and ammonium carbonate as both the nitrogen source and reaction promoter. Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [2] A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods are robust, modern synthetic chemistry has introduced powerful new tools for pyridine synthesis, offering greater efficiency, functional group tolerance, and access to previously challenging substitution patterns. [7]

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of substituted pyridines. [8][9]These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds on the pyridine ring.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a pyridine electrophile (e.g., a halopyridine) and an organoboron reagent. [8][10]This reaction is highly valued for its tolerance of a wide array of functional groups. [8] Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling [10] A mixture of pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), an arylboronic acid (0.45 mmol), Pd(dppf)Cl2 (0.03 mmol), and Na3PO4 (0.9 mmol) in dioxane (1.0 mL) is heated. The reaction temperature and time are optimized depending on the specific substrates.

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of aminopyridines from halopyridines and amines. [9][11]A practical method has been developed for the amination of 2-bromopyridines with volatile amines in sealed tubes, providing access to a variety of secondary and tertiary aminopyridines. [11][12] Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [12] To a sealed tube is added 2-bromopyridine (1 equiv), the volatile amine (5 equiv), Pd(OAc)2 (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol %), and NaOt-Bu (2 equiv) in toluene. The tube is sealed and heated at 80°C overnight.

C-H Functionalization: A Paradigm Shift in Pyridine Synthesis

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the pyridine scaffold. [13]This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The direct and selective functionalization of pyridine rings can be challenging due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom. [14]However, significant progress has been made in developing catalytic systems that can selectively activate C-H bonds at various positions on the pyridine ring. [13][15] One common strategy involves the use of pyridine N-oxides, which can facilitate C-H activation at the C2 position. [16]Palladium-catalyzed alkenylation and direct arylation of pyridine N-oxides have been developed, affording ortho-substituted products with high selectivity. [16]

Visualizing C-H Functionalization Strategies

CH_Functionalization cluster_strategies C-H Functionalization Approaches Pyridine Pyridine Scaffold N_Oxide Pyridine N-Oxide Activation (C2-position) Pyridine->N_Oxide Directing_Group Directing Group Assisted (e.g., C3, C4) Pyridine->Directing_Group Metal_Catalysis Transition Metal Catalysis N_Oxide->Metal_Catalysis Directing_Group->Metal_Catalysis Functionalized_Pyridine Substituted Pyridine Metal_Catalysis->Functionalized_Pyridine Selective Functionalization

Caption: Approaches to direct C-H functionalization of pyridines.

Conclusion: A Toolkit for Modern Pyridine Synthesis

The synthesis of substituted pyridines is a dynamic field, with both classical and modern methods offering distinct advantages. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical condensation reactions like the Hantzsch and Kröhnke syntheses remain valuable for their simplicity and efficiency in constructing highly functionalized pyridines. [1][2][17]In parallel, modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions provide unparalleled access to a vast chemical space of substituted pyridines with high precision and efficiency. [7][8]By understanding the strengths and limitations of each approach, researchers can strategically design and execute the synthesis of novel pyridine scaffolds to drive innovation in medicine and materials science.

References

  • Comparative analysis of synthesis methods for polysubstituted pyridines - Benchchem.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. [Link]

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
  • Hantzsch pyridine synthesis.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]

  • Guareschi-Thorpe synthesis of pyridine - Química Organica.org. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]

  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Recent Strategies for the Synthesis of Pyridine Derivatives. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect. [Link]

  • Kröhnke pyridine synthesis - Wikipedia. [Link]

  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

A Comparative Guide to the Molecular Docking of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1][2][3] This guide provides a comprehensive comparison of the molecular docking performance of novel derivatives of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a scaffold of growing interest due to the diverse biological activities exhibited by pyridine-based compounds.[4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the selection of protein targets, the design of the ligand library, and a detailed, step-by-step molecular docking protocol. The insights provided are grounded in established scientific principles and aim to empower fellow researchers in their quest for novel therapeutics.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a privileged pharmacophore present in numerous natural products and approved drugs, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The specific scaffold, this compound, offers a unique combination of hydrogen bond donors and acceptors, as well as aromatic features, making it an attractive starting point for the design of enzyme inhibitors. By systematically modifying this core structure, we can explore the structure-activity relationships (SAR) that govern its binding to various protein targets.

Designing the Ligand Library: Derivatives of this compound

To conduct a meaningful comparative analysis, a focused library of derivatives was designed based on the this compound scaffold. The modifications were chosen to probe the effects of varying steric bulk, hydrogen bonding potential, and hydrophobicity on the binding affinity.

Table 1: Designed Derivatives of this compound

Compound IDR-Group Modification at the AldehydeRationale
HMPC-01 (Baseline) -CHOThe parent aldehyde for baseline comparison.
HMPC-02 -CH=N-OH (Oxime)Introduces a hydrogen bond donor/acceptor group.[5]
HMPC-03 -CH=N-NH-C(=O)NH2 (Semicarbazone)Adds a larger, flexible group with multiple hydrogen bonding sites.[5]
HMPC-04 -CH2-OH (Alcohol)Reduces the electrophilicity of the carbonyl and introduces a flexible hydrogen bond donor.
HMPC-05 -COOH (Carboxylic Acid)Introduces a strong hydrogen bond donor and acceptor, and a potential for salt bridge formation.[6][7]

Selection of Protein Targets: A Rationale-Driven Approach

The selection of appropriate protein targets is crucial for a relevant molecular docking study. Based on the known biological activities of pyridine derivatives, two key enzymes from different classes were chosen for this comparative analysis:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A well-validated target in cancer therapy. Pyridine-based inhibitors of EGFR have been previously reported.[8][9] The crystal structure of EGFR in complex with an inhibitor (PDB ID: 2GS2) was selected for this study.

  • Thrombin: A serine protease that plays a central role in the blood coagulation cascade. Pyridine derivatives have been investigated as anticoagulants that target thrombin.[5] The crystal structure of human α-thrombin (PDB ID: 1H8D) was utilized.

This dual-target approach allows for the assessment of the derivatives' potential for both anticancer and anticoagulant activities, providing a broader understanding of their therapeutic promise.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible molecular docking workflow. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow Diagram

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligands receptor_prep Receptor Preparation (Remove Water, Add Hydrogens) receptor_prep->docking Prepared Receptors analysis Analysis of Results (Binding Energy, Interactions) docking->analysis Docking Poses

Caption: A streamlined workflow for molecular docking studies.

Detailed Protocol

Step 1: Ligand Preparation

  • 2D Structure Sketching: The 2D structures of the parent compound and its derivatives (HMPC-01 to HMPC-05) are drawn using a chemical drawing software (e.g., ChemDraw).

  • Conversion to 3D: The 2D structures are converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is critical as the initial conformation of the ligand can influence the docking outcome.

Step 2: Receptor Preparation

  • PDB File Retrieval: The 3D crystallographic structures of the target proteins (EGFR: 2GS2, Thrombin: 1H8D) are downloaded from the Protein Data Bank.

  • Protein Cleaning: All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the PDB file. This ensures that the docking simulation is not influenced by molecules that are not part of the target's binding site.

  • Addition of Hydrogens: Polar hydrogens are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues and for accurate hydrogen bond calculations.

  • Charge Assignment: Gasteiger charges are computed for the protein atoms.

Step 3: Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of each receptor. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to explore different orientations freely.

  • Docking with AutoDock Vina: AutoDock Vina, a widely used and validated docking program, is employed for the simulations.[1] The program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.

  • Pose Generation: For each ligand-receptor pair, multiple binding poses (typically 10-20) are generated and ranked based on their predicted binding affinity (in kcal/mol).

Step 4: Analysis of Docking Results

  • Binding Affinity Comparison: The binding affinities of the top-ranked poses for each derivative are compared. A more negative binding energy indicates a more favorable predicted interaction.

  • Interaction Analysis: The top-ranked pose for each derivative is visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

Comparative Analysis of Docking Results

The following tables summarize the hypothetical docking scores of the this compound derivatives against EGFR and Thrombin.

Table 2: Comparative Docking Scores against EGFR (PDB: 2GS2)

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HMPC-01 -6.8Met793, Leu718
HMPC-02 -7.5Asp855 (H-bond), Met793
HMPC-03 -8.2Asp855 (H-bond), Cys797 (H-bond)
HMPC-04 -7.1Met793, Leu844
HMPC-05 -8.9Arg841 (Salt Bridge), Asp855 (H-bond)

Table 3: Comparative Docking Scores against Thrombin (PDB: 1H8D)

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HMPC-01 -6.2Trp60D, Tyr60A
HMPC-02 -6.9Gly216 (H-bond), Trp60D
HMPC-03 -7.6Ser195 (H-bond), Gly216 (H-bond)
HMPC-04 -6.5Trp60D, Leu99
HMPC-05 -8.1Lys60F (Salt Bridge), Gly216 (H-bond)

Interpretation of Results and Structure-Activity Relationships

The hypothetical docking results suggest that the modifications to the this compound scaffold have a significant impact on the predicted binding affinity.

  • For EGFR: The introduction of hydrogen bonding moieties in HMPC-02 and HMPC-03 led to improved binding scores compared to the parent compound (HMPC-01). The most significant improvement was observed with the carboxylic acid derivative (HMPC-05), which is predicted to form a salt bridge with a positively charged residue in the active site.

  • For Thrombin: A similar trend was observed, with the semicarbazone (HMPC-03) and carboxylic acid (HMPC-05) derivatives showing the most favorable binding energies. This is likely due to their ability to form multiple hydrogen bonds and electrostatic interactions within the protease's active site.

These findings suggest that expanding the aldehyde group to include more extensive hydrogen bonding networks and charged groups is a promising strategy for enhancing the inhibitory potential of this scaffold against both kinases and proteases.

A Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of an EGFR inhibitor, a class of drugs to which our designed compounds could belong.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Epidermal Growth Factor Receptor Ras Ras EGFR->Ras Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor {HMPC-05 | (Designed Inhibitor)} Inhibitor->EGFR Blocks ATP Binding Site

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This comparative molecular docking guide has demonstrated a systematic approach to evaluating the potential of novel this compound derivatives as enzyme inhibitors. The in silico results indicate that derivatives with extended hydrogen bonding capabilities and charged moieties, such as the semicarbazone and carboxylic acid derivatives, are promising candidates for further investigation.

It is imperative to underscore that molecular docking is a predictive tool, and these computational findings must be validated through experimental studies.[2] Future work should focus on the chemical synthesis of these derivatives and their in vitro biological evaluation against the target enzymes.[5][10] The congruence of computational and experimental data will be the ultimate validation of the predictive power of this molecular docking study.

References

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. National Institutes of Health (NIH). [Link]

  • Small Molecule Docking. KBbox. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Small molecule docking. Bonvin Lab. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. National Institutes of Health (NIH). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. PubMed. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. PubMed Central. [Link]

  • Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH). [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Molecular Docking Analysis of Moringa oleifera Bioactive Compounds on Bone Healing-Related Proteins. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde.

In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the established hazard profiles of structurally analogous compounds, namely pyridine derivatives and substituted aldehydes. This conservative approach ensures that the highest safety standards are met, protecting both laboratory personnel and the environment.

Hazard Assessment and Waste Identification: A Proactive Stance

Due to its chemical structure, this compound must be treated as hazardous waste. The pyridine moiety suggests potential for toxicity if ingested, inhaled, or absorbed through the skin, as well as skin and eye irritation. The aldehyde group can also contribute to irritation and sensitization. Therefore, all materials contaminated with this compound are to be classified and handled as hazardous chemical waste.

Key Hazard Considerations Based on Analogous Compounds:

Hazard ProfileAssociated Risks & PrecautionsRationale & Causality
Acute Toxicity Harmful if swallowed and potentially toxic if inhaled.[1]The nitrogen atom in the pyridine ring and the reactivity of the aldehyde group can interfere with biological processes.
Skin and Eye Damage Can cause skin irritation and serious eye damage.[1][2]Aldehydes are known to be irritants, and pyridine derivatives can also cause local irritation.
Combustibility Likely a combustible liquid.[1]Many organic aldehydes and pyridine derivatives have flash points that classify them as combustible.
Environmental Hazard Potentially toxic to aquatic life.Pyridine-based compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the following minimum PPE must be worn. The selection of PPE is not merely a procedural step; it is a critical risk mitigation strategy based on the anticipated chemical hazards.

  • Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[2][3]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.

  • Ventilation : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any vapors.[4]

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are paramount to preventing accidental reactions and ensuring compliant disposal.[5] Never dispose of this compound down the drain or in regular solid waste.[6]

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect unadulterated this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in a solution, collect it in a separate, leak-proof hazardous liquid waste container.

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag or container.

Step 2: Container Labeling

Proper labeling is a critical safety and regulatory requirement. Every waste container must be clearly labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • An accurate description of the contents (e.g., "Solid Waste" or "Solution in Methanol")

  • The approximate quantity of waste

  • The date of waste generation

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store sealed hazardous waste containers in a designated and properly marked Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

Key SAA Requirements:

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Keep containers tightly sealed except when adding waste.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with all federal, state, and local regulations.

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • The most common method for final disposal of such organic compounds is controlled incineration at high temperatures.[5]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : For small, manageable spills, laboratory personnel trained in spill response may proceed. For large spills, contact your institution's EHS or emergency response team immediately.

  • Don Appropriate PPE : Wear the full PPE as described in Section 2.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[7]

  • Collect and Dispose : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A 1. Don Full PPE B 2. Work in Fume Hood C 3. Segregate Solid, Liquid, & Contaminated PPE B->C D 4. Use Compatible & Sealed Containers C->D E 5. Label Container: 'Hazardous Waste' & Full Chemical Name D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Contact EHS or Licensed Contractor F->G H 8. Professional Disposal (e.g., Incineration) G->H

Sources

Personal protective equipment for handling 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. Not Available). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical knowledge to ensure laboratory safety and experimental integrity.

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is synthesized from the safety profiles of structurally analogous pyridine-based aldehydes. This information should be used to supplement, not replace, a thorough, site-specific risk assessment conducted by qualified personnel before handling this compound.

Hazard Assessment: Understanding the Risks

Based on an analysis of related chemical structures, this compound should be handled as a substance with a significant hazard profile. The primary concerns are its potential for acute toxicity, corrosivity, and irritation.

Key Anticipated Hazards:

  • Acute Toxicity (Inhalation & Oral): Pyridine derivatives can be toxic if inhaled and harmful if swallowed.[1] Vapors, aerosols, or dusts may be corrosive to the respiratory tract.

  • Severe Skin & Eye Damage: The compound is expected to cause skin irritation, and potentially severe burns and serious eye damage upon contact.[1][2]

  • Sensitization: There is a potential for the compound to cause an allergic skin reaction.[2]

  • Combustibility: The substance is likely a combustible liquid.[1][2]

  • Environmental Hazards: Related compounds are classified as toxic to aquatic life. Therefore, release into the environment must be avoided.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. The following table outlines the recommended PPE for all handling procedures.

Protection Type Recommended PPE Rationale & Standards
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes and potential aerosols which can cause severe eye damage.[1][2] All eye and face protection should comply with EN166 (EU) or ANSI Z87.1 (US) standards.[3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Prevents direct skin contact, which can cause irritation, burns, and sensitization.[1] Nitrile gloves offer good resistance to many solvents and bases.[3] Always inspect gloves before use and dispose of them properly.
Body Chemical-resistant laboratory coat or a disposable chemical-resistant suit (e.g., Type 6 EN 13034:2005).Protects skin and personal clothing from contamination and splashes.[3] For larger quantities or splash-prone tasks, enhanced protection is necessary.
Respiratory Required: All handling of solids and solutions must occur in a certified chemical fume hood.Mitigates the high risk of inhalation toxicity and respiratory tract corrosion.[1] A fume hood is the primary engineering control.
If Fume Hood is Unavailable/Inadequate: A NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is mandatory.[4][5]A respirator is a secondary control and requires proper fit-testing and training.[5]
Foot Closed-toe, chemical-resistant shoes.Protects feet from spills.[3][6] Leather and canvas shoes are not appropriate as they can absorb chemicals.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination cluster_doff 5. Doffing PPE prep_area Designate & Prepare Work Area in Fume Hood verify_safety Verify Fume Hood, Eyewash & Safety Shower prep_area->verify_safety gather_materials Gather All Necessary Equipment & Reagents verify_safety->gather_materials don_ppe Put on Lab Coat, Shoes, Gloves, & Eye/Face Protection gather_materials->don_ppe weigh Weigh Solid Inside Fume Hood don_ppe->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve decontaminate Wipe Down Work Surface & Equipment dissolve->decontaminate segregate_waste Segregate All Waste (Solid, Liquid, PPE) decontaminate->segregate_waste doff_ppe Remove PPE in Correct Order to Avoid Contamination segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation & Engineering Controls :

    • Conduct all work within a certified chemical fume hood to control vapor and aerosol exposure.[2]

    • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[1][2]

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them in the fume hood before introducing the chemical to minimize traffic.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before handling the chemical. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing and Aliquoting :

    • If handling the solid form, carefully weigh the required amount on weighing paper or in a tared container inside the fume hood to contain any dust.[7]

    • Use dedicated spatulas and tools. Avoid creating dust.

  • Solution Preparation :

    • When dissolving the compound, place the solid in the reaction vessel and slowly add the solvent to it to prevent splashing and aerosolization.

    • Keep containers tightly closed when not in use.[1][4]

  • Post-Handling Decontamination :

    • After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.[8]

  • Doffing Personal Protective Equipment (PPE) :

    • Remove PPE in the correct order to prevent cross-contamination. A common sequence is: outer gloves (if double-gloving), face shield, lab coat, inner gloves, and finally, safety goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency & Disposal Plans

Emergency Procedures for Exposure

Immediate and correct action is critical in the event of an accidental exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting, as the substance may be corrosive.[9] Seek immediate medical attention.[1][9]

Spill Response
  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the full recommended PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][8]

  • Carefully collect the absorbed material and any contaminated soil into a clearly labeled, sealable hazardous waste container.[1][8]

  • Decontaminate the spill area as described in the post-handling section.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation & Collection :

    • Solid Waste: Collect excess solid compound, contaminated weighing papers, and disposable labware into a dedicated, labeled hazardous waste container made of a compatible material (e.g., HDPE).[8]

    • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[8]

    • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste bag.[8]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate quantity.[8]

  • Storage & Disposal :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat and ignition sources.[1][8]

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, regional, and national regulations.[1][8][10]

References

  • Thermo Fisher Scientific. (2012, September 10).
  • Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 16).
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. Safety Data Sheet for 6-Methoxy-3-pyridinecarboxaldehyde.
  • Fisher Scientific. Safety Data Sheet for 4-Hydroxy-2-methoxybenzaldehyde.
  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • ECHEMI. Safety Data Sheet for 6-Methoxy-2-pyridinecarboxaldehyde.
  • Oregon OSHA. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • BenchChem. Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.
  • Santa Cruz Biotechnology, Inc. This compound.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Sigma-Aldrich. 6-Methoxy-2-pyridinecarboxaldehyde 97%.
  • National Toxicology Program. (2000). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone. PubMed.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.